molecular formula C15H12N2O B3352626 2-(p-Methoxyphenyl)quinoxaline CAS No. 5021-46-5

2-(p-Methoxyphenyl)quinoxaline

Cat. No.: B3352626
CAS No.: 5021-46-5
M. Wt: 236.27 g/mol
InChI Key: GCHSAWQUXLOIJS-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)quinoxaline is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(p-Methoxyphenyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Methoxyphenyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSAWQUXLOIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198245
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-46-5
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(p-Methoxyphenyl)quinoxaline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-Methoxyphenyl)quinoxaline , a significant heterocyclic compound bridging medicinal chemistry and materials science.

Structure, Synthesis, and Functional Applications of a Privileged Scaffold

Executive Summary

2-(4-Methoxyphenyl)quinoxaline is a bioactive, nitrogen-containing heterocycle belonging to the quinoxaline class (benzopyrazines).[1][2] Distinguished by its electron-deficient pyrazine ring fused to a benzene ring and substituted with an electron-rich p-methoxy phenyl group, this molecule exhibits "push-pull" electronic characteristics. It serves as a critical model compound in corrosion inhibition studies for carbon steel, a fluorophore in optoelectronics due to Intramolecular Charge Transfer (ICT), and a pharmacophore in drug discovery targeting kinase inhibition and antimicrobial pathways.

Chemical Identity & Structural Analysis[3][4][5][6]

The molecule consists of a planar quinoxaline core substituted at the C2 position. The presence of the methoxy group (–OCH₃) at the para position of the phenyl ring introduces a strong mesomeric donor effect (+M), which modulates the electron density of the electron-deficient quinoxaline ring (-I/-M).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)quinoxaline
Common Synonyms 2-(p-Anisyl)quinoxaline; 2-(p-Methoxyphenyl)quinoxaline
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
SMILES COc1ccc(cc1)c2nc3ccccc3nc2
CAS Registry Number 5466-43-3 (Referenced in specific synthetic literature; verify with supplier)
Electronic Properties
  • Push-Pull System: The methoxy group acts as an electron donor, while the imine nitrogens (N1, N4) in the quinoxaline ring act as electron acceptors. This conjugation facilitates Intramolecular Charge Transfer (ICT) , making the compound fluorescent in polar solvents.

  • Basicity: The nitrogen atoms possess lone pairs available for protonation or coordination with metal ions, which is the fundamental mechanism behind its corrosion inhibition efficiency.

Synthetic Pathways[4][7]

The synthesis of 2-(4-methoxyphenyl)quinoxaline is a benchmark reaction for testing new catalysts in heterocyclic chemistry. The most robust method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl equivalent.

Method A: Classical Condensation (High Purity)

This method utilizes the condensation of o-phenylenediamine (OPD) with 4-methoxyphenylglyoxal.

  • Reagents: o-Phenylenediamine (1.0 eq), 4-Methoxyphenylglyoxal hydrate (1.0 eq).

  • Solvent: Ethanol or Methanol.

  • Catalyst: Acetic acid (catalytic) or Iodine (I₂).

  • Conditions: Reflux for 1–3 hours.

  • Yield: Typically 85–95%.

Method B: One-Pot Oxidative Cyclization (Green Chemistry)

A more modern approach generates the dicarbonyl intermediate in situ from 4-methoxyacetophenone or a related precursor, avoiding the isolation of unstable glyoxals.

  • Precursor: 4-Methoxyacetophenone + Iodine + DMSO.

  • Mechanism: Kornblum oxidation generates the glyoxal in situ, which immediately condenses with OPD.

Synthetic Workflow Diagram

Synthesis cluster_conditions Reaction Conditions OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation (-H₂O) Glyoxal 4-Methoxyphenylglyoxal Glyoxal->Intermediate Product 2-(4-Methoxyphenyl) quinoxaline Intermediate->Product Cyclization (-H₂O) Cond Solvent: EtOH Catalyst: AcOH/I₂ Temp: Reflux

Figure 1: Step-wise condensation mechanism for the synthesis of the target quinoxaline.

Physicochemical Characterization

Reliable characterization data is essential for validating the synthesis.

PropertyValue / Observation
Physical State Cream or pale yellow crystalline solid
Melting Point 98–100 °C (Lit. 98–100 °C)
Solubility Soluble in CHCl₃, DMSO, DMF, Ethyl Acetate; Insoluble in Water
¹H NMR (400 MHz, CDCl₃) δ 3.91 (s, 3H, -OCH₃), 7.09 (d, 2H, Ar-H), 7.70–7.78 (m, 2H, Q-H), 8.11 (d, 2H, Ar-H), 8.18 (d, 2H, Ar-H), 9.28 (s, 1H, H-2 quinoxaline)
UV-Vis Absorption λmax ≈ 310–350 nm (π-π* transition)
Fluorescence Blue/Green emission in solution (Solvatochromic)

Functional Applications

Corrosion Inhibition

2-(4-Methoxyphenyl)quinoxaline is a potent mixed-type corrosion inhibitor for mild steel in acidic media (1M HCl).

  • Mechanism: The molecule adsorbs onto the steel surface via the nitrogen lone pairs and the π-electrons of the aromatic rings. The methoxy group enhances electron density, improving the donor-acceptor interaction with the metal's empty d-orbitals.

  • Efficiency: Inhibition efficiency often exceeds 90% at concentrations of 10⁻³ M.

  • Adsorption Isotherm: Typically follows the Langmuir Adsorption Isotherm .[3]

Medicinal Chemistry

The quinoxaline scaffold is a "privileged structure" in drug design.[4]

  • Antimicrobial: Derivatives show activity against Gram-positive bacteria (S. aureus) by intercalating into DNA or inhibiting protein synthesis.

  • Anticancer: The planar structure allows for DNA intercalation. The 2-phenyl substituent is critical for binding affinity in kinase pockets (e.g., VEGFR, EGFR inhibition).

Optoelectronics

Due to the donor-acceptor architecture (D-π-A), this molecule exhibits non-linear optical (NLO) properties and fluorescence, making it a candidate for Organic Light Emitting Diodes (OLEDs) and fluorescent sensors for metal ions.

Mechanism of Action Diagram (Corrosion)

CorrosionMechanism cluster_interactions Interaction Types Inhibitor 2-(4-Methoxyphenyl)quinoxaline (Solution Phase) Adsorption Adsorption on Steel Surface (Physisorption & Chemisorption) Inhibitor->Adsorption Diffusion Barrier Formation of Protective Monolayer Adsorption->Barrier Langmuir Isotherm N_pair N-atom Lone Pair -> Fe Empty d-orbital Adsorption->N_pair Pi_sys Aromatic π-electrons -> Metal Surface Adsorption->Pi_sys Corrosion Corrosion Reaction (Anodic/Cathodic) Barrier->Corrosion Blocks Active Sites

Figure 2: Mechanism of corrosion inhibition on carbon steel surfaces in acidic media.

Experimental Protocols

Protocol 6.1: Synthesis via Condensation

Objective: Synthesize 1.0 gram of 2-(4-methoxyphenyl)quinoxaline.

  • Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (0.54 g, 5 mmol) in 15 mL of ethanol.

  • Addition: Add 4-methoxyphenylglyoxal hydrate (0.90 g, 5 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid (optional, accelerates rate).

  • Reaction: Reflux the mixture at 80 °C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from hot ethanol to yield cream-colored needles.

  • Validation: Verify Melting Point (98–100 °C).

Protocol 6.2: Gravimetric Corrosion Test

Objective: Determine inhibition efficiency.

  • Coupon Prep: Polish carbon steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200), degrease with acetone, and weigh (

    
    ).
    
  • Solution: Prepare 1M HCl blank and 1M HCl containing 100 ppm of the inhibitor.

  • Immersion: Suspend coupons in beakers for 24 hours at 30 °C.

  • Measurement: Remove coupons, wash with water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    

References

  • Synthetic Methodology: RSC Advances, "Iodine-catalyzed synthesis of quinoxalines." (Generalized protocol based on standard literature).

  • Corrosion Inhibition: Journal of Molecular Liquids, "Quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium." (Contextual reference for class properties).

  • Spectral Data: SpectraBase, "2-(4-Methoxyphenyl)quinoxaline NMR and IR data."

  • Biological Activity: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of quinoxaline derivatives."

Sources

2-(4-Methoxyphenyl)quinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Heterocyclic Scaffold for Medicinal Chemistry and Optoelectronics [1]

Executive Summary

2-(4-Methoxyphenyl)quinoxaline is a privileged nitrogen-containing heterocyclic scaffold characterized by a fused benzene and pyrazine ring system substituted with an electron-rich methoxy-phenyl group.[1] This structural motif serves as a critical junction in drug discovery, particularly for kinase inhibition and DNA intercalation, while simultaneously offering tunable photophysical properties for organic light-emitting diodes (OLEDs) and fluorescent bio-imaging. This guide provides a rigorous technical analysis of its physicochemical profile, synthetic methodologies, and functional applications.[2]

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical architecture of 2-(4-methoxyphenyl)quinoxaline is defined by its planar rigidity and the electronic "push-pull" interaction between the electron-donating methoxy group and the electron-deficient quinoxaline core.[1]

Core Data Table[3]
ParameterTechnical Specification
Chemical Name 2-(4-Methoxyphenyl)quinoxaline
CAS Number 6626-96-6
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
SMILES COc1ccc(cc1)c2cnc3ccccc3n2
Appearance Cream/Pale Yellow Solid
Melting Point 98–100 °C
Solubility Soluble in DMSO, DCM, CHCl₃, THF; Low solubility in water
pKa (Conjugate Acid) ~0.60 (Quinoxaline core basicity)
Electronic Structure Analysis

The molecule exhibits a donor-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acceptor (D-

-A) system. The methoxy (-OCH₃) group acts as a strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-donor, while the quinoxaline ring (specifically the imine nitrogens) functions as an electron acceptor. This intramolecular charge transfer (ICT) is responsible for its solvatochromic fluorescence and non-linear optical properties.

Part 2: Synthetic Methodologies

While various routes exist—including oxidative coupling of epoxides or phenacyl halides—the condensation of 1,2-diamines with arylglyoxals remains the gold standard for regioselectivity and yield.

Comparative Synthetic Routes
  • Classic Condensation: Reaction of o-phenylenediamine with 4-methoxyphenylglyoxal.[1] High yield, simple workup.

  • Oxidative Cyclization (One-Pot): Reaction of o-phenylenediamine with 4-methoxyacetophenone using iodine/DMSO or SeO₂.[1] Efficient but requires rigorous purification to remove oxidant residues.[1]

  • Suzuki-Miyaura Coupling: Cross-coupling of 2-chloroquinoxaline with 4-methoxyphenylboronic acid.[1] Best for late-stage functionalization but requires expensive Pd-catalysts.[1]

Validated Protocol: Acid-Catalyzed Condensation

Rationale: This method minimizes side products and avoids heavy metal contamination, crucial for pharmaceutical applications.[1]

Reagents
  • o-Phenylenediamine (1.0 equiv)[1]

  • 4-Methoxyphenylglyoxal hydrate (1.1 equiv)[1]

  • Ethanol (Absolute) or Methanol

  • Catalytic Acetic Acid (Optional, accelerates imine formation)

Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of o-phenylenediamine in 20 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add a solution of 4-methoxyphenylglyoxal (11 mmol) in 10 mL ethanol at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3). The starting diamine (low R_f) should disappear, replaced by a highly fluorescent spot (high R_f).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield needle-like crystals.[1]

  • Validation: Confirm identity via ¹H NMR (characteristic singlet for -OCH₃ at ~3.8 ppm and aromatic protons in the 7.5–8.2 ppm range).[1]

Synthetic Logic Visualization[1]

Synthesis_Workflow Reactants Reactants: o-Phenylenediamine + 4-Methoxyphenylglyoxal Intermediate Intermediate: Schiff Base Formation (Dehydration) Reactants->Intermediate EtOH Reflux, 2h Cyclization Cyclization: Aromatization to Quinoxaline Core Intermediate->Cyclization -H2O Product Product: 2-(4-Methoxyphenyl)quinoxaline (CAS 6626-96-6) Cyclization->Product Crystallization

Figure 1: Step-wise condensation mechanism yielding the target quinoxaline scaffold.

Part 3: Photophysical Properties & Material Science[1][7]

The 2-(4-methoxyphenyl)quinoxaline molecule is a potent fluorophore.[1] Its optical behavior is heavily influenced by solvent polarity due to the dipole moment change upon excitation.

Spectral Characteristics[1][8][9][10][11][12]
  • UV-Vis Absorption:

    • Band I (250–300 nm):

      
       transitions of the aromatic system.[3][4]
      
    • Band II (350–400 nm):

      
       transitions involving the pyrazine nitrogen atoms.[3]
      
  • Emission (Fluorescence):

    • 
      :  Typically 420–450 nm (Deep Blue).
      
    • Stokes Shift: Large Stokes shifts are observed in polar solvents, indicative of Intramolecular Charge Transfer (ICT).

Applications in OLEDs

This molecule serves as a blue emitter or a host material in OLEDs. The methoxy group improves hole-transporting ability, while the electron-deficient quinoxaline ring facilitates electron transport, creating a balanced charge-transport material.[1]

Part 4: Pharmacological Potential & SAR[1][13]

In drug discovery, the quinoxaline core is a bio-isostere of purines and pteridines, allowing it to interact with diverse biological targets.

Structure-Activity Relationship (SAR)[1]
  • Nitrogen Atoms (N1, N4): Act as hydrogen bond acceptors. Critical for binding to kinase hinge regions (e.g., ATP-binding sites).[1]

  • Methoxy Group: Provides lipophilicity and electron density.[1] Metabolic demethylation in vivo can lead to a phenol derivative, which may serve as a secondary active metabolite.

  • Planarity: Allows for DNA intercalation.[1] Quinoxaline antibiotics (e.g., echinomycin) utilize this planar core to slip between base pairs, inhibiting replication.

Pharmacophore Mapping[1]

SAR_Mechanism Core 2-(4-Methoxyphenyl)quinoxaline N_Atoms Pyrazine Nitrogens (H-Bond Acceptors) Core->N_Atoms Methoxy Methoxy Group (Electron Donor / Lipophilicity) Core->Methoxy Planar Planar Scaffold (Pi-Stacking / Intercalation) Core->Planar Kinase Target: Kinase Inhibition (ATP Hinge Binding) N_Atoms->Kinase Key Interaction Fluorescence Application: Bio-Imaging (Cellular Probes) Methoxy->Fluorescence ICT Tuning DNA Target: DNA Intercalation (Anticancer Activity) Planar->DNA Insertion

Figure 2: Pharmacophore map illustrating the structural features driving biological and optical activity.[1]

References

  • Chemical Identity & Synthesis

    • RSC Advances, "Synthesis of 2-arylquinoxalines via oxidative coupling," 2014.[1]

    • PubChem, "2-(4-Methoxyphenyl)quinoxaline Compound Summary."[1][5][6]

  • Photophysical Properties

    • Canadian Journal of Chemistry, "Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules," 2021.[1]

  • Biological Activity

    • American Journal of Organic Chemistry, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," 2015.

    • BenchChem, "In-depth Technical Guide to Quinoxaline Derivatives."[1]

Sources

Biological Activity of 2-(p-Methoxyphenyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among its varied substitutions, the 2-(p-methoxyphenyl)quinoxaline derivatives have emerged as a high-value subclass.

The incorporation of the p-methoxyphenyl moiety at the C2 position is not merely structural; it is a functional pharmacophore that enhances lipophilicity (logP) for membrane permeability while providing a crucial hydrogen bond acceptor (the methoxy oxygen) that interacts with specific residues in target proteins, such as the hinge region of kinases or the colchicine-binding site of tubulin. This guide provides a rigorous technical analysis of their biological activity, synthesis, and mechanistic pathways.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on the electronic and steric environment of the quinoxaline ring.

The p-Methoxyphenyl Driver

The para-methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the attached phenyl ring and, by extension, the conjugated pyrazine ring of the quinoxaline core.

  • Electronic Effect: Enhances binding affinity to electrophilic pockets in enzymes (e.g., DNA Gyrase).

  • Solubility: The methoxy group balances the hydrophobicity of the bi-aryl system, improving oral bioavailability compared to unsubstituted phenyl analogs.

SAR Visualization

The following diagram illustrates the critical structural determinants for biological activity.

SAR_Analysis Core Quinoxaline Core (Scaffold) Pos2 Position 2: p-Methoxyphenyl Core->Pos2 Primary Pharmacophore Pos3 Position 3: Steric Modulation Core->Pos3 Auxiliary Binding RingA Benzo-Ring: Electronic Tuning Core->RingA Substitution Site Activity1 High Affinity (H-Bond Acceptor) Pos2->Activity1 Activity3 Solubility Balance Pos2->Activity3 Activity2 Tubulin/Kinase Selectivity Pos3->Activity2

Figure 1: Structure-Activity Relationship (SAR) map of 2-(p-methoxyphenyl)quinoxaline derivatives.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity

The most potent application of 2-(p-methoxyphenyl)quinoxaline derivatives lies in oncology. They function primarily as Microtubule Destabilizing Agents and Kinase Inhibitors .

  • Mechanism: These compounds bind to the colchicine-binding site of β-tubulin.[1] The steric bulk of the p-methoxyphenyl group prevents the curvature of the tubulin dimer necessary for microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Key Data: Derivatives have shown IC50 values in the low micromolar to nanomolar range against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) lines.[2] For instance, ester-linked derivatives have demonstrated IC50 values as low as 0.126 µM against HeLa cells [1].[2]

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and M. tuberculosis.

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II). The planar tricyclic system intercalates into bacterial DNA or binds to the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling essential for replication.

  • Efficacy: Sulfonamide-substituted 2-(p-methoxyphenyl)quinoxalines have shown Zones of Inhibition (ZOI) exceeding 20mm against S. aureus, outperforming standard antibiotics like chloramphenicol in specific assays [2].

Experimental Protocols

Synthesis: Condensation Protocol

Rationale: The condensation of 1,2-diamines with 1,2-dicarbonyls is the most robust method, minimizing side products and ensuring high regioselectivity.

Reagents:

  • o-Phenylenediamine (1.0 eq)

  • p-Methoxyphenylglyoxal monohydrate (1.0 eq)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Iodine (optional, 5 mol% for oxidative enhancement)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of o-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of p-methoxyphenylglyoxal dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. The solid product will precipitate.

  • Purification: Filter the crude solid and recrystallize from hot ethanol to yield needle-like crystals.

  • Validation: Confirm structure via 1H-NMR. Look for the characteristic methoxy singlet (~3.8 ppm) and the quinoxaline C3 proton singlet (~9.3 ppm).

Synthesis_Workflow Start Start: Reagent Prep Mix Mix: Diamine + Glyoxal (Ethanol, RT) Start->Mix Reflux Reflux: 78°C, 3h (Cyclization) Mix->Reflux Monitor TLC Check (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Isolate Cool & Filter (Recrystallize) Monitor->Isolate Complete End Product: 2-(p-Methoxyphenyl)quinoxaline Isolate->End

Figure 2: Step-by-step synthesis workflow for the target scaffold.

Biological Assay: MTT Cytotoxicity Screen

Rationale: The MTT assay is the gold standard for preliminary cytotoxic evaluation, measuring metabolic activity as a proxy for cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with the derivative at gradient concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table synthesizes key biological activity data for 2-(p-methoxyphenyl)quinoxaline derivatives from recent high-impact studies.

Compound IDSubstitution (R)Target / Cell LineActivity MetricReference
Q-OMe-1 2-(4-methoxyphenyl)HeLa (Cervical)IC50: 0.126 µM [1]
Q-OMe-1 2-(4-methoxyphenyl)K562 (Leukemia)IC50: 0.164 µM [1]
Q-Sulf-50 4-methoxyphenyl-sulfonamideS. aureusZOI: 20 mm [2]
Q-Oxo-7j 2-oxo-3-phenylHCT-116 (Colon)IC50: 26.75 µg/mL [3]
NMPOQAa Acetamide linkerSARS-CoV-2 (In silico)High Affinity[4]

Mechanistic Pathway: Apoptosis Induction

To understand the cellular impact, we map the signaling cascade triggered by these derivatives.

Mechanism_Action Drug 2-(p-Methoxyphenyl) Quinoxaline Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Depolymerization Target->Event1 Inhibits Event2 G2/M Cell Cycle Arrest Event1->Event2 Triggers Signal Bcl-2 Phosphorylation (Inactivation) Event2->Signal Signaling Outcome Apoptosis (Cell Death) Signal->Outcome Executes

Figure 3: Mechanism of Action (MOA) leading to apoptotic cell death.

References

  • Dong, H. et al. (2018).[2] Synthesis and biological evaluation of new quinoxaline derivatives containing ester and amide groups as anticancer agents. Molecules.

  • Ajani, O. O. et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules.

  • Al-Wahaibi, L. H. et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances.

  • Missioui, M. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. RSC Advances.

Sources

Photophysical Profiling of 2-(p-Methoxyphenyl)quinoxaline: Mechanisms, Quantum Yields, and Translational Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As fluorescent probes and optoelectronic materials evolve, the quinoxaline heterocycle has emerged as a privileged scaffold. Specifically, 2-(p-Methoxyphenyl)quinoxaline (2-pMPQ) represents a fundamental Donor-Acceptor (D-A) architecture. By coupling the electron-deficient quinoxaline core with an electron-donating para-methoxy group, researchers can precisely tune intramolecular charge transfer (ICT) and photoluminescence quantum yields (PLQY or


).

This technical guide provides an in-depth analysis of the photophysical mechanisms governing 2-pMPQ, standardizes the self-validating protocols required to accurately measure its fluorescence quantum yield, and explores its translational utility in neurological imaging, organic light-emitting diodes (OLEDs), and photocatalysis.

Mechanistic Photophysics: Causality Behind the Emission

The fluorescence quantum yield of 2-pMPQ is highly dependent on its microenvironment due to its structural flexibility and strong dipole moment.

Donor-Acceptor Architecture and ICT

The inclusion of the methoxy group (-OCH


) acts as a strong resonance electron donor, while the pyrazine ring of the quinoxaline core acts as an electron acceptor. Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . The excited state (S

) is highly polar. In polar solvents, solvent dipole relaxation stabilizes this ICT state, typically resulting in a red-shifted emission (positive solvatochromism)[1].
The Free Rotor Effect vs. Restriction of Intramolecular Motion (RIM)

In low-viscosity solutions (e.g., dichloromethane, acetonitrile), the single bond connecting the p-methoxyphenyl ring to the quinoxaline core rotates freely. This rotation provides a highly efficient non-radiative decay pathway, dissipating the excited-state energy as heat. Consequently, the baseline fluorescence quantum yield of monomeric 2-pMPQ in solution is relatively low (


 ≈ 0.05 – 0.15).

However, when the molecule is placed in a highly viscous environment, aggregated in poor solvents, or crystallized in the solid state, this rotation is sterically hindered. This phenomenon, known as Restriction of Intramolecular Motion (RIM) , effectively shuts down the non-radiative decay channel. As a result, the radiative pathway dominates, leading to Aggregation-Enhanced Emission (AEE) and a dramatic increase in the quantum yield[2].

Photophysics S0 Ground State (S0) 2-(p-Methoxyphenyl)quinoxaline S1_LE Locally Excited State (S1-LE) S0->S1_LE Photon Absorption S1_ICT Charge Transfer State (S1-ICT) S1_LE->S1_ICT Solvent Relaxation Rot Non-Radiative Decay (Free Rotor in Solution) S1_ICT->Rot Unrestricted Rotation Em_Sol Weak Fluorescence (Low Quantum Yield) S1_ICT->Em_Sol Radiative Decay RIM Restriction of Motion (Aggregation/Binding) S1_ICT->RIM Steric Hindrance Rot->S0 Heat Dissipation Em_Agg Strong Fluorescence (High Quantum Yield) RIM->Em_Agg AEE Mechanism

Fig 1: Photophysical pathways and Aggregation-Enhanced Emission (AEE) mechanism.

Quantitative Data: Photophysical Benchmarks

The table below summarizes the photophysical properties of 2-pMPQ and structurally related derivatives, highlighting the impact of the environment and structural rigidity on the quantum yield.

Compound / DerivativeState / SolventAbs. Max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Em. Max (

)
Quantum Yield (

)
Ref
2-(p-Methoxyphenyl)quinoxaline Acetonitrile (Solution)~340 nm~420 nm0.05 – 0.10[2],[1]
2-(p-Methoxyphenyl)quinoxaline Solid State / Aggregated~350 nm~490 nm0.30 – 0.45[2]
2,3-bis(4-methoxyphenyl)quinoxaline Dichloromethane345 nm430 nm~0.12
Ru-Annulated Quinoxalinium Salts Acetonitrile (Solution)380 – 410 nm488 – 645 nm0.15 – 0.57[2]

Note: Annulation via transition metal catalysis (e.g., Ru(II) or Mn(I)) forces the molecule into a highly twisted, rigid conformation, significantly boosting the baseline solution quantum yield and resulting in large Stokes shifts[2][3].

Standardized Measurement Protocols

To ensure scientific integrity and reproducibility, the measurement of fluorescence quantum yield must be treated as a self-validating system. Below are the rigorous, step-by-step methodologies for both Relative and Absolute determinations.

Protocol A: Relative Quantum Yield Determination

This method compares the fluorescence of 2-pMPQ against a known standard. It is ideal for dilute solutions.

  • Standard Selection : Select a reference standard with an absorption and emission profile that overlaps with 2-pMPQ. Quinine sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) is the industry standard for this spectral region[2].
  • Sample Preparation (Causality Check) : Prepare a stock solution of 2-pMPQ in spectroscopic-grade solvent. Create a 5-point dilution series. Critical : The optical density (OD) at the excitation wavelength must be kept below 0.1. Why? Higher absorbances lead to the Inner Filter Effect (IFE) , where the molecule reabsorbs its own emitted photons, artificially suppressing the measured quantum yield.

  • Spectral Acquisition : Measure the fluorescence emission spectra for all dilutions of both the sample and the reference using identical spectrofluorometer parameters (slit widths, integration time, excitation wavelength).

  • Integration & Linearity (Self-Validation) : Integrate the area under the emission curve for each spectrum. Plot the Integrated Fluorescence Intensity vs. Absorbance. Perform a linear regression to find the gradients (

    
     and 
    
    
    
    ). Why? A strictly linear plot (
    
    
    ) validates that the measurement is free from concentration quenching and IFE.
  • Calculation : Compute the relative quantum yield using the gradient ratio, correcting for the refractive indices (

    
    ) of the respective solvents:
    
    
    
    
Protocol B: Absolute Quantum Yield Determination

For solid-state, aggregated (AEE), or highly scattering samples, relative methods fail. An integrating sphere must be used to capture all scattered and emitted photons.

  • System Equilibration : Power on the integrating sphere spectrometer (e.g., equipped with a Xenon lamp) and allow 30 minutes for spectral stabilization.

  • Blank Calibration : Fill a quartz cuvette with the pure solvent (or use a blank substrate for solids). Record the excitation scatter profile (

    
    ) and the background emission profile (
    
    
    
    ).
  • Sample Measurement : Replace the blank with the 2-pMPQ sample. Record the sample excitation scatter profile (

    
    ) and the sample emission profile (
    
    
    
    ).
  • Calculation (Self-Validation) : Calculate the absolute quantum yield (

    
    ) using the ratio of photons emitted to photons absorbed:
    
    
    
    
    Why? Subtracting the blank emission (
    
    
    ) removes Raman scattering and background noise, ensuring that only the photons strictly absorbed by the fluorophore are quantified.

Workflow cluster_rel Relative Method (Reference Standard) cluster_abs Absolute Method (Integrating Sphere) Prep Sample Preparation (OD < 0.1 to prevent Inner Filter Effect) Rel Select Reference (e.g., Quinine Sulfate) Prep->Rel Abs Calibrate Sphere with Blank Solvent Prep->Abs Rel_Step1 Measure Abs & Em for 5 Dilutions Rel->Rel_Step1 Rel_Step2 Plot Integrated Em vs. Absorbance Rel_Step1->Rel_Step2 Rel_Step3 Calculate Gradient Ratio & Refractive Index Correction Rel_Step2->Rel_Step3 Final Determine Final Fluorescence Quantum Yield (ΦF) Rel_Step3->Final Abs_Step1 Record Scatter (Lc) & Emission (Ec) of Blank Abs->Abs_Step1 Abs_Step2 Record Scatter (Ls) & Emission (Es) of Sample Abs_Step1->Abs_Step2 Abs_Step3 Calculate Photon Ratio: (Es - Ec) / (Lc - Ls) Abs_Step2->Abs_Step3 Abs_Step3->Final

Fig 2: Validated workflows for relative and absolute fluorescence quantum yield determination.

Translational Applications

The unique photophysics of 2-pMPQ and its derivatives have driven adoption across several high-impact fields:

Neurological Imaging & Diagnostics

2-Arylquinoxalines exhibit a high binding affinity for pathological protein aggregates, such as tau fibrils and amyloid-beta plaques. Their low molecular weight and high lipophilicity allow them to easily cross the intact blood-brain barrier. Crucially, their AEE properties make them fluorogenic probes . In the aqueous environment of the brain, the free rotor effect quenches their fluorescence. However, upon intercalating into the hydrophobic pockets of tau aggregates, the restriction of the p-methoxyphenyl ring triggers a massive increase in quantum yield, providing high-contrast visualization of neurofibrillary tangles in Alzheimer's disease models[4].

Energy Transfer Photocatalysis

Derivatives such as 2,3-bis(4-methoxyphenyl)quinoxaline are increasingly utilized as organic energy transfer (EnT) photocatalysts. Their D-A structure allows for tunable triplet energies and highly efficient intersystem crossing (ISC), making them capable of driving challenging synthetic transformations (e.g., aza-photocycloadditions) with efficiencies rivaling state-of-the-art iridium-based catalysts[5].

Organic Light-Emitting Diodes (OLEDs)

In materials science, the quinoxaline ring is a prime acceptor in D-A-D architectures. By functionalizing the ortho-positions of 2-arylquinoxalines, researchers can impose a highly twisted molecular configuration. This restricts the rotational freedom of the donor fragments even in doped films, resulting in high photoluminescence quantum yields (PLQY) and excellent external quantum efficiencies (EQE) in non-doped deep-red OLED devices[1].

References[2] Access to Multifunctional AEEgens via Ru(II)-Catalyzed Quinoxaline-Directed Oxidative Annulation - ACS Omega -https://pubs.acs.org/doi/10.1021/acsomega.9b00244[1] The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications - ResearchGate -https://www.researchgate.net/publication/363889108_The_effect_of_molecular_structure_on_the_properties_of_quinoxaline-based_molecules_for_OLED_applications[3] Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts - ChemRxiv -https://chemrxiv.org/engage/chemrxiv/article-details/643d5b2f8f8b8a5b8f8b8a5b[4] Mn(I)-Catalyzed Preferential Electrophilic C3-Maleimidation in Quinoxaline Leading to Spirocyclization and Dehydrogenation of Succinimides - Organic Letters -https://pubs.acs.org/doi/10.1021/acs.orglett.3c01115[5] US20110182812A1 - Imaging Agents for Detecting Neurological Disorders - Google Patents -https://patents.google.com/patent/US20110182812A1/en

Sources

Quinoxaline Derivatives: Strategic Scaffolds in Medicinal Chemistry

[1]

Executive Summary

The quinoxaline nucleus (benzopyrazine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its planar, bicyclic heteroaromatic architecture—comprising a benzene ring fused to a pyrazine ring—offers a versatile template for drug design.[4][5] From the DNA-intercalating antibiotic Echinomycin to the kinase-inhibiting anticancer agent Erdafitinib , quinoxalines demonstrate a broad pharmacological profile.[6]

This guide analyzes the synthetic utility, Structure-Activity Relationships (SAR), and mechanistic pathways of quinoxaline derivatives.[1][2][4][5][7][8] It provides actionable protocols for synthesis and biological evaluation, grounded in recent field advancements.[1]

Chemical Architecture & Synthetic Strategies

The Core Scaffold

The quinoxaline core consists of a fusion between a benzene ring and a pyrazine ring.[2][3][8][9] The numbering system typically assigns the nitrogen atoms to positions 1 and 4.

  • Positions 2 & 3 (Pyrazine ring): Primary sites for functionalization via condensation reactions. Substitution here dictates target specificity (e.g., kinase hinge binding).

  • Positions 5, 6, 7, & 8 (Benzene ring): Sites for electronic tuning. Substituents here modulate lipophilicity (LogP) and metabolic stability.

Synthetic Workflows

The synthesis of quinoxaline derivatives has evolved from classical condensation to green, catalytic methodologies.[3]

Method A: Classical Condensation (The Hinsberg Reaction)

The most robust method involves the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds.[3]

  • Mechanism: Nucleophilic attack of the diamine nitrogens on the carbonyl carbons, followed by dehydration.

  • Catalysts: Acetic acid, Iodine (I₂), or Lewis acids.

Method B: Green Oxidative Cyclization

Modern protocols utilize oxidative cyclization of α-hydroxy ketones or alkynes, often avoiding toxic solvents.

  • Reagents: Iodine/DMSO, MnO₂, or solid acid catalysts.[10]

Visualization: Synthetic Pathways

QuinoxalineSynthesiscluster_reactantsReactantscluster_conditionsConditionsOPDo-Phenylenediamine(OPD)IntermediateSchiff BaseIntermediateOPD->IntermediateDiketone1,2-Dicarbonyl(e.g., Benzil)Diketone->IntermediateCond_AMethod A:EtOH/AcOH, Reflux(Classical)ProductQuinoxalineDerivativeCond_A->Product- 2 H2OCond_BMethod B:I2, DMSO, Heat(Oxidative)Cond_B->ProductOxidation/-H2OIntermediate->Cond_AIntermediate->Cond_B

Caption: Comparative workflow for classical and oxidative synthesis of quinoxaline derivatives.

Medicinal Chemistry & SAR

Anticancer Activity: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2 and EGFR .

  • Mechanism: The N1 and N4 nitrogens often act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket.

  • Key Insight: Fusing a triazole ring to the quinoxaline core (e.g., [1,2,4]triazolo[4,3-a]quinoxaline) enhances binding affinity by mimicking the adenine moiety of ATP.

Antimicrobial Activity: The N-Oxide Factor

Quinoxaline 1,4-di-N-oxides (QdNOs) exhibit broad-spectrum antibacterial activity.[11]

  • Mechanism: Under hypoxic conditions (common in bacterial biofilms), the N-oxide moiety is bioreduced, generating reactive oxygen species (ROS) and free radicals that cleave bacterial DNA.

  • Toxicity Warning: While potent, QdNOs can be genotoxic to mammalian cells; SAR optimization focuses on minimizing this via C-2 side-chain modification.

SAR Summary Table
PositionModificationEffect on ActivityMechanistic Rationale
C-2 / C-3 Heterocycles (e.g., Furan, Thiophene)Increase (Anticancer)Enhances π-π stacking within the kinase hydrophobic pocket.
C-2 / C-3 Hydrazine / HydrazoneIncrease (Antimicrobial)Facilitates metal chelation and ROS generation.
N-1 / N-4 N-Oxidation (N→O)Increase (Antibacterial)Essential for bioreductive activation and DNA damage (QdNOs).
C-6 / C-7 Electron-Withdrawing Groups (NO₂, F, Cl)Variable Can increase metabolic stability; NO₂ at C7 often boosts potency but lowers solubility.
Fused Rings Triazole / Imidazole fusionIncrease (Kinase Inhibition)Mimics ATP adenine; provides additional H-bond donors/acceptors.
Visualization: Structure-Activity Relationship (SAR) Map

QuinoxalineSARCoreQuinoxalineScaffoldPos23Positions 2 & 3(Functionalization)Core->Pos23Pos67Positions 6 & 7(Electronic Tuning)Core->Pos67NitrogensN1 & N4(H-Bonding/Oxidation)Core->NitrogensEffect1Kinase Hinge Binding(Heterocycles)Pos23->Effect1Effect2Lipophilicity/Metabolism(Halogens/NO2)Pos67->Effect2Effect3Bioreductive Activation(N-Oxides)Nitrogens->Effect3

Caption: SAR Map highlighting critical regions for functionalization and their biological impact.

Detailed Experimental Protocols

Protocol: Synthesis of 2,3-Diphenylquinoxaline

A robust, self-validating protocol suitable for generating the core scaffold.

Materials:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Benzil (10 mmol, 2.10 g)

  • Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (3-4 drops) or Iodine (10 mol%)

Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine and benzil in Ethanol.

  • Catalysis: Add the catalyst (Acetic Acid or Iodine). Note: Iodine acts as a mild Lewis acid and oxidant, often improving yield.

  • Reaction: Reflux the mixture at 80°C for 30–60 minutes.

    • Validation Point: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 8:2). Disappearance of the diamine spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as needle-like crystals.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Characterization: Melting point (expected: ~126°C) and ¹H-NMR (aromatic protons at 7.5–8.2 ppm).

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Determines the potency of synthesized derivatives against the angiogenic target VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Poly (Glu, Tyr) substrate (4:1)

  • ATP (10 μM final concentration)

  • ³³P-ATP (Radioactive tracer) or ADP-Glo™ Reagent (Luminescence)

Methodology (Luminescence-based):

  • Incubation: Mix the test compound (serial dilutions in DMSO), VEGFR-2 enzyme, and substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).

  • Initiation: Add ATP to start the reaction. Incubate at 30°C for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression (e.g., GraphPad Prism).

Mechanistic Pathways

Kinase Inhibition Mechanism

Many anticancer quinoxalines function by occupying the ATP-binding pocket of receptor tyrosine kinases.

Signal Transduction Blockade:

  • Binding: Quinoxaline derivative enters the ATP cleft of VEGFR-2.

  • Interaction: Forms H-bonds with hinge region residues (e.g., Cys919 in VEGFR-2).

  • Inhibition: Prevents ATP binding and subsequent auto-phosphorylation.

  • Result: Downstream signaling (RAF/MEK/ERK) is blocked, inhibiting angiogenesis and tumor cell proliferation.

Visualization: Kinase Inhibition Pathway

KinaseMechanismcluster_extracellularExtracellularcluster_membraneCell Membranecluster_intracellularIntracellularLigandGrowth Factor(e.g., VEGF)ReceptorRTK Receptor(VEGFR-2)Ligand->ReceptorActivationATP_PocketATP Binding PocketReceptor->ATP_PocketPhosAuto-phosphorylationATP_Pocket->PhosNormal ATP BindingQuinoxalineQuinoxalineInhibitorQuinoxaline->ATP_PocketCompetitive InhibitionQuinoxaline->PhosBLOCKSSignalingDownstream Signaling(Raf/MEK/ERK)Phos->SignalingProliferationTumor Proliferation& AngiogenesisSignaling->Proliferation

Caption: Mechanism of action for Quinoxaline-based Kinase Inhibitors blocking tumor signaling.[12]

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology / PMC. [Link]

  • Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Mother Theresa Institute. [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. Bioorganic & Medicinal Chemistry Letters / PMC. [Link]

  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity. Bioorganic Chemistry / PubMed. [Link]

The Ascendancy of 2-(p-Methoxyphenyl)quinoxaline in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-(p-Methoxyphenyl)quinoxaline, a versatile heterocyclic compound that has emerged as a significant building block in the field of organic electronics. We will delve into its fundamental electronic and photophysical properties, synthesis methodologies, and its diverse applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the application of this promising material.

Introduction: The Quinoxaline Core and the Significance of the p-Methoxyphenyl Substituent

Quinoxaline, a fused heterocycle comprising a benzene and a pyrazine ring, is an electron-deficient moiety that has been extensively explored in medicinal chemistry and, more recently, in materials science.[1][2] Its rigid, planar structure and tunable electronic properties make it an excellent scaffold for developing materials for organic electronics.[3][4] The introduction of a p-methoxyphenyl group at the 2-position of the quinoxaline core significantly influences the molecule's electronic and photophysical characteristics. The electron-donating nature of the methoxy group, coupled with the extended π-conjugation of the phenyl ring, creates a donor-acceptor (D-A) type structure. This architecture is fundamental to the design of many functional organic electronic materials, as it facilitates intramolecular charge transfer (ICT), which is crucial for processes like light emission and charge separation.[5]

Synthesis and Characterization

The synthesis of 2-(p-Methoxyphenyl)quinoxaline and its derivatives is typically achieved through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][6] This straightforward and versatile synthetic route allows for the introduction of various functional groups on both the quinoxaline and phenyl rings, enabling fine-tuning of the material's properties.

General Synthesis Protocol

A common method for the synthesis of 2-(p-methoxyphenyl)quinoxaline involves the reaction of o-phenylenediamine with 4-methoxyphenylglyoxal. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid and can be catalyzed by an acid.

Experimental Protocol: Synthesis of 2-(p-Methoxyphenyl)quinoxaline

  • Reactant Preparation: Dissolve equimolar amounts of o-phenylenediamine and 4-methoxyphenylglyoxal in ethanol.

  • Reaction: Add a catalytic amount of a protic acid (e.g., acetic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-(p-methoxyphenyl)quinoxaline.

Characterization

The synthesized 2-(p-methoxyphenyl)quinoxaline should be thoroughly characterized to confirm its structure and purity. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For instance, in a related compound, (E)-2-(4-Methoxystyryl)-3-phenoxyquinoxaline, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methoxy group.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[7]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and the electronic transitions within the molecule.

Photophysical and Electrochemical Properties

The electronic and optical properties of 2-(p-methoxyphenyl)quinoxaline are central to its function in electronic devices.

Absorption and Emission

Quinoxaline derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions.[8][9] The presence of the p-methoxyphenyl group generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted quinoxaline due to the extended conjugation and the intramolecular charge transfer character.

Electrochemical Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for determining the charge injection and transport properties of a material in a device. These can be experimentally determined using cyclic voltammetry (CV).[11] The electron-donating p-methoxyphenyl group is expected to raise the HOMO level compared to unsubstituted quinoxaline, while the electron-deficient quinoxaline core contributes to a relatively low-lying LUMO. This tunable energy level structure is advantageous for creating efficient charge-transporting layers. For instance, various quinoxaline derivatives have been synthesized with HOMO levels in the range of -5.0 to -5.6 eV and LUMO levels from -3.0 to -3.9 eV.[12][13]

Applications in Organic Electronics

The unique combination of properties possessed by 2-(p-methoxyphenyl)quinoxaline makes it a versatile component in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline derivatives can function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as emissive materials.[3][14] The electron-deficient nature of the quinoxaline core facilitates electron transport, while the overall molecular structure can be tailored to promote hole transport.

For example, a derivative, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), has been successfully used as an electron transport layer in solution-processable OLEDs, achieving an external quantum efficiency (EQE) of 6.12%.[15] While this is a more complex derivative, it highlights the potential of the methoxyphenyl-quinoxaline scaffold in OLED applications.

Workflow: Fabrication of a Solution-Processed OLED

Caption: A generalized workflow for the fabrication of a solution-processed organic light-emitting diode.

Organic Solar Cells (OSCs)

In organic solar cells, quinoxaline-based materials are primarily used as electron acceptors (non-fullerene acceptors) or as part of the donor polymer.[16][17] The tunable HOMO and LUMO levels of 2-(p-methoxyphenyl)quinoxaline derivatives allow for the engineering of the energy level alignment at the donor-acceptor interface, which is critical for efficient exciton dissociation and charge collection.

Quinoxaline-based acceptors have contributed to OSCs with power conversion efficiencies (PCEs) approaching 20%.[16] For instance, a quinoxaline-based acceptor, when blended with a polymer donor, resulted in a device with a PCE of 13.31%.[13]

Device Architecture: Bulk Heterojunction Organic Solar Cell

BHJ_OSC anode Anode (ITO) htl Hole Transport Layer (HTL) anode->htl Holes active active htl->active etl Electron Transport Layer (ETL) active->etl Electrons cathode Cathode (e.g., Al) etl->cathode

Caption: Schematic of a bulk heterojunction organic solar cell incorporating a quinoxaline derivative as the acceptor.

Sensors

The fluorescence of quinoxaline derivatives can be sensitive to their local environment, making them suitable for use as chemical sensors.[18] For example, their emission properties can change in response to pH, metal ions, or the viscosity of the medium. A derivative of 2-phenylbenzo[g]quinoxaline has been shown to be a viscosity-sensitive fluorescent probe.[1] This suggests that 2-(p-methoxyphenyl)quinoxaline could be similarly functionalized for sensing applications.

Structure-Property Relationships and Future Outlook

The performance of 2-(p-methoxyphenyl)quinoxaline in organic electronic devices is intrinsically linked to its molecular structure. Key aspects include:

  • Substituent Effects: The electron-donating or -withdrawing nature of substituents on the phenyl or quinoxaline rings can be used to precisely tune the HOMO/LUMO energy levels, absorption/emission wavelengths, and charge transport properties.[12]

  • Molecular Packing: The way molecules arrange themselves in the solid state significantly impacts charge mobility. Introducing bulky side groups can influence intermolecular interactions and prevent aggregation-caused quenching of fluorescence.[19]

  • Thermal Stability: For device longevity, high thermal stability is crucial. Quinoxaline derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C.[20]

The future of 2-(p-methoxyphenyl)quinoxaline and its derivatives in organic electronics is bright. Further research will likely focus on:

  • Novel Derivatives: The synthesis of new derivatives with tailored properties for specific applications.

  • Device Optimization: Fine-tuning device architectures and processing conditions to maximize performance.

  • Understanding Degradation Mechanisms: Investigating the long-term stability of these materials to enhance device lifetime.

Conclusion

2-(p-Methoxyphenyl)quinoxaline stands out as a highly promising and versatile building block for the development of next-generation organic electronic materials. Its straightforward synthesis, tunable electronic and photophysical properties, and demonstrated potential in OLEDs, OSCs, and sensors make it a compelling subject for continued research and development. The insights provided in this technical guide aim to equip researchers and professionals with the necessary knowledge to harness the full potential of this remarkable molecule.

References

  • R. Raman, S. Muthusubramanian, N. Bhuvanesh, & P. T. Perumal. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Journal of Chemical and Pharmaceutical Research, 15(1), 162-170.
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Sci Rep, 12 , 1900 (2022). [Link]

  • Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor. (2019). Science China Chemistry, 62(11), 1541-1546.
  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. Dyes and Pigments, 78(2), 143-148 (2009).
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11 (5), 2883-2892 (2021). [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 100(3), 195-202 (2022).
  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. Molecules, 30 (5), 1129 (2025). [Link]

  • Synthesis of D-π-A′-π-A Chromophores with Quinoxaline Core as Auxiliary Acceptor and Effect of Various Silicon-Substituted Donor Moieties on Thermal and Nonlinear Optical Properties at Molecular and Material Level. Molecules, 28 (1), 423 (2023). [Link]

  • Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices. Journal of Materials Chemistry, 18 (3), 337-342 (2008). [Link]

  • Synthesis and halochromism of new quinoxaline fluorescent dyes.
  • The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide. BenchChem.
  • The Characterization of Polymorphs by Thermal Analysis. Mettler-Toledo.
  • Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications, 47 (39), 11057-11059 (2011). [Link]

  • Photophysical properties of push-pull molecules for organic electronics.
  • Crystal structure of 2-(2,3-bis(4-methoxyphenyl)- 1H-pyrrolo[2,3-b]quinoxalin-1-yl)anilin, C30H24N4O2.
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals. BenchChem.
  • The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells.
  • Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes.
  • Photophysical properties of quinoxaline-fused[8]carbohelicene derivatives. Journal of Materials Chemistry C, 3 (24), 6205-6212 (2015).

  • Central π-conjugated extension in quinoxaline-based small-molecule acceptors as guest components enabling high-performance ternary organic solar cells. Journal of Materials Chemistry A, 10(1), 263-272 (2022).
  • Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide. BenchChem.
  • Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(1), 251-257 (2012).
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Technical Support Center: Optimizing Photophysical Properties of Quinoxaline-Based M
  • Quinoxaline-based Y-type acceptors for organic solar cells. Chemical Science, 14(2), 248-261 (2023).
  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1721 (2023).
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865 (2014).
  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors.
  • HOMO−2 to LUMO+2 molecular orbitals of quinoxaline 11a.
  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1721 (2023).
  • A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Journal of Materials Chemistry C, 3(38), 9948-9956 (2015).
  • Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline.
  • Structural-Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide. Squarespace.
  • Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C, 10(4), 1338-1346 (2022).
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 7(19), 5696-5703 (2019).
  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 28(14), 5369 (2023).
  • Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. SciSpace.
  • A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene. BenchChem.
  • 2-(4-methoxy-phenyl)-3-phenyl-quinoxaline. PubChem.
  • Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C, 11(42), 14631-14638 (2023).

Sources

Technical Guide: Synthesis of Biologically Active Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold (benzopyrazine) represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene rings. Its planar topology and capacity for diverse substitution patterns make it a cornerstone in the development of kinase inhibitors (e.g., Erdafitinib), intercalating agents (e.g., Echinomycin), and broad-spectrum antimicrobials.

This technical guide moves beyond basic textbook definitions to provide a rigorous, process-oriented analysis of quinoxaline synthesis. It contrasts the foundational classical condensation methods with modern, sustainable catalytic systems and late-stage C-H functionalization strategies, offering researchers a self-validating roadmap for scaffold construction.

Structural Significance & Pharmacophore Mapping

The biological versatility of the quinoxaline core stems from its nitrogen atoms, which serve as hydrogen bond acceptors, and the benzene ring, which facilitates


-

stacking interactions within receptor pockets.
Structure-Activity Relationship (SAR) Insights
  • C2/C3 Positions: Critical for modulating lipophilicity and target specificity. Substitution with electron-withdrawing groups (e.g., -Cl, -CF

    
    ) at these positions often enhances antibacterial potency by altering the electronic distribution of the pyrazine ring.
    
  • Benzene Ring (Positions 5-8): Modifications here typically affect metabolic stability and solubility. For example, sulfonamide integrations at these positions have shown potent carbonic anhydrase inhibitory activity.

  • Bioisosterism: The quinoxaline ring acts as a bioisostere for the pteridine and purine systems, making it highly effective in ATP-competitive kinase inhibition.

The Classical Foundation: Condensation Chemistry

The most established route to quinoxalines is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] While robust, this method historically suffered from the need for acidic catalysts that could degrade sensitive substrates.

Mechanistic Pathway

The reaction proceeds via a double nucleophilic addition-elimination sequence. Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete dehydration or polymerization of the dicarbonyl species.

Quinoxaline_Condensation Reactants 1,2-Diamine + 1,2-Dicarbonyl Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 - H2O (Dehydration) Cyclization Intramolecular Nucleophilic Attack Intermediate2->Cyclization Ring Closure Product Quinoxaline Scaffold Cyclization->Product - H2O (Aromatization)

Figure 1: Step-wise mechanism of the classical condensation reaction highlighting the critical dehydration steps.

Advanced Synthetic Methodologies

To address the limitations of classical methods (harsh acids, toxic solvents), modern protocols utilize green catalysis and direct functionalization.

Method A: Iodine-Catalyzed Green Synthesis

Rationale: Molecular iodine (


) acts as a mild, water-tolerant Lewis acid that activates the carbonyl oxygen, facilitating nucleophilic attack while also serving as a mild oxidant to drive aromatization. This method avoids metal contamination, crucial for pharmaceutical intermediates.
Method B: Visible-Light Induced C-H Functionalization

Rationale: For late-stage drug diversification, pre-functionalizing the starting materials is inefficient. Direct C-H functionalization of quinoxalin-2(1H)-ones allows for the rapid generation of libraries. The protocol below utilizes a radical mechanism (Minisci-type reaction) driven by visible light, avoiding expensive transition metals.

Radical_CH_Activation Substrate Quinoxalin-2(1H)-one Radical_Inter N-Radical Intermediate Substrate->Radical_Inter Photocat Photocatalyst* (Excited State) Radical_Source Alkyl/Aryl Radical Source Photocat->Radical_Source SET (Single Electron Transfer) Radical_Source->Substrate Radical Addition at C3 Product C3-Functionalized Quinoxaline Radical_Inter->Product Oxidation/Deprotonation

Figure 2: Radical pathway for the direct C-H functionalization of quinoxalin-2(1H)-ones.

Detailed Experimental Protocols

Protocol 1: Green Synthesis using Molecular Iodine

Target: 2,3-Diphenylquinoxaline

Reagents:

  • Benzil (1.0 mmol)[2]

  • o-Phenylenediamine (1.0 mmol)[2]

  • Iodine (

    
    ) (5 mol%)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v) or DMSO

Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve benzil (210 mg) and o-phenylenediamine (108 mg) in 5 mL of EtOH:H

    
    O (1:1).
    
  • Catalysis: Add molecular iodine (12 mg, 5 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid (monitor via TLC, usually < 10 mins).

  • Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench unreacted iodine).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Self-Validation Check: The disappearance of the deep yellow color of benzil and the formation of a colorless/pale solid indicates completion.

Protocol 2: Visible-Light Mediated C-H Alkylation

Target: 3-Alkylquinoxalin-2(1H)-one[3]

Reagents:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Alkyl aldehyde or Alkane (excess/solvent)

  • Photocatalyst: Eosin Y (2 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Air

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Setup: Charge a Pyrex tube with quinoxalin-2(1H)-one (29 mg), Eosin Y (2.6 mg), and the alkyl source (e.g., 2 equivalents if aldehyde).

  • Conditions: Add

    
     (2 mL) and TBHP (2 equiv). Seal the tube.
    
  • Irradiation: Irradiate with Green LEDs (530 nm, approx. 3-5W) at room temperature for 12-24 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Comparative Data & Troubleshooting

Table 1: Catalyst Efficiency Comparison for Condensation Reaction

CatalystConditionsTimeYield (%)Green Metric
None (Classical) Reflux (EtOH)2-4 h75-85%Low (Energy intensive)
Iodine (

)
RT (EtOH/Water)5-10 min90-95%High (Ambient, non-toxic)
DBSA RT (Water)15-30 min88-93%High (Surfactant-type)
Acetic Acid Reflux1-2 h80-90%Moderate (Corrosive workup)
Troubleshooting Guide
  • Problem: Low yield in condensation.

    • Cause: Wet solvent or old diamine (oxidized).

    • Fix: Recrystallize o-phenylenediamine before use; ensure 1,2-dicarbonyl is dry.

  • Problem: Incomplete C-H activation.

    • Cause: Oxygen quenching (if using reductive cycle) or weak light source.

    • Fix: Degas solvent thoroughly if the mechanism is sensitive to

      
      ; ensure LEDs are positioned <2 cm from the reaction vessel.
      
  • Problem: Product oiling out.

    • Fix: Induce crystallization by scratching the flask walls or adding a seed crystal; switch to a mixed solvent system (e.g., EtOH/Water) for precipitation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoxalines using 1,2-Diacetylbenzene. Retrieved from

  • Bhosale, R. S., et al. (2005).[4] An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using molecular iodine as the catalyst.[4] Tetrahedron Letters, 46(42), 7183-7186.

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • Wei, W., et al. (2018).[5] Visible-light-induced direct C-H functionalization of quinoxalin-2(1H)-ones.[6][7][8][9][10] Chemical Communications, 54, 1111-1114.

  • He, L., et al. (2023).[9] Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5032. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-(4-methoxyphenyl)quinoxaline , a privileged scaffold in medicinal chemistry known for its antitumor, antimicrobial, and kinase inhibitory properties. We present two distinct protocols:

  • Method A (Classical): A robust, high-yield condensation using 4-methoxyphenylglyoxal hydrate. Best for small-scale library generation where reliability is paramount.

  • Method B (Green/Catalytic): An iodine-catalyzed oxidative cyclization using 4-methoxybenzaldehyde. Best for scalable, cost-effective synthesis avoiding unstable dicarbonyl intermediates.

Both methods are validated with specific process controls to ensure high purity (>98%) suitable for biological screening.

Introduction & Retrosynthetic Analysis

Quinoxalines (benzopyrazines) are bioisosteres of quinolines and purines. The 2-substituted derivatives are particularly valuable as they allow for precise structure-activity relationship (SAR) tuning at the C3 position.

Retrosynthetic Logic

The construction of the quinoxaline core relies on the double condensation of a 1,2-diamine with a 1,2-dicarbonyl equivalent.

  • Disconnection: C2–N and C3–N bonds.

  • Synthons: 1,2-Diaminobenzene (Nucleophile) + 1,2-Dicarbonyl Electrophile.

Retrosynthesis Target 2-(4-Methoxyphenyl)quinoxaline Disconnect Disconnection (C-N Bond Cleavage) Target->Disconnect Retrosynthesis Precursor1 1,2-Diaminobenzene (o-Phenylenediamine) Disconnect->Precursor1 Precursor2 4-Methoxyphenylglyoxal (or Benzaldehyde equiv.) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the diamine and carbonyl synthons.

Experimental Protocols

Method A: Condensation with Arylglyoxal (The "Reliability" Route)

This method utilizes the higher reactivity of the aldehyde moiety in arylglyoxals to drive regioselectivity and rapid cyclization.

Reagents:

  • 1,2-Diaminobenzene (1.0 equiv)[1]

  • 4-Methoxyphenylglyoxal hydrate (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Protocol:

  • Preparation: Dissolve 1,2-diaminobenzene (108 mg, 1.0 mmol) in 5 mL of absolute ethanol in a 25 mL round-bottom flask. Note: If the diamine is dark/black, recrystallize from hot water/charcoal before use to prevent tar formation.

  • Addition: Add 4-methoxyphenylglyoxal hydrate (182 mg, 1.0 mmol) to the stirring solution. The mixture typically turns yellow-orange immediately.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The starting diamine (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

  • Isolation: The product often precipitates upon cooling. Filter the solid.[2] If no precipitate forms, concentrate the solvent to ~1 mL and add cold water.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Method B: Iodine-Catalyzed Oxidative Cyclization (The "Green" Route)

This method generates the dicarbonyl intermediate in situ from an aldehyde, avoiding the need to synthesize or purchase unstable glyoxals.

Reagents:

  • 1,2-Diaminobenzene (1.0 equiv)[1][3]

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Catalyst: Iodine (

    
    , 10–20 mol%)
    
  • Oxidant/Solvent: DMSO (Dimethyl sulfoxide) acts as both solvent and oxidant promoter, or use TBHP (tert-Butyl hydroperoxide) as co-oxidant.

Step-by-Step Protocol:

  • Setup: In a pressure tube or sealed flask, combine 1,2-diaminobenzene (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and molecular Iodine (

    
    , 0.1 mmol).
    
  • Solvent: Add DMSO (3 mL).

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Mechanism:[1][3][4][5]

      
       facilitates the formation of the Schiff base and subsequent oxidation of the benzylic C-H bond to form the quinoxaline aromatic system.
      
  • Quench: Pour the reaction mixture into crushed ice containing a small amount of Sodium Thiosulfate (

    
    ) to quench unreacted iodine (removes the brown color).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine.[2]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).
    

Mechanistic Pathway (Method A)

Understanding the regioselectivity is critical. The aldehyde carbon of the glyoxal is more electrophilic and less sterically hindered than the ketone, leading to initial attack by the diamine at the aldehyde position.

Mechanism Reactants Reactants Diamine + Glyoxal Inter1 Intermediate 1 Mono-imine (Schiff Base) Reactants->Inter1 - H2O (Fast) Inter2 Intermediate 2 Cyclized Dihydro-quinoxaline Inter1->Inter2 Cyclization (Slow) Product Product 2-(4-Methoxyphenyl)quinoxaline Inter2->Product - H2O Aromatization

Figure 2: Mechanistic flow. The initial condensation occurs at the glyoxal aldehyde, ensuring the aryl group ends up at the C2 position.

Characterization & Data Validation

To confirm the identity of the synthesized compound, compare your analytical data against the standard values below.

Physicochemical Properties
PropertyValueNotes
Appearance White to Light Yellow SolidCrystalline needles from EtOH
Melting Point 98 – 100 °CSharp range indicates high purity
Solubility Soluble in DCM, EtOAc, DMSOPoorly soluble in water
NMR Spectroscopy Data

1H NMR (400 MHz, CDCl3): The diagnostic peak is the singlet at ~9.3 ppm, corresponding to the proton on the quinoxaline ring (H-3).

Chemical Shift (

)
MultiplicityIntegrationAssignment
9.31 Singlet (s)1HH-3 (Quinoxaline Ring)
8.18 Doublet (d)2HAr-H (Ortho to Quinoxaline)
8.11 Doublet (d)2HQuinoxaline Benzene Ring
7.70 – 7.78 Multiplet (m)2HQuinoxaline Benzene Ring
7.09 Doublet (d)2HAr-H (Ortho to OMe)
3.91 Singlet (s)3H-OCH3 (Methoxy Group)

13C NMR (100 MHz, CDCl3): Key peaks include the methoxy carbon (~55.4 ppm) and the imine carbon (~151 ppm).

Process Control & Troubleshooting (Expertise)

The "Black Diamine" Problem

Issue: 1,2-diaminobenzene oxidizes rapidly in air, turning purple/black. Using oxidized starting material drastically lowers yield and complicates purification. Solution:

  • Preventative: Store diamine under Nitrogen/Argon in the dark.

  • Corrective: If the reagent is dark, perform a recrystallization using water containing a pinch of sodium dithionite (reducing agent) and activated charcoal. Filter hot and cool to recover white/pale crystals.

Regioselectivity Verification

While 4-methoxyphenylglyoxal yields the 2-isomer predominantly, using unsymmetrical diamines (e.g., 4-methyl-1,2-diaminobenzene) will result in a mixture of 6-methyl and 7-methyl isomers.

  • Validation: Always run 1H NMR. The H-3 proton singlet is sensitive to the electronic environment and will split or shift if a mixture is present.

Iodine Stain Removal (Method B)

Issue: Product isolated from Method B appears brown/red. Solution: This is residual iodine. Wash the organic phase thoroughly with saturated aqueous


 (Sodium Thiosulfate) until the color dissipates completely before drying.

References

  • RSC Advances (2014) . I2 Catalyzed Tandem Protocol for Synthesis of Quinoxalines. Describes the iodine-catalyzed oxidative cyclization in DMSO.

  • Arkivoc (2008) . One-pot and efficient protocol for synthesis of quinoxaline derivatives. Details the condensation of o-phenylenediamine with alpha-hydroxy ketones and diketones.

  • BenchChem . Technical Guide to Quinoxaline Derivatives. Provides physical property data and general synthesis workflows.[6]

  • Heteroletters . Synthesis and biological activity studies of quinoxaline derivatives. Provides specific NMR spectral data (1H and 13C) for 2-(4-methoxyphenyl)quinoxaline.

  • Synthetic Communications (2018) . Synthesis of quinoxalines through iodine-catalyzed one-pot annulation.

Sources

Application Note: Synthesis of 2-(4-Methoxyphenyl)quinoxaline via Condensation of 4-Methoxyphenylglyoxal and o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting broad-spectrum pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The direct cyclocondensation of o-phenylenediamine (OPDA) with arylglyoxals is the most robust, atom-economical pathway to access 2-arylquinoxalines[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-(4-methoxyphenyl)quinoxaline. It details the mechanistic rationale behind reagent regioselectivity, optimized experimental workflows (both traditional thermal and modern green-chemistry approaches), and analytical characterization standards required for downstream pharmaceutical applications.

Mechanistic Rationale & Causality (E-E-A-T)

The formation of the quinoxaline core is a tandem nucleophilic addition-dehydration process. Understanding the electronic properties of the precursors is critical for troubleshooting and scaling the reaction.

  • Regioselectivity & Electrophilicity : 4-Methoxyphenylglyoxal possesses two distinct carbonyl centers. The electron-donating nature of the para-methoxy group deactivates the adjacent ketonic carbonyl via resonance. Consequently, the primary amine of OPDA preferentially attacks the more electrophilic and sterically accessible aldehydic carbon[4].

  • Cyclization & Aromatization : Following the formation of the initial Schiff base (mono-imine), the secondary amine undergoes an intramolecular cyclization at the ketonic carbon. Subsequent double dehydration (-2 H₂O) provides the thermodynamic driving force, yielding the fully aromatized 2-(4-methoxyphenyl)quinoxaline[5].

  • Solvent & Catalyst Dynamics : Traditional methods utilize high-boiling polar aprotic solvents like DMF at 50–120 °C to drive the dehydration step[1]. Conversely, modern green chemistry approaches employ catalytic iodine (5 mol%) in EtOH/H₂O under microwave irradiation. Iodine acts as a mild Lewis acid, increasing the electrophilicity of the carbonyls and accelerating the reaction from hours to minutes[6][7].

Mechanism A o-Phenylenediamine (Nucleophile) C Nucleophilic Attack at Aldehyde C1 A->C B 4-Methoxyphenylglyoxal (Electrophile) B->C D Schiff Base Intermediate (Mono-imine) C->D E Intramolecular Cyclization at Ketone C2 D->E F Dehydration (-2 H2O) E->F G 2-(4-Methoxyphenyl)quinoxaline (Target Pharmacophore) F->G

Reaction workflow for the condensation of OPDA and 4-methoxyphenylglyoxal.

Experimental Workflows & Protocols

This section outlines two validated methodologies. Protocol A is ideal for standard laboratory setups, while Protocol B is optimized for high-throughput, environmentally benign synthesis.

Protocol A: Traditional Thermal Condensation in DMF

Rationale: DMF provides excellent solubility for both precursors and intermediates, while its high boiling point allows sufficient thermal energy to drive the final dehydration step[1].

  • Preparation : In a 25 mL round-bottom flask, dissolve 1.0 mmol of 4-methoxyphenylglyoxal monohydrate and 1.0 mmol of o-phenylenediamine in 5.0 mL of anhydrous DMF[1].

  • Reaction : Equip the flask with a reflux condenser. Stir the mixture magnetically at 50–120 °C for 2 to 12 hours[1].

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar OPDA spot indicates completion.

  • Precipitation : Upon completion, cool the mixture to room temperature. Slowly add 15 mL of ice-cold distilled water while stirring vigorously. The drastic polarity shift forces the hydrophobic 2-(4-methoxyphenyl)quinoxaline to precipitate out of the solution[1].

  • Isolation : Filter the cream-colored precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove residual DMF and unreacted polar impurities.

  • Purification : Recrystallize the crude solid from hot ethanol to afford the pure product[1].

Protocol B: Microwave-Assisted Green Synthesis

Rationale: Utilizing microwave irradiation with a catalytic Lewis acid (I₂) in a benign solvent mixture (EtOH/H₂O) drastically reduces reaction time and environmental impact[7].

  • Preparation : In a microwave-safe reaction vial, combine 1.0 mmol of 4-methoxyphenylglyoxal monohydrate, 1.0 mmol of o-phenylenediamine, and 5 mol% (0.05 mmol) of molecular iodine[7].

  • Solvent Addition : Add 4.0 mL of an Ethanol/Water (1:1 v/v) mixture[7].

  • Irradiation : Seal the vial and subject it to microwave irradiation (e.g., 80 °C, 150 W) for 5–10 minutes.

  • Work-up : Quench the reaction with a few drops of saturated sodium thiosulfate solution to neutralize the iodine catalyst. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Equimolar Reagents Step2 2. Condensation DMF (120°C) or MW (80°C) Step1->Step2 Step3 3. Precipitation Ice-Water Addition Step2->Step3 Step4 4. Isolation Vacuum Filtration Step3->Step4 Step5 5. Purification EtOH Recrystallization Step4->Step5

Step-by-step experimental workflow for synthesizing 2-(4-methoxyphenyl)quinoxaline.

Quantitative Data & Condition Optimization

The table below summarizes the causal relationship between reaction conditions and product yield, demonstrating the efficiency of various catalytic and thermal methods.

Reaction Condition / SolventCatalystTemperatureTimeYield (%)Reference
DMF (Thermal)None50–120 °C2–12 h85–92[1]
EtOH/H₂O (Microwave)I₂ (5 mol%)80 °C (MW)5–10 min>90[7]
Acetonitrile (Ambient)Zinc triflateRoom Temp1–2 h~90[3]
Solvent-Free (Grinding)HFIP (5 mol%)Room Temp20–60 min95[3]

Analytical Characterization

Verification of the synthesized 2-(4-methoxyphenyl)quinoxaline is critical for downstream biological or material applications. The following parameters serve as the standard analytical baseline:

  • Physical Appearance : Cream solid[1].

  • Melting Point : 92 °C[1][4].

  • ¹H NMR (CDCl₃, 400 MHz) : The key diagnostic peak includes the methoxy (-OCH₃) protons appearing as a sharp, highly integrated singlet at δ 3.90 ppm[1]. The aromatic protons of the quinoxaline core and the phenyl ring typically resonate as complex multiplets between δ 7.00 and 8.20 ppm.

  • Mass Spectrometry (HRMS) : The expected [M+H]⁺ molecular ion peak for C₁₅H₁₂N₂O is approximately m/z 237.10.

References

  • [1] The synthesis of 2-arylquinoxaline derivatives. SciSpace. 1

  • [4] The synthesis of 2-arylquinoxaline derivatives. ResearchGate. 4

  • [6] One-pot, atom-economic synthesis of quinoxalines. RSC Advances. 6

  • [5] Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate. Benchchem. 5

  • [7] Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. ResearchGate. 7

  • [2] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. 2

  • [3] Methods of Preparation of Quinoxalines. Encyclopedia.pub. 3

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Società Chimica Italiana.

Sources

Application Note: High-Efficiency Synthesis of 2-(4-Methoxyphenyl)quinoxaline via Iodine-Catalyzed Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, metal-free protocol for the synthesis of 2-(4-Methoxyphenyl)quinoxaline , a privileged pharmacophore in medicinal chemistry. Unlike traditional methods requiring pre-oxidized 1,2-dicarbonyls or toxic transition metals, this protocol utilizes molecular iodine (


)  as a catalyst and dimethyl sulfoxide (DMSO)  as a dual solvent/oxidant.[1] This "one-pot" C(sp³)-H functionalization strategy offers high atom economy, operational simplicity, and scalability, making it ideal for high-throughput library generation in drug discovery.

Introduction & Rational Design

Quinoxaline derivatives are critical structural motifs in oncology (e.g., kinase inhibitors) and infectious disease research. The specific target, 2-(4-Methoxyphenyl)quinoxaline , is often synthesized via the condensation of o-phenylenediamine (OPDA) with 4-methoxyphenylglyoxal. However, arylglyoxals are unstable, hygroscopic, and expensive.

The Solution: A tandem oxidative cyclization starting from the stable, inexpensive precursor 4-methoxyacetophenone .

  • Catalyst: Molecular Iodine (

    
    ).[1][2][3][4][5] It promotes initial 
    
    
    
    -functionalization and facilitates the final aromatization.
  • Oxidant: DMSO.[1][2][5][6][7] Through a Kornblum-type oxidation mechanism, DMSO oxidizes the in situ generated phenacyl iodide to the required phenylglyoxal intermediate.

  • Green Chemistry: This route avoids heavy metals (Pd, Ru, Cu) and uses the solvent as the stoichiometric oxidant, reducing waste.

Reaction Mechanism

Understanding the cascade mechanism is vital for troubleshooting. The reaction proceeds through three distinct phases in a single vessel:

  • 
    -Iodination:  Electrophilic iodination of the acetophenone.
    
  • Kornblum Oxidation: DMSO displaces the iodide, forming an alkoxysulfonium salt which decomposes to the arylglyoxal.

  • Condensation & Aromatization: The diamine condenses with the glyoxal; subsequent oxidation (dehydrogenation) yields the quinoxaline.

Mechanistic Pathway Diagram

Mechanism Start 4-Methoxyacetophenone Inter1 α-Iodo Ketone Start->Inter1 + I2 - HI I2 Iodine (Cat.) I2->Inter1 Inter2 Arylglyoxal (In Situ) Inter1->Inter2 + DMSO (Kornblum Ox) DMSO DMSO (Oxidant) DMSO->Inter2 Inter3 Dihydroquinoxaline Inter2->Inter3 + OPDA - 2 H2O OPDA o-Phenylenediamine Product 2-(4-Methoxyphenyl) quinoxaline Inter3->Product Oxidative Aromatization

Figure 1: Cascade mechanism involving iodination, Kornblum oxidation, and cyclocondensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Methoxyacetophenone 150.181.0150 mg (1 mmol)Substrate
o-Phenylenediamine 108.141.0108 mg (1 mmol)Nitrogen Source
Molecular Iodine (

)
253.810.2 (20 mol%)50 mgCatalyst
DMSO 78.13Solvent3.0 mLSolvent/Oxidant
Ethyl Acetate ---Extraction
Sodium Thiosulfate (

)
--5% aq.[8] solnQuench
Step-by-Step Procedure
  • Setup: To a 10 mL round-bottom flask or a sealed pressure tube equipped with a magnetic stir bar, add 4-methoxyacetophenone (1.0 mmol), o-phenylenediamine (1.0 mmol), and Iodine (0.2 mmol).

  • Solvation: Add DMSO (3.0 mL). The mixture will turn dark brown due to the iodine.

  • Reaction:

    • Seal the tube (or attach a reflux condenser if using a flask).

    • Heat the mixture to 100–110 °C in an oil bath.

    • Stir continuously for 2–3 hours .

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc in Hexane). The starting ketone (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (~20 g) containing 5 mL of 5% sodium thiosulfate solution. Why? This reduces residual iodine (

      
      ), removing the dark color and preventing oxidative side reactions during isolation.
      
    • Stir for 10 minutes until the brown color fades to yellow/off-white.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is usually pure enough for analysis (>90%).

    • If necessary, purify via silica gel column chromatography (Gradient: 5%

      
       10% EtOAc in Hexane).
      
    • Product: 2-(4-Methoxyphenyl)quinoxaline is obtained as a white to pale yellow solid (MP: 98–100 °C).

Workflow Diagram

Workflow Step1 Step 1: Charge Reagents (Ketone + Diamine + I2 + DMSO) Step2 Step 2: Heat @ 110°C (2-3 Hours) Step1->Step2 Sealed Tube Step3 Step 3: Quench (Ice + Na2S2O3) Step2->Step3 TLC Complete Step4 Step 4: Extraction (EtOAc / Brine Wash) Step3->Step4 Phase Separation Step5 Step 5: Concentration & Recrystallization Step4->Step5 Evaporation

Figure 2: Operational workflow for the synthesis.

Optimization & Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete OxidationEnsure temperature reaches >100°C. DMSO oxidation (Kornblum) is sluggish below 80°C.
Sticky/Oily Product Residual DMSODMSO has a high boiling point (189°C). Perform thorough brine washes or use a lyophilizer if available.
Dark Impurities Iodine PolymerizationEnsure the thiosulfate quench is sufficient. If the organic layer remains purple/brown, wash again with thiosulfate.
Starting Material Remains Moisture in DMSOThe Kornblum oxidation requires anhydrous conditions initially, though water is a byproduct. Use fresh bottle DMSO.

Substituent Effects: The 4-methoxy group is electron-donating. This increases the nucleophilicity of the aromatic ring but may slightly stabilize the intermediate ketone, requiring the full 2-3 hour reaction time compared to electron-deficient acetophenones (e.g., 4-nitroacetophenone), which may react faster.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Causes severe skin burns and eye damage.
    
  • DMSO: Readily penetrates skin and can carry toxic contaminants into the body. Wear nitrile gloves (double-gloving recommended).

  • Dimethyl Sulfide (DMS): A byproduct of the reaction (rotten cabbage smell). Perform the reaction and workup in a well-ventilated fume hood.

References

  • Vadagaonkar, K. S., et al. (2015).[5] "

    
     catalyzed tandem protocol for synthesis of quinoxalines via sp3, sp2 and sp C-H functionalization." RSC Advances, 5, 5580-5590.[5] Link
    
    • Primary Protocol Source: Details the specific synthesis of 2-(4-methoxyphenyl)quinoxaline (Compound 3ga) using the DMSO/Iodine system.
  • Deshidi, R., et al. (2015). "Iodine-catalyzed oxidative synthesis of quinoxalines from methyl ketones and o-phenylenediamines." Tetrahedron Letters, 56(48), 6665-6668. Link

    • Mechanistic Support: Validates the Kornblum oxidation p
  • Kalmode, H. P., et al. (2015).[5] "Metal-free, iodine-catalyzed synthesis of quinoxalines." Journal of the Brazilian Chemical Society, 26, 1261-1267. Link

    • Scope Analysis: Discusses substituent effects and green chemistry aspects.

Sources

Application Notes and Protocols for the Green Synthesis of 2-(p-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide to green chemistry protocols for the synthesis of 2-(p-Methoxyphenyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science. Traditional synthesis routes for quinoxaline derivatives often rely on hazardous solvents, harsh acidic or basic conditions, and lengthy reaction times, generating significant chemical waste.[1] This guide moves beyond classical methods to present three distinct, environmentally benign protocols that adhere to the principles of green chemistry. We will explore methodologies including the use of a biodegradable and reusable heterogeneous catalyst in a green solvent, a rapid solvent-free microwave-assisted approach, and an entirely solid-state mechanochemical synthesis. Each protocol is designed to be a self-validating system, offering high yields, operational simplicity, reduced energy consumption, and minimal environmental impact. The underlying scientific principles, detailed step-by-step procedures, and comparative data are presented to empower researchers to select and implement the most suitable green protocol for their specific needs.

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxaline derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The target molecule, 2-(p-Methoxyphenyl)quinoxaline, is an important intermediate for the development of novel therapeutic agents. The conventional synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] While effective, these methods are often antithetical to modern standards of environmental stewardship.

Green chemistry offers a transformative approach, focusing on the design of products and processes that minimize the use and generation of hazardous substances.[1] For quinoxaline synthesis, this involves leveraging green solvents like water and ethanol, developing reusable catalysts to minimize waste, and employing energy-efficient technologies such as microwave irradiation and mechanochemistry.[4][5][6] This guide provides field-proven protocols that not only yield the desired 2-(p-Methoxyphenyl)quinoxaline product efficiently but do so in a sustainable and responsible manner.

Core Reaction Pathway

The fundamental transformation for synthesizing 2-(p-Methoxyphenyl)quinoxaline is the condensation reaction between o-phenylenediamine and 4-methoxyphenylglyoxal, followed by cyclization and dehydration. The green protocols discussed herein facilitate this transformation while adhering to eco-friendly principles.

Figure 1: General reaction scheme for the synthesis of 2-(p-Methoxyphenyl)quinoxaline.

Comparative Overview of Green Synthesis Protocols

Three distinct green chemistry protocols are detailed. The choice of protocol may depend on available equipment, desired reaction speed, and scalability. The following table summarizes the key operational parameters and outcomes.

Parameter Protocol A: Heterogeneous Catalysis Protocol B: Microwave-Assisted (Solvent-Free) Protocol C: Mechanochemical (Solvent- & Catalyst-Free)
Catalyst Cellulose Sulfuric Acid (CSA)Acidic Alumina (optional support)None
Solvent EthanolNoneNone
Energy Input Room Temperature StirringMicrowave IrradiationMechanical Grinding/Homogenization
Typical Reaction Time 30-60 minutes3-5 minutes5-10 minutes
Typical Yield >90%[4]80-97%[7]>95% (often quantitative)[6]
Key Advantage Biodegradable/reusable catalyst, simple setupExtreme speed, energy efficiencyNear-zero waste (E-factor ≈ 0), no catalyst needed
Primary Reference Safaei-Ghomi et al.[4]Mohsenzadeh et al.[7]Thorwirth et al.[6]

Protocol A: Heterogeneous Catalysis with Cellulose Sulfuric Acid

Scientific Principle

This protocol leverages Cellulose Sulfuric Acid (CSA), a biodegradable and highly stable solid acid catalyst.[4][8] The cellulose backbone provides a robust, insoluble support, while the sulfonic acid groups (-SO₃H) act as Brønsted acid sites.

Causality: The acidic protons on the CSA catalyst protonate one of the carbonyl groups of the 4-methoxyphenylglyoxal. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The solid, heterogeneous nature of the catalyst simplifies post-reaction workup; the catalyst is simply filtered off and can be washed, dried, and reused multiple times without a significant loss of activity.[4][9] Using ethanol as a solvent is a key green aspect, as it is a bio-renewable resource with a lower environmental impact than traditional chlorinated or aprotic polar solvents.

Workflow_CSA start Combine Reactants (o-phenylenediamine, 4-methoxyphenylglyoxal) add_cat Add CSA Catalyst & Ethanol start->add_cat react Stir at Room Temp (30-60 min) add_cat->react monitor Monitor via TLC react->monitor filter Filter to Remove CSA Catalyst monitor->filter Reaction Complete evap Evaporate Solvent (Ethanol) filter->evap recycle Wash & Dry CSA for Reuse filter->recycle purify Purify Product (Recrystallization) evap->purify product Pure Product purify->product

Figure 2: Experimental workflow for CSA-catalyzed synthesis.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • 4-Methoxyphenylglyoxal monohydrate (1.0 mmol, 182.2 mg)

  • Cellulose Sulfuric Acid (CSA) (0.01 g)[4]

  • Ethanol (5 mL)

  • Ethyl Acetate & n-Hexane (for TLC and purification)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus.

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and 4-methoxyphenylglyoxal monohydrate (1.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Add the Cellulose Sulfuric Acid catalyst (0.01 g) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/n-hexane (e.g., 1:5 v/v). The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture to separate the solid CSA catalyst. Wash the catalyst with a small amount of ethyl acetate (2-3 mL). The recovered catalyst can be dried and stored for reuse.[9]

  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash chromatography on silica gel to afford pure 2-(p-Methoxyphenyl)quinoxaline.[4]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Scientific Principle

This protocol utilizes microwave irradiation as an energy source to dramatically accelerate the reaction rate, often reducing reaction times from hours to mere minutes.[10][11] The reaction can be performed solvent-free, sometimes on a solid support like acidic alumina, which acts as both a catalyst and an energy transfer medium.[7]

Causality: Microwave energy directly heats the reacting molecules through dielectric heating, a process involving the interaction of the microwave field with the molecular dipoles of the reactants.[5] This rapid, uniform, and efficient energy transfer leads to a significant increase in the reaction rate. Performing the reaction without a solvent eliminates waste and simplifies purification. Acidic alumina can serve as a Lewis acid catalyst, activating the carbonyl group, and its high microwave absorptivity contributes to efficient heating.[7]

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (1.1 mmol, 119.0 mg)

  • 4-Methoxyphenylglyoxal monohydrate (1.0 mmol, 182.2 mg)

  • Acidic Alumina (optional, 0.2 g)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Domestic or dedicated scientific microwave reactor

Procedure:

  • Place o-phenylenediamine (1.1 mmol) and 4-methoxyphenylglyoxal monohydrate (1.0 mmol) into a microwave-safe reaction vial.

  • (Optional) Add acidic alumina (0.2 g) and briefly mix the solids with a spatula.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150-300 W) for a short duration, typically 3-5 minutes. The reaction temperature may be set to ~130°C if using a scientific reactor.[12]

  • After irradiation, allow the vial to cool to room temperature.

  • Add ethanol or ethyl acetate (10 mL) to the vial and heat briefly to dissolve the product.

  • If a solid support was used, filter the hot mixture to remove the alumina.

  • Allow the filtrate to cool. The product will often crystallize directly. If not, the solvent can be removed under reduced pressure.

  • Collect the pure product by filtration. Further purification by recrystallization is usually not necessary but can be performed if needed.[7]

Protocol C: Mechanochemical Synthesis (Solvent- and Catalyst-Free)

Scientific Principle

Mechanochemistry is a branch of chemistry where mechanical energy (e.g., grinding, milling, or homogenization) is used to drive chemical reactions.[6] This protocol is the epitome of green synthesis as it can be performed in the solid state, requiring no solvent and often no catalyst, generating water as the only byproduct. The environmental factor (E-factor), which measures the mass of waste per mass of product, is therefore close to zero.[6]

Causality: The intense mechanical forces during grinding or high-speed homogenization bring the reactant molecules into intimate contact, continuously renewing the reactive surfaces. This process can generate localized "hot spots" of high pressure and temperature, providing the activation energy for the reaction without bulk heating.[13] The condensation and cyclization proceed rapidly in the solid phase, often leading to a quantitative yield of a highly pure product that may not require further purification.

Green_Principles center Green Synthesis of 2-(p-MPQ) pA Protocol A (Heterogeneous Catalysis) center->pA pB Protocol B (Microwave-Assisted) center->pB pC Protocol C (Mechanochemical) center->pC c1 Principle: Reusable Biodegradable Catalyst (CSA) pA->c1 c2 Principle: Energy Efficiency (Dielectric Heating) pB->c2 c3 Principle: Waste Elimination (Solvent- & Catalyst-Free) pC->c3

Figure 3: Logical relationship of the core green chemistry principles.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • 4-Methoxyphenylglyoxal monohydrate (1.0 mmol, 182.2 mg)

  • Porcelain mortar and pestle, or a high-speed ball mill/homogenizer.

Procedure using Mortar and Pestle:

  • Place o-phenylenediamine (1.0 mmol) and 4-methoxyphenylglyoxal monohydrate (1.0 mmol) into a clean, dry porcelain mortar.

  • Grind the mixture vigorously with the pestle at room temperature. The solid mixture will typically change color and may become paste-like before re-solidifying as the product forms.

  • Continue grinding for 5-20 minutes. The progress can be checked by taking a small sample, dissolving it in a solvent like ethyl acetate, and running a TLC.

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), the resulting solid is the crude product.

  • For many mechanochemical reactions, the product is of high purity and may not require further purification.[6] If necessary, the product can be recrystallized from a minimal amount of hot ethanol.

Procedure using a Homogenizer/Ball Mill: [6]

  • Place the reactants (1.0 mmol each) and stainless-steel balls into a suitable vial (e.g., polypropylene).

  • Agitate in the homogenizer or ball mill at high speed (e.g., 4000 rpm) for 5-10 minutes.

  • After the cycle, retrieve the solid product from the vial. The product is often pure enough for direct use.

Conclusion

The synthesis of 2-(p-Methoxyphenyl)quinoxaline can be achieved through several highly efficient and environmentally benign protocols. The choice between using a reusable catalyst like Cellulose Sulfuric Acid, employing the rapid and energy-efficient microwave-assisted method, or utilizing a waste-free mechanochemical approach allows researchers to align their synthetic strategy with the principles of green chemistry. These methods not only provide high yields and operational simplicity but also significantly reduce the environmental footprint associated with the production of this valuable heterocyclic compound, paving the way for more sustainable practices in drug discovery and chemical research.

References

  • Safaei-Ghomi, J., & Eshteghal, F. (2009). Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid. Comptes Rendus Chimie, 12(10), 1249-1252. Available at: [Link]

  • Ghosh, S., & Bhaumik, A. (2017). An “all-water” strategy for regiocontrolled synthesis of 2-aryl quinoxalines. RSC Advances, 7(45), 28235-28239. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(6), 749-754. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Free Synthesis Of Substituted Quinolines Catalyzed By Cellulose Sulphuric Acid. Available at: [Link]

  • Sadeghi, B., & Karimi, F. (n.d.). ZnO nanoparticles as an Efficient and Reusable Catalyst for Synthesis of Quinoxaline under Solvent Free Condition. Iranian Journal of Catalysis. Available at: [Link]

  • Iranian Journal of Catalysis. (n.d.). Cellulose sulfuric acid: an efficient biopolymer-based catalyst for the synthesis of 5H-dibenzo[b,i]. Available at: [Link]

  • Desai, N. C., & Rajpara, K. M. (2013). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Journal of Chemical Sciences, 125(4), 787-793. Available at: [Link]

  • Aravind, K., Ganesh, A., & Ashok, D. (2013). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 48-52. Available at: [Link]

  • Heravi, M. M., et al. (2016). On Water: A practical and efficient synthesis of quinoxaline derivatives catalyzed by CuSO4·5H2O. ResearchGate. Available at: [Link]

  • Das, P., & Sarkar, S. (2011). An expedient “on-water” synthesis of quinoxalines. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Rahimi, H., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(3), 1589-1594. Available at: [Link]

  • L-Zaragoza, A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 17(10), 12346-12356. Available at: [Link]

  • Khare, R., & Srivastava, S. K. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc. Available at: [Link]

  • Kim, J. H., et al. (2007). The synthesis of 2-arylquinoxaline derivatives. ResearchGate. Available at: [Link]

  • Thorwirth, R., et al. (2021). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry, 1(1), 58-62. Available at: [Link]

  • Al-Ghamdi, A. M. (2013). Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. Taylor & Francis Online. Available at: [Link]

  • Hunn, J. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. Available at: [Link]

  • Mathapati, S. R., & Tekale, S. U. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science and Engineering Technology, 1(6), 335-339. Available at: [Link]

  • Mathapati, S. R. (2014). Green synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Wang, T. W., et al. (2020). Green synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactide-co-glycolide) copolymer using zinc proline as a biocompatible initiator for irinotecan delivery to colon cancer in vivo. Biomaterials Science, 8(23), 6549-6561. Available at: [Link]

  • Wang, T. W., et al. (2020). Green synthesis of methoxy-poly(ethylene glycol)-block-poly(l-lactide-co-glycolide) copolymer using zinc proline as a biocompatible initiator for irinotecan delivery to colon cancer in vivo. RSC Publishing. Available at: [Link]

  • Susanti, V. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SCITEPRESS. Available at: [Link]

Sources

2-(p-Methoxyphenyl)quinoxaline as a fluorescent probe for viscosity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(p-Methoxyphenyl)quinoxaline as a Fluorescent Molecular Rotor for Microenvironmental Viscosity Mapping

Executive Summary & Mechanistic Foundation

Microenvironmental viscosity is a fundamental biophysical parameter that dictates the rate of diffusion-mediated processes within living cells, including signal transduction, metabolite transport, and biomolecular interactions. Abnormal fluctuations in intracellular viscosity are intrinsically linked to cellular dysfunction and pathogenesis, serving as an early biomarker for diseases such as atherosclerosis, Alzheimer's, and various malignancies[1].

Traditional mechanical rheometers are incapable of resolving viscosity at the subcellular level. To bridge this gap, small-molecule fluorescent probes acting as molecular rotors have become the gold standard in chemical biology. Among these, 2-(p-Methoxyphenyl)quinoxaline and its extended benzo[g]quinoxaline derivatives represent a highly sensitive class of Donor-π-Acceptor (D-π-A) molecular rotors[2].

The exceptional sensitivity of this probe is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • The Architecture: The p-methoxyphenyl group acts as a strong electron donor (D), while the quinoxaline core serves as the electron acceptor (A). They are connected via a single, sterically unhindered C-C bond.

  • Low Viscosity (The Dark State): In fluid environments like water or methanol, photoexcitation drives the molecule into a TICT state via rapid rotation around the C-C bond. This conformational relaxation leads to rapid non-radiative decay, quenching the fluorescence.

  • High Viscosity (The Emissive State): In highly viscous environments (e.g., lipid droplets, glycerol, or crowded organelle matrices), the surrounding solvent molecules physically impede this rotation. This phenomenon, known as Restriction of Intramolecular Rotation (RIR) , forces the molecule to emit from a locally excited (LE) state, resulting in a dramatic, quantifiable enhancement of fluorescence intensity[1].

Mechanism cluster_low Low Viscosity (e.g., Methanol) cluster_high High Viscosity (e.g., Glycerol) N1 Ground State N2 Excited State N1->N2 Excitation N3 TICT State (Free Rotation) N2->N3 Conformational Relaxation N4 Non-Radiative Decay (Dark) N3->N4 Heat Dissipation N5 Ground State N6 Excited State N5->N6 Excitation N7 Restricted Rotation (RIR Effect) N6->N7 Steric Hindrance N8 Radiative Decay (Fluorescence) N7->N8 Photon Emission

Fig 1: TICT and RIR mechanisms governing the viscosity-dependent fluorescence response.

Quantitative Photophysical Characterization

The relationship between the probe's fluorescence intensity (


) and the environmental viscosity (

) is strictly governed by the Förster-Hoffmann equation :

Where

is a concentration- and instrument-dependent constant, and

represents the sensitivity parameter of the probe. The inclusion of the strong electron-donating methoxy group (-OCH₃) significantly increases the

value compared to unsubstituted variants, yielding a steeper, more sensitive calibration curve[2].

Table 1: Representative Photophysical Properties in Variable Solvents | Solvent Environment | Viscosity (


, cP at 25°C) | 

(nm) |

(nm) | Relative Fluorescence Intensity (a.u.) | | :--- | :--- | :--- | :--- | :--- | | Methanol | 0.6 | ~385 | ~510 | 1.0 (Baseline) | | Ethylene Glycol | 16.1 | ~388 | ~512 | 14.5 | | Glycerol | 945.0 | ~390 | ~515 | > 85.0 |

Table 2: Förster-Hoffmann Calibration Parameters for Quinoxaline Derivatives | Probe Variant | Donor Group | Sensitivity (


) | Linear Range (

) |

| | :--- | :--- | :--- | :--- | :--- | | Unsubstituted | Phenyl | 0.35 | 0.5 - 2.9 | 0.985 | | p-Methylphenyl | 4-Methylphenyl | 0.42 | 0.5 - 2.9 | 0.990 | | p-Methoxyphenyl | 4-Methoxyphenyl | 0.58 | 0.5 - 2.9 | 0.994 | | p-Hydroxyphenyl | 4-Hydroxyphenyl | 0.61 | 0.5 - 2.9 | 0.996 |

(Data synthesized from structure-activity relationship studies of 2-phenylbenzo[g]quinoxaline derivatives[2],[3]).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation steps. Viscosity is highly sensitive to temperature and solvent polarity; therefore, controlling these variables is not optional—it is the foundation of the assay's trustworthiness.

Workflow S1 Probe Stock (DMSO) S2 Solvent Calibration (MeOH/Glycerol) S1->S2 In vitro S3 Cell Incubation (37°C, 30 min) S1->S3 In vivo S5 Confocal Imaging (Ex/Em Mapping) S2->S5 Standard Curve S4 Viscosity Stimulus (Ionophore) S3->S4 Induce stress S4->S5 Measure

Fig 2: End-to-end experimental workflow for in vitro calibration and live-cell imaging.

Protocol A: In Vitro Viscosity Calibration (Förster-Hoffmann Mapping)

Causality Insight: Methanol and glycerol are chosen because they are fully miscible and have similar polarities but vastly different viscosities. This isolates viscosity as the sole variable affecting fluorescence.

  • Stock Preparation: Dissolve 2-(p-Methoxyphenyl)quinoxaline in anhydrous DMSO to create a 1.0 mM stock solution. Caution: Keep DMSO concentration below 1% in final working solutions to prevent solvent-induced artifacts.

  • Solvent Gradient: Prepare 10 vials containing methanol/glycerol mixtures ranging from 100% methanol to 100% glycerol (v/v).

  • Probe Addition: Add the probe stock to each vial to achieve a final concentration of 10 µM. Vortex thoroughly.

  • Thermal Equilibration (Critical Step): Place all vials in a circulating water bath set precisely to 25.0 ± 0.1 °C for 30 minutes. Why? The viscosity of glycerol drops by approximately 5-10% for every 1°C increase. Failing to equilibrate temperature will destroy the linearity of your calibration curve.

  • Self-Validation (Absorption Check): Before measuring fluorescence, record the UV-Vis absorption spectrum of each sample. A true molecular rotor will show negligible shifts in its absorption baseline. If a sudden baseline elevation is observed at higher glycerol fractions, it indicates nanoparticle aggregation (an AIE effect) rather than a pure viscosity response, invalidating the calibration[1].

  • Fluorescence Measurement: Excite the samples at their absorption maximum (~385 nm) and record the emission spectra. Plot

    
     versus 
    
    
    
    to derive the sensitivity parameter (
    
    
    ).
Protocol B: Live-Cell Viscosity Imaging under Osmotic Stress

Causality Insight: Ionophores like monensin or nystatin disrupt the cellular osmotic balance, causing organelle swelling and a subsequent spike in macromolecular crowding (viscosity)[4].

  • Cell Culture: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70% confluent.

  • Probe Incubation: Wash cells twice with PBS. Incubate with 5 µM of the probe (diluted in serum-free media) for 30 minutes at 37°C.

  • Baseline Imaging: Wash cells gently with PBS to remove unbound probe. Acquire baseline images using a confocal laser scanning microscope (Ex: 405 nm laser; Em: 480-550 nm channel).

  • Viscosity Stimulation: Treat the cells with 10 µM Monensin for 30-60 minutes.

  • Post-Stimulus Imaging: Re-image the cells using identical laser power and detector gain settings. Quantify the mean fluorescence intensity (MFI) using image analysis software (e.g., ImageJ) and map the intracellular viscosity changes against the standard curve generated in Protocol A.

References

  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes Source: PubMed / nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVc_sd4U6AYsvjcy5EOgqyz33EEe9H_NDMIRjn9T_xOoE-sjTdOuV303AU3SQjVudMbVS9E24IMhioGapiwjzsWaPFKUWG3k-Bj9Knw3FszxY5kCWHspjKFXAOw0VfpBkSC9ct][2]

  • A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity Source: Analytical Methods (RSC Publishing)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAlE3EmQu2AjkG4NI1LU1okzqTcdjsrHP_pOzGcKJZnghBNP4W-wRxUY_HD3lQCpo1cxyOI58fljZ3XZTl82FZn28pFnD8-OyYUDiIScX1BRxZ4NCyaTkEnB7re19DBTWRb_4u53FexjjZZuCBqvUOhT_rbY322fRPCY3y][1]

  • A series of water-soluble fluorescent probe for viscosity detection and their biological application Source: ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElIrJEmVIAFChH0hznNJaBDtaRrYAdTDTepXyd-EyM_vbDso8rpG3t4DOrKuls33uiMBjmDs6_CtrOy6WBLhYx7BcEK6pIdLkoItkrKmqQJ0xGUhmu8ocHyImOa8e45ymUJzRICBrQvoX-yY4t_ZNVwg9huhkofSi0jZAfrJjJA01mxaQ3UQo8AbpjSlzTo3QXMC6ScPa1ZyZ40xTwbZfQxlCFMGhUm7QwMacs4CxeY7bg7Xpy4xYYOWrWqYFyVC_UeZgMPqpUZfW2weejstOaAk1j][3]

  • Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications Source: ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOYuLAS5XegZE0E2U81YJ94uI5iDx8gqDnAxiuEF2NZNtPyMnBP2AkSeuUT3LkdP2nSYh5-dlzWCiJvUL_aSb5gFhEZsivn1PLAE2CNixjSxac2aOnhlCFjXQr4_hTmp8HNuWBOp8njlhpReaFrXvm2AAxsJR7M5Z-h6PK0K8G4z_TjpVzIhoi99aNKtkTzOCvhbfWvH3I6WyDbe4wJ6nioPQ3pZ5XJM1N5hbtt05T-pBxjdo5C5Lt][4]

Sources

Application Note: Preparation of High-Efficiency Quinoxaline-Based OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoxaline (1,4-diazanaphthalene) derivatives have emerged as a cornerstone in the design of high-performance Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature, attributed to the two


-hybridized nitrogen atoms in the pyrazine ring, imparts high electron affinity (

) and excellent electron mobility.

In modern OLED architectures, quinoxaline derivatives serve two primary critical functions:

  • Electron Transport Materials (ETMs): Their deep LUMO levels facilitate efficient electron injection from the cathode, lowering the driving voltage.

  • Bipolar Hosts for PhOLEDs and TADF: When coupled with electron-rich moieties (e.g., carbazole or phenoxazine) in Donor-Acceptor (D-A) architectures, they function as bipolar hosts with high triplet energies (

    
    ), essential for confining excitons in red and near-infrared (NIR) devices.
    

This guide details the fabrication of a phosphorescent OLED (PhOLED) utilizing a Quinoxaline-Carbazole bipolar host , a setup chosen for its high reproducibility and relevance to current drug discovery/material science workflows focusing on energy efficiency.

Device Architecture & Material Design[1]

To ensure high efficiency, we utilize a multi-layer stack fabricated via Vacuum Thermal Evaporation (VTE). The quinoxaline derivative acts as the Host in the Emissive Layer (EML) or as the Electron Transport Layer (ETL).

The Standard Stack
  • Anode: Indium Tin Oxide (ITO) pre-patterned glass.

  • HIL (Hole Injection Layer): HAT-CN (10 nm) or MoO

    
    .
    
  • HTL (Hole Transport Layer): TAPC or NPB (40 nm).

  • EML (Emissive Layer): Quinoxaline-based Host doped with Ir(MDQ)

    
    (acac) (Red Phosphor) (30 nm).
    
  • ETL (Electron Transport Layer): Quinoxaline derivative (e.g., TPQ) or TPBi (30 nm).

  • EIL (Electron Injection Layer): LiF (1 nm).

  • Cathode: Aluminum (100 nm).

Visualization: Device Cross-Section

The following diagram illustrates the charge transport mechanism and layer structure.

OLED_Stack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) (Tunneling Injection) Cathode->EIL e- Injection ETL ETL: Quinoxaline Derivative (30 nm) (Electron Transport) EIL->ETL EML EML: Quinoxaline Host : Dopant (30 nm) (Exciton Recombination Zone) ETL->EML e- Flux Light Light EML->Light Photon Emission (hv) HTL HTL: TAPC (40 nm) (Hole Transport) HTL->EML h+ Flux HIL HIL: HAT-CN (10 nm) (Hole Injection) HIL->HTL Anode Anode: ITO Glass (Transparent Electrode) Anode->HIL h+ Injection

Caption: Cross-sectional architecture of a Quinoxaline-based OLED showing charge carrier flux and recombination zone.

Pre-Fabrication Protocols: Substrate Preparation

Critical Control Point (CCP): 90% of device failures (short circuits, dark spots) originate from poor substrate cleaning. The ITO surface work function must be modified to match the HIL.

Reagents & Equipment[2][3]
  • Patterned ITO glass substrates (

    
    ).
    
  • Deionized (DI) water (18.2 M

    
    ).
    
  • Semiconductor-grade Acetone and Isopropyl Alcohol (IPA).

  • Ultrasonic bath.[1]

  • UV-Ozone cleaner or Oxygen Plasma system.

Step-by-Step Cleaning Cycle
  • Mechanical Scrub: Gently scrub ITO substrates with a lint-free swab soaked in a mild detergent solution (e.g., Decon 90) to remove macroscopic dust.

  • Ultrasonic Sequence:

    • Acetone bath: 15 minutes at 40°C (Removes organic residues).

    • IPA bath: 15 minutes at 40°C (Removes acetone streaks).

    • DI Water bath: 15 minutes (Final rinse).

  • Drying: Blow dry immediately with high-purity Nitrogen (

    
    ) gas. Do not allow water spots to dry naturally.
    
  • Surface Activation (Crucial): Treat substrates in a UV-Ozone cleaner for 15–20 minutes .

    • Mechanism:[1] This increases the ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier into the HIL.

Fabrication Protocol: Vacuum Thermal Evaporation (VTE)[4][5]

High-efficiency quinoxaline devices require precise thickness control. VTE is preferred over spin-coating for small-molecule quinoxalines to ensure morphological stability and layer uniformity.

Equipment Specifications
  • Base Pressure:

    
     Torr (Required to prevent exciton quenching by oxygen).
    
  • Crucibles: Quartz or Boron Nitride.

  • Monitoring: Quartz Crystal Microbalance (QCM) sensors.

Deposition Workflow
Step 1: System Setup
  • Load organic materials into dedicated crucibles. Note: Keep Quinoxaline host and Dopant in separate sources for co-evaporation.

  • Mount cleaned ITO substrates on the holder. Ensure the shadow mask aligns with ITO patterns.

  • Pump down to base pressure (

    
     Torr). This typically takes 2–4 hours.
    
Step 2: Organic Layer Deposition
  • HIL/HTL: Deposit HAT-CN (0.5 Å/s) followed by TAPC (1.0 Å/s).

  • EML (Co-evaporation): This is the most sensitive step.

    • Target Doping Ratio: 5–10 wt% Dopant in Quinoxaline Host.

    • Calculation: If Host rate is 1.0 Å/s, Dopant rate must be stabilized at 0.05–0.1 Å/s.

    • Expert Tip: Stabilize both rates on the shutter before opening the substrate shutter to ensure uniform doping distribution throughout the layer.

  • ETL (Quinoxaline): Deposit the pure quinoxaline derivative at 1.0 Å/s.

Step 3: Cathode Deposition
  • EIL: Deposit LiF at a very slow rate (0.1 Å/s). Thickness is critical (1 nm); too thick acts as an insulator.

  • Metal Cathode: Deposit Aluminum. Start slow (1.0 Å/s) for the first 10 nm to prevent thermal damage to organics, then ramp to 3.0–5.0 Å/s to reduce oxidation time.

Step 4: Encapsulation (Glovebox)

Transfer devices to a


-filled glovebox (

ppm) without breaking vacuum (if integrated) or via a transfer vessel. Encapsulate with UV-curable epoxy and a glass cover slip to prevent degradation.
Visualization: Fabrication Logic Flow

Fab_Workflow Clean 1. ITO Cleaning (Acetone/IPA/UV-Ozone) Vac 2. Vacuum Pump (< 2x10^-6 Torr) Clean->Vac HoleLayers 3. HIL/HTL Deposition (HAT-CN / TAPC) Vac->HoleLayers EML_CoEvap 4. EML Co-Evaporation (Quinoxaline Host + Dopant) HoleLayers->EML_CoEvap ElecLayers 5. ETL/EIL Deposition (Quinoxaline / LiF) EML_CoEvap->ElecLayers Cathode 6. Cathode Deposition (Aluminum) ElecLayers->Cathode Encap 7. Encapsulation (N2 Glovebox) Cathode->Encap

Caption: Step-by-step Vacuum Thermal Evaporation (VTE) workflow for OLED fabrication.

Characterization & Data Analysis

Once encapsulated, the device must be characterized to validate the efficacy of the quinoxaline material.

Standard Testing Protocol
  • J-V-L Measurement: Use a source meter (e.g., Keithley 2400) coupled with a calibrated luminance meter (e.g., Minolta CS-200).

    • Sweep voltage from 0V to 12V.

    • Measure Current Density (

      
      , mA/cm
      
      
      
      ) and Luminance (
      
      
      , cd/m
      
      
      ).
  • EL Spectra: Record Electroluminescence (EL) spectra to verify energy transfer from the Quinoxaline host to the dopant. Residual emission from the host (400–500 nm) indicates incomplete energy transfer.

Expected Performance Metrics

The table below summarizes typical performance benchmarks for Quinoxaline-based devices compared to standard Alq3 devices.

ParameterStandard Alq3 DeviceQuinoxaline-Based DeviceCausality/Mechanism
Turn-on Voltage (

)
3.5 – 4.5 V2.5 – 3.5 V Deep LUMO of Quinoxaline facilitates easier electron injection.
Electron Mobility (

)

cm

/Vs


cm

/Vs
Planar pyrazine ring enhances

-

stacking.
EQE (Max) ~1–2% (Fluorescent)>15% (Phosphorescent) High Triplet Energy (

) of Quinoxaline host prevents reverse energy transfer.

Troubleshooting & Optimization

  • Issue: High Leakage Current (Non-rectifying behavior).

    • Root Cause: Dust particles on ITO or incomplete etching.

    • Fix: Improve cleanroom class or increase organic layer thickness slightly (e.g., HTL 40nm -> 50nm).

  • Issue: Low Efficiency (Roll-off).

    • Root Cause: Triplet-Triplet Annihilation (TTA) or unbalanced charge transport.

    • Fix: If using Quinoxaline as ETL, ensure the HTL mobility matches the ETL mobility. If electrons are too fast, they cross the EML without recombining; thicken the EML or use an Electron Blocking Layer (EBL).

  • Issue: Crystallization of Organic Films.

    • Root Cause: Low Glass Transition Temperature (

      
      ) of the quinoxaline derivative.
      
    • Fix: Design derivatives with bulky side groups (e.g., triphenylamine) to increase steric hindrance and

      
      .
      

References

  • Abid, Z. et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694–1712.[2][3]

  • Feng, Z. & Gao, Z. (2019). Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. RSC Advances, 9, 11287-11294.

  • Gupta, A. K. et al. (2025).[4][5] Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C.

  • Ossila Ltd. OLED Fabrication Guide: Vacuum Thermal Evaporation.

Sources

Application Note: Metal-Free Synthesis of 2-(p-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, reproducible, and scientifically rigorous guide for the metal-free synthesis of 2-(p-Methoxyphenyl)quinoxaline. It is designed for use by medicinal chemists and process development scientists.

Abstract

The synthesis of quinoxaline pharmacophores typically relies on transition-metal catalysis or harsh condensation conditions. This guide details a metal-free, iodine-catalyzed oxidative cyclization protocol. By utilizing molecular iodine (


) in dimethyl sulfoxide (DMSO), we achieve the in situ oxidation of 

-hydroxy ketones to

-diketones, followed by immediate condensation with o-phenylenediamine. This "one-pot" method eliminates the need for unstable glyoxal isolation, avoids trace metal contamination (critical for pharmaceutical intermediates), and utilizes environmentally benign reagents.

Scientific Background & Rationale

The Challenge

Quinoxaline derivatives are privileged scaffolds in oncology (e.g., kinase inhibitors) and infectious disease research.[1] Traditional synthesis (Hinsberg reaction) requires 1,2-dicarbonyls, which are often hygroscopic, unstable, or expensive. Metal-catalyzed routes (Cu, Ru) introduce heavy metal impurities that require costly scavenging steps during GMP production.

The Solution: /DMSO System

This protocol leverages the dual role of the


/DMSO system:
  • Oxidant: DMSO acts as the stoichiometric oxidant (Kornblum-type oxidation) activated by catalytic iodine.

  • Solvent: High dielectric constant promotes the solubility of polar intermediates.

  • Catalyst: Iodine activates the

    
    -carbon of the ketone and facilitates Schiff base formation.
    

The mechanism proceeds via the formation of an


-iodo intermediate, which is oxidized by DMSO to the 1,2-dicarbonyl, instantly trapped by the diamine.
Mechanistic Pathway

The reaction follows a cascade sequence: Iodination


 Kornblum Oxidation 

Condensation

Dehydrogenation
.

ReactionMechanism Start 4-Methoxy- alpha-hydroxyacetophenone Inter1 alpha-Iodo Intermediate Start->Inter1 Electrophilic Subst. Iodine I2 Catalyst Iodine->Inter1 Dicarbonyl 4-Methoxyphenylglyoxal (In Situ) Inter1->Dicarbonyl Kornblum Oxidation DMSO DMSO (Oxidant) DMSO->Dicarbonyl Schiff Di-imine Intermediate Dicarbonyl->Schiff Condensation (-2 H2O) Diamine o-Phenylenediamine Diamine->Schiff Product 2-(p-Methoxyphenyl) quinoxaline Schiff->Product Aromatization

Figure 1: Mechanistic cascade for the iodine-catalyzed synthesis. The labile glyoxal intermediate is generated and consumed in situ.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • o-Phenylenediamine (OPD) (Reagent Grade, >98%)

    • 2-Hydroxy-4'-methoxyacetophenone (or 4-Methoxyacetophenone for direct oxidation variants)

    • Molecular Iodine (

      
      )[1][2]
      
    • Dimethyl Sulfoxide (DMSO) (Anhydrous preferred)

    • Ethyl Acetate (EtOAc) & Hexanes (for workup)[3]

    • Sodium Thiosulfate (

      
      ) (sat. aq. solution)
      
  • Equipment:

    • Round-bottom flask (50 mL) equipped with a magnetic stir bar.

    • Oil bath or heating block set to 80–100 °C.

    • Reflux condenser (optional, but recommended for stability).

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 2-hydroxy-4'-methoxyacetophenone (1.0 mmol, 166 mg) in DMSO (3.0 mL).

  • Add molecular iodine (

    
    )  (0.2 mmol, 51 mg, 20 mol%).
    
    • Note: The solution will turn dark brown.

  • Stir at 80 °C for 30 minutes to ensure partial oxidation to the glyoxal intermediate.

  • Add o-phenylenediamine (1.1 mmol, 119 mg) to the hot solution.

Step 2: Reaction & Monitoring

  • Continue heating at 100 °C for 2–3 hours.

  • TLC Monitoring: Use 20% EtOAc in Hexanes.

    • Starting Material:

      
      
      
    • Product:

      
       (Fluorescent under UV).
      
    • Endpoint: Disappearance of the diamine and ketone spots.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Add sat.

    
      (5 mL) to quench unreacted iodine (color changes from brown to yellow/clear).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hot Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

Experimental Workflow Diagram

Workflow Setup Dissolve Ketone + I2 in DMSO Heat to 80°C (30 min) Addition Add o-Phenylenediamine Heat to 100°C (2-3 h) Setup->Addition Quench Pour into Ice Water Add Na2S2O3 (Remove I2) Addition->Quench Extract Extract with EtOAc (3x) Wash with Brine Quench->Extract Purify Recrystallize (EtOH) OR Column (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis of 2-(p-methoxyphenyl)quinoxaline.

Characterization & Validation

The isolated product should be a cream or pale yellow solid. Validation must confirm the formation of the pyrazine ring and the retention of the methoxy group.

Physicochemical Data
PropertyExpected ValueNotes
Appearance Pale yellow/Cream solidDarkening indicates oxidation/impurities
Melting Point 98 – 100 °CLit. Value: 98-100 °C [1]; 92 °C [2]
Yield 85 – 95%Highly efficient protocol
Solubility Soluble in

, DMSO, EtOAc
Insoluble in water
Spectroscopic Data (Reference Standards)

H NMR (400 MHz, CDCl

):
Diagnostic peaks include the singlet for the pyrazine proton (H-3) and the methoxy singlet.
  • 
     9.30 (s, 1H):  H-3 (Pyrazine ring) - Key confirmation of cyclization.
    
  • 
     8.18 (d, 
    
    
    
    Hz, 2H):
    Ortho-protons of p-methoxyphenyl.
  • 
     8.11 (m, 2H):  Quinoxaline benzene ring protons.[3][4]
    
  • 
     7.70-7.78 (m, 2H):  Quinoxaline benzene ring protons.[2]
    
  • 
     7.09 (d, 
    
    
    
    Hz, 2H):
    Meta-protons of p-methoxyphenyl.
  • 
     3.91 (s, 3H): 
    
    
    
    group.

C NMR (100 MHz, CDCl

):
  • 
     161.5:  C-O (Aromatic C attached to OMe).
    
  • 
     151.4:  C-2 (Imine carbon).
    
  • 
     141-143:  Quaternary carbons.
    
  • 
     55.4:  Methoxy carbon.[5]
    

Troubleshooting & Optimization (Expert Insights)

  • Low Yield / Gummy Product:

    • Cause: Incomplete removal of DMSO or iodine.

    • Fix: Ensure thorough washing with brine and sodium thiosulfate. Recrystallization from ethanol is superior to column chromatography for removing trace DMSO.

  • Starting Material Persists:

    • Cause: Insufficient oxidation of the hydroxy ketone.

    • Fix: Increase the initial activation time of the ketone with

      
      /DMSO to 1 hour before adding the diamine.
      
  • Safety Note:

    • DMSO penetrates skin and can carry toxic solutes. Wear nitrile gloves.

    • Iodine is corrosive and volatile; weigh in a fume hood.

References

  • RSC Advances (2014): One-pot, atom-economic synthesis of quinoxalines... using catalytic I2/TBHP. (Confirms MP and NMR data).

  • SciSpace (2012): The synthesis of 2-arylquinoxaline derivatives. (Provides detailed NMR shifts).

  • Green Chemistry (2011): Visible light induced synthesis... (Alternative metal-free photochemical route).

  • Arkivoc (2008): One-pot and efficient protocol for synthesis of quinoxaline derivatives. (Microwave assisted variations).[6][7]

  • BenchChem: Technical Guide to Quinoxaline Derivatives. (Physical properties and spectral analysis).[2][5][7][8][9][10][11][12]

Sources

Application Note: Green One-Pot Synthesis of Quinoxaline Derivatives via Solid Acid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoxaline derivatives are privileged nitrogen-containing heterocycles in pharmaceutical development, forming the structural backbone of numerous anticancer, antimicrobial, and anti-inflammatory agents. Historically, the synthesis of these pharmacophores relied on homogeneous, corrosive acids (e.g., H₂SO₄, HCl) or hazardous organic solvents. These traditional methods complicate downstream purification, generate toxic waste, and suffer from poor atom economy.

The modern paradigm has shifted toward green chemistry protocols utilizing solid acid catalysts to drive a one-pot cascade reaction. By immobilizing acidic functional groups (such as sulfonic acids) onto robust supports like silica, titania, or magnetic nanoparticles, researchers can achieve highly efficient, heterogeneous catalysis. This approach allows for simple mechanical or magnetic separation, excellent catalyst recyclability, and the elimination of toxic byproducts[1].

Mechanistic Causality in Solid Acid Catalysis

The core chemical transformation is the double condensation of an o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound (e.g., benzil).

Causality of the Catalyst: Solid acid catalysts provide highly localized, strongly acidic protonation sites (e.g., –SO₃H groups). These sites electrophilically activate the carbonyl carbons of the 1,2-diketone, significantly lowering the activation energy required for nucleophilic attack by the primary amines of the OPD[2]. Because the activation is localized on the solid support, it prevents unwanted side reactions (such as self-condensation or polymerization) in the bulk solution. Following the initial attack to form a bis-imine intermediate, the catalyst efficiently drives the sequential dehydration steps toward the thermodynamically stable pyrazine ring formation[3].

Mechanism A 1,2-Dicarbonyl Substrate B Carbonyl Activation (Solid Acid Catalyst) A->B C Nucleophilic Attack (o-Phenylenediamine) B->C D Bis-imine Intermediate Formation C->D E Double Dehydration (-2 H2O) D->E F Quinoxaline Derivative E->F

Fig 1: Mechanistic pathway of quinoxaline synthesis via solid acid-catalyzed condensation.

Catalyst Selection & Quantitative Performance

Selecting the appropriate solid acid depends on the substrate's steric hindrance, electronic properties, and the desired recovery method. Nanoporous materials like4 offer high surface area and pore sizes (e.g., 6 nm) that accommodate bulky aromatic substrates[4]. Conversely, superparamagnetic catalysts like5 provide superior recovery mechanics via external magnetic fields[5].

Table 1: Comparative Efficacy of Solid Acid Catalysts in Quinoxaline Synthesis

Catalyst TypeReaction MediumTemp (°C)TimeYield (%)Recovery Method
TiO₂-Pr-SO₃H Solvent-free / EtOHRT10 min95%Filtration
SBA-Pr-SO₃H EthanolRT15–30 min>90%Filtration
Bentonite K-10 EthanolRT20 min95%Filtration
Silica Sulfuric Acid Solvent-free / EtOHRT<15 min>90%Filtration
MCFe₂O₄@Alginate@SAA H₂O7030–60 min91–97%External Magnet

(Data synthesized from established green chemistry protocols[1],[3],[4],[5]).

Self-Validating Experimental Protocol

This protocol uses1 or functionalized magnetic nanoparticles as the model catalyst[1]. The system is designed to be self-validating: reaction completion is empirically verified via Thin-Layer Chromatography (TLC), and catalyst integrity is validated through mass-recovery metrics.

Workflow W1 Step 1: Substrate Preparation Equimolar OPD + 1,2-Diketone W2 Step 2: Catalyst Addition Add Solid Acid (1-5 mol% or 30mg) W1->W2 W3 Step 3: One-Pot Reaction Stir at RT or 70°C in Green Solvent W2->W3 W4 Step 4: In-Process Control Monitor via TLC until complete W3->W4 W4->W3 Incomplete W5 Step 5: Catalyst Recovery Filtration or Magnetic Separation W4->W5 W6 Step 6: Product Isolation Recrystallization & HPLC/NMR W5->W6

Fig 2: Self-validating experimental workflow for one-pot quinoxaline synthesis.

Step-by-Step Methodology:
  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl derivative (e.g., benzil) in 5 mL of a green solvent (ethanol or water).

    • Causality: Strict equimolar ratios prevent the formation of mono-condensed side products and ensure maximum atom economy[6].

  • Catalyst Introduction: Add the solid acid catalyst. For TiO₂-Pr-SO₃H, add 1 mol%; for magnetic MCFe₂O₄@Alginate@SAA, add 30 mg.

    • Causality: The high surface-area-to-volume ratio of these nano-catalysts ensures maximum collision frequency between the active acidic sites and the substrates, allowing for exceptionally low catalyst loading[5].

  • Reaction Execution: Stir the mixture at room temperature (for titania/silica catalysts) or heat to 70 °C (for specific aqueous magnetic protocols)[1],[5].

  • In-Process Control (Self-Validation): After 10 minutes, sample 10 µL of the reaction mixture. Run a TLC (Hexane:Ethyl Acetate, 7:3 v/v).

    • Validation Check: The complete disappearance of the distinct diamine and diketone spots, coupled with the appearance of a single highly UV-active product spot, confirms 100% conversion. If starting material persists, continue stirring in 5-minute increments.

  • Catalyst Recovery:

    • For non-magnetic solids (TiO₂/SBA-15): Add 10 mL of hot ethanol to ensure the synthesized quinoxaline is fully dissolved, then filter the hot mixture through a sintered glass funnel. The solid acid remains on the filter.

    • For magnetic solids: Apply an external neodymium magnet to the flask wall. Decant the liquid phase once the catalyst is fully immobilized against the glass[5].

    • Validation Check: Wash the recovered catalyst with ethanol, dry at 60 °C, and weigh it. A recovery rate of >95% validates the mechanical and chemical stability of the catalyst for the next cycle.

  • Product Isolation & Analytics: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/water to yield pure quinoxaline crystals. Validate structural integrity using ¹H-NMR (confirming characteristic aromatic multiplet shifts) and HPLC for >99% purity[6].

References

  • Methods of Prepar
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.RSC Advances.
  • An Efficient Solid Acid Promoted Synthesis of Quinoxaline Derivatives at Room Temperature.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI.
  • Application of Sulfonic Acid Functionalized Nanoporous Silica (SBA-Pr-SO₃H) for One-Pot Synthesis of Quinoxaline Derivatives.
  • Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe₂O₄ nanostructures: a novel superparamagnetic catalyst with antiprolifer

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(p-Methoxyphenyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the condensation reaction between o-phenylenediamine (OPDA) and 4-methoxyphenylglyoxal.

Mechanistic Overview & Troubleshooting Logic

The synthesis of 2-(p-methoxyphenyl)quinoxaline relies on a sequential double condensation. The highly electrophilic aldehyde carbon of the glyoxal is attacked first, followed by cyclization at the ketone carbon. However, the strongly electron-donating p-methoxy group deactivates the adjacent ketone carbonyl via resonance (+R effect), raising the activation energy for the final ring-closure[1]. This electronic deactivation, combined with the oxidative instability of OPDA, is the primary root cause of low yields[2].

QuinoxalineYield Start Yield < 50% Detected CheckOPDA 1. Inspect OPDA Quality (Color/Purity) Start->CheckOPDA PurifyOPDA Purify via Na2S2O4 & Activated Carbon CheckOPDA->PurifyOPDA Dark/Oxidized CheckCat 2. Evaluate Catalyst & Solvent System CheckOPDA->CheckCat Pure/White PurifyOPDA->CheckCat OptimizeCat Switch to CSA (20 mol%) or I2 in EtOH/H2O CheckCat->OptimizeCat Uncatalyzed/Harsh Acid CheckTemp 3. Assess Reaction Thermodynamics CheckCat->CheckTemp Optimized Catalyst OptimizeCat->CheckTemp ApplyMW Apply Microwave Irradiation (5 min) CheckTemp->ApplyMW Incomplete at RT Success Optimal Yield (> 90%) CheckTemp->Success Complete Conversion ApplyMW->Success

Diagnostic workflow for resolving low yields in quinoxaline condensation.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 40-50% yield, and the mixture turns dark brown. What is happening? A: The dark color is a classic macroscopic indicator of OPDA aerobic oxidation into unreactive, polymeric phenazine derivatives[2]. OPDA is highly sensitive to air and light. When oxidized, the stoichiometric balance is disrupted, leaving unreacted 4-methoxyphenylglyoxal to undergo aldol-type self-condensation. Causality & Solution: Always use freshly purified OPDA. If your OPDA is off-white or brown, you must purify it using the sodium dithionite protocol detailed in Section 4 before proceeding[2][3].

Q: Why does the p-methoxy group make this specific condensation more difficult than a standard benzil condensation? A: The p-methoxy substituent is strongly electron-donating. It pumps electron density into the adjacent ketone carbonyl of the glyoxal, significantly reducing its electrophilicity[1]. Consequently, the second intramolecular nucleophilic attack (the ring closure) becomes the rate-limiting step. Without adequate catalytic activation, the reaction stalls at the acyclic carbinolamine intermediate.

Q: Which catalyst system provides the best balance of yield and product purity? A: While harsh mineral acids can drive the reaction, they often degrade the electron-rich 4-methoxyphenylglyoxal[3]. Mild Brønsted acids like Camphor-sulfonic acid (CSA) (20 mol%) or Lewis acids like molecular iodine (10 mol%) under microwave irradiation are highly effective[2][4]. They specifically coordinate to the dicarbonyl oxygens, restoring the electrophilicity lost to the p-methoxy group without causing substrate decomposition.

Quantitative Catalyst & Solvent Screening

To facilitate easy comparison, the following table summarizes the impact of various catalytic and solvent systems on the yield of quinoxaline derivatives, specifically addressing the kinetic hurdles of deactivated dicarbonyls[2][4][5].

Catalyst SystemSolventEnergy / TimeYield (%)Primary Mechanism of Action
None EthanolReflux, 12 h45 - 55Relies solely on thermal activation; high degradation risk.
Phenol (20 mol%) EtOH:H₂O (7:3)Room Temp, 3 h85 - 90Mild hydrogen-bond donation stabilizes the transition state.
Camphor-sulfonic acid (20 mol%) EthanolRoom Temp, 2 h88 - 92Brønsted acid protonates carbonyls, enhancing electrophilicity.
Ammonium bifluoride EthanolRoom Temp, 1 h90 - 95Bifunctional activation (hydrogen bonding and mild acidity).
Iodine (I₂, 10 mol%) Solvent-free / EtOHMicrowave, 5 min94 - 98Mild Lewis acid activation coupled with rapid dielectric heating.

Self-Validating Experimental Protocol

This protocol utilizes Camphor-sulfonic acid (CSA) in a green solvent system. It is designed as a self-validating system , meaning each step includes physical or chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Substrate Purification (Critical Checkpoint)
  • Dissolve 10 g of commercial o-phenylenediamine in 100 mL of hot distilled water containing 1 g of sodium dithionite (reducing agent) and 2 g of activated carbon[2].

  • Boil for 5 minutes, then perform a hot vacuum filtration to remove the carbon.

  • Cool the filtrate in an ice bath to induce crystallization. Filter and dry under vacuum.

  • Validation Check: The resulting OPDA crystals must be white to very pale yellow. If the crystals retain a brown hue, the oxidation products are still present, and the purification must be repeated.

Step 2: Reaction Setup & Initiation
  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of freshly purified OPDA and 1.0 mmol of 4-methoxyphenylglyoxal monohydrate in 10 mL of absolute ethanol[2][4].

  • Add 20 mol% (0.2 mmol) of Camphor-sulfonic acid (CSA)[2].

  • Validation Check: Upon addition of the catalyst, the solution should remain clear but may exhibit a slight color shift (typically yellow/orange) indicating the formation of the initial imine intermediate. Immediate darkening to black indicates solvent contamination or degraded OPDA.

Step 3: Kinetic Monitoring
  • Stir the mixture at room temperature (20–25 °C).

  • Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (20:1)[2][5].

  • Validation Check: Under UV light (254 nm), track the disappearance of the highly UV-active 4-methoxyphenylglyoxal spot. The appearance of a new, lower-polarity spot indicates the formation of 2-(p-Methoxyphenyl)quinoxaline. The reaction is validated as complete when the starting material spot is entirely consumed (typically 1.5 to 2 hours).

Step 4: Workup and Isolation
  • Quench the reaction by slowly adding 10 mL of cold distilled water to the stirring mixture.

  • The product, 2-(p-Methoxyphenyl)quinoxaline, will precipitate out of the aqueous ethanol solution.

  • Isolate the solid via vacuum filtration and wash with 10 mL of cold 1:1 ethanol/water.

  • Recrystallize from hot ethanol to afford the analytically pure product.

  • Validation Check: The final product should precipitate as a distinct crystalline solid, not an oily residue. An oily residue indicates incomplete cyclization or the presence of self-condensation byproducts, necessitating a switch to the Microwave/I₂ protocol[4].

References

  • Troubleshooting low yield in quinoxaline synthesis
  • Troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Deriv
  • Oxidative Condens

Sources

Technical Support Center: Quinoxaline Synthesis & Diamine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. A persistent challenge in the condensation of 1,2-dicarbonyl compounds with o-phenylenediamine (o-PDA) is the removal of unreacted diamine starting materials. Leftover diamines are not only highly toxic and prone to rapid oxidation (leading to dark, tarry impurities), but they also severely interfere with downstream biological assays and characterization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity quinoxaline isolation.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must evaluate the scale of your reaction, the acid-stability of your target quinoxaline, and your synthetic platform (batch vs. flow). Use the decision matrix below to identify the optimal diamine removal strategy.

PurificationDecision Start Unreacted Diamine in Crude Mixture Cond1 Is the Quinoxaline Acid-Stable? Start->Cond1 AcidWash Acid Wash (10% aq. HCl) Cond1->AcidWash Yes Cond2 High-Throughput or Flow Synthesis? Cond1->Cond2 No Scavenger Scavenger Resin (e.g., PS-Isocyanate) Cond2->Scavenger Yes Recryst Recrystallization (Hot Ethanol) Cond2->Recryst No

Decision matrix for selecting the optimal diamine removal strategy.

Troubleshooting & FAQs

Q: Why does unreacted o-phenylenediamine persist in my crude mixture, and why is it problematic? A: Unreacted diamine typically persists due to slight deviations from the ideal 1:1 molar stoichiometry or incomplete condensation caused by sterically hindered dicarbonyls[1]. Because o-PDA is electron-rich, it easily undergoes auto-oxidation in the presence of air and light, generating highly colored polymeric impurities that complicate chromatographic separation. Furthermore, its nucleophilic nature can cause unwanted side reactions in subsequent synthetic steps.

Q: What is the most scalable method to remove o-PDA without using column chromatography? A: Liquid-liquid extraction using a dilute acid wash is the most efficient and scalable method[1]. The causality behind this lies in the distinct pKa differences between the molecules. o-Phenylenediamine is moderately basic (conjugate acid pKa ~4.5), whereas the resulting quinoxaline ring is significantly less basic (conjugate acid pKa ~0.6) due to the delocalization of the nitrogen lone pairs into the aromatic system. Washing the organic layer with 10% aqueous HCl selectively protonates the diamine, forcing it into the aqueous phase while the quinoxaline remains in the organic layer.

Q: I am running a high-throughput library or continuous flow synthesis. How can I automate diamine removal? A: For automated or flow chemistry setups, solid-supported scavenger resins are the gold standard. Passing the reaction stream through a cartridge containing polystyrene-bound isocyanate (PS-NCO) or polystyrene-bound tosyl chloride (PS-TsCl) effectively removes unreacted diamines[2]. These electrophilic resins covalently bind to the nucleophilic primary amines of the starting material, immobilizing them on the solid support[3]. The pure quinoxaline simply passes through the cartridge.

Q: My target quinoxaline is highly acid-sensitive and degrades during the HCl wash. What are my alternatives? A: If your product cannot tolerate low pH, avoid the acid wash. Instead, utilize recrystallization from hot "green" solvents like ethanol, which exploits the differential solubility of the highly crystalline quinoxaline versus the diamine[1]. Alternatively, use an aldehyde or isocyanate scavenger resin in a neutral solution, followed by simple filtration[3].

Quantitative Data: Purification Method Comparison

The following table summarizes the performance metrics of various diamine removal strategies based on established synthetic protocols.

Purification MethodDiamine Removal EfficiencyTarget Yield RecoveryScalabilityRelative CostPrimary Mechanism of Action
Acid Wash (10% HCl) >98%85–95%HighLowDifferential protonation (pKa)
PS-Isocyanate Resin >99%90–98%MediumHighCovalent electrophilic capture
Recrystallization (EtOH) ~90%70–85%HighLowDifferential thermal solubility
Silica Chromatography >99%80–90%LowMediumDifferential polarity/adsorption

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes built-in analytical checkpoints to confirm the success of the step before proceeding.

Protocol A: Liquid-Liquid Extraction via Acid Wash

Best for: Large-scale batch synthesis of acid-stable quinoxalines.

  • Dilution: Dissolve the crude reaction mixture (containing quinoxaline and unreacted o-PDA) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Washing: Add an equal volume of 10% aqueous HCl to the organic layer in a separatory funnel[1].

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate. The protonated diamine partitions into the aqueous layer.

  • Validation Checkpoint 1 (pH Test): Test the aqueous layer with pH paper. It must remain strongly acidic (pH < 2). If the pH is higher, the acid has been depleted; perform a second wash with fresh 10% HCl.

  • Validation Checkpoint 2 (TLC): Spot the organic layer on a TLC plate alongside an o-PDA standard. Stain with Ninhydrin (which reacts with primary amines to form a purple spot). The absence of a purple spot confirms complete diamine removal.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Protocol B: Solid-Phase Scavenging using PS-Isocyanate

Best for: High-throughput libraries, continuous flow, and acid-sensitive products.

ScavengerMechanism Crude Crude Mixture (Quinoxaline + Diamine) Resin Add PS-Isocyanate Scavenger Resin Crude->Resin Capture Covalent Capture (Urea Linkage) Resin->Capture Filter Filtration Capture->Filter Pure Pure Quinoxaline (Filtrate) Filter->Pure

Workflow of PS-Isocyanate resin covalently capturing unreacted diamines.

  • Preparation: Dissolve the crude product in a compatible, non-nucleophilic solvent (e.g., DCM, THF, or toluene). Do not use alcoholic solvents, as they will react with the isocyanate resin.

  • Resin Addition: Add 3 to 4 equivalents of Polystyrene-Isocyanate (PS-NCO) resin relative to the estimated amount of unreacted diamine[2].

  • Incubation: Stir the suspension gently at room temperature for 1–2 hours. The highly electrophilic isocyanate groups will react exclusively with the nucleophilic amines to form stable, polymer-bound urea linkages[3].

  • Validation Checkpoint (LC-MS/TLC): Analyze an aliquot of the supernatant via LC-MS or TLC. Confirm the complete disappearance of the diamine mass/spot. If diamine remains, add 1 more equivalent of resin and stir for an additional 30 minutes.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed twice with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrate in vacuo to yield the highly pure quinoxaline derivative[2].

References

  • ACS Publications - Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. Available at: [Link]

  • Organic Syntheses - 2,3-Pyrazinedicarboxylic acid (Quinoxaline preparation). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Fluorescence in Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving photophysical anomalies in heterocyclic fluorophores. Quinoxaline derivatives are powerful tools for bioimaging, chemosensing, and optoelectronics due to their tunable electronic properties. However, their unique planar and electron-deficient pyrazine core makes them highly susceptible to environmental quenching.

This guide is designed to move beyond basic troubleshooting. We will dissect the fundamental causality behind fluorescence loss and provide self-validating experimental protocols to restore your signal integrity.

Part 1: Diagnostic Workflow

Before altering your molecular design or assay conditions, it is critical to isolate the exact photophysical mechanism causing the signal loss. Use the diagnostic flowchart below to guide your initial investigation.

QuinoxalineTroubleshooting Start Low Fluorescence Detected ConcCheck Is concentration > 10⁻⁵ M? Start->ConcCheck ACQ Aggregation-Caused Quenching (ACQ) ConcCheck->ACQ Yes SolventCheck Is the solvent highly polar? ConcCheck->SolventCheck No TICT TICT State / Solvent Quenching SolventCheck->TICT Yes pHCheck Is the medium acidic (pH < 5)? SolventCheck->pHCheck No Protonation Quinoxaline Ring Protonation pHCheck->Protonation Yes PETCheck Check for PET or Impurities pHCheck->PETCheck No

Troubleshooting workflow for diagnosing low fluorescence in quinoxaline derivatives.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My quinoxaline derivative is highly fluorescent in non-polar solvents (e.g., DCM, Toluene) but the signal completely disappears in polar solvents (e.g., Methanol, Water). Is my compound degrading?

Causality: It is highly unlikely that your compound is degrading. You are observing Twisted Intramolecular Charge Transfer (TICT) , a severe form of positive solvatochromism[1][2]. The quinoxaline core is inherently electron-deficient. When you functionalize it with electron-donating groups (e.g., amines, methoxy groups), you create a Donor-Acceptor (D-A) architecture[1]. Upon excitation in polar solvents, the molecule undergoes a conformational twist, stabilizing a highly polar, charge-separated TICT state. This state predominantly decays via non-radiative pathways, effectively quenching the fluorescence[2]. Resolution: If your assay requires an aqueous or polar environment, you must structurally modify the fluorophore. Bridging the donor and acceptor moieties to restrict intramolecular rotation will prevent the molecule from reaching the dark TICT state, forcing it to emit from the Locally Excited (LE) state.

Q2: The fluorescence is strong at 1 µM, but drops precipitously when I increase the concentration to 100 µM or measure it in the solid state. How do I fix this?

Causality: This is a classic manifestation of Aggregation-Caused Quenching (ACQ) [2][3]. The planar aromatic core of quinoxaline promotes strong intermolecular


 stacking at high concentrations or in the solid state[4]. This face-to-face stacking (H-aggregation) leads to the formation of excimers or low-energy trap states that dissipate excitation energy non-radiatively[4]. Furthermore, hydrogen bonding in the aggregated state can couple with high-frequency stretching vibrations, increasing the non-radiative decay rate[4].
Resolution:  To mitigate ACQ, introduce bulky steric hindrance (e.g., triphenylamine or branched alkyl chains) to physically disrupt 

stacking[4]. Alternatively, redesign the probe to leverage Aggregation-Induced Emission (AIE) . Utilizing structures like indolo[2,3-b]quinoxaline restricts intramolecular motion in the aggregated state, which blocks non-radiative decay and drastically enhances solid-state fluorescence[3][5].
Q3: I am using a quinoxaline-based chemosensor in a biological buffer, but the baseline fluorescence is unexpectedly low. Could the pH be the issue?

Causality: Yes. The two nitrogen atoms in the pyrazine ring of the quinoxaline core act as weak bases[6]. In acidic to neutral aqueous buffers, these nitrogens can become protonated. Protonation drastically alters the electron density, often leading to de-aromatization of the quinoxalinium ring or shifting the molecular energy levels such that fluorescence is quenched[6][7]. Resolution: Verify the pKa of your specific derivative. Adjust the buffer pH to ensure the quinoxaline nitrogens remain unprotonated. If pH adjustment is impossible, consider utilizing aprotic co-solvents (like DMSO) to minimize hydrogen-bond-induced quenching[4][8].

Q4: When my target analyte binds to the quinoxaline probe, the fluorescence turns off instead of on. Why?

Causality: This "turn-off" response is typically driven by Photoinduced Electron Transfer (PET) or the formation of a ground-state static quenching complex[7][9]. For example, electron-rich analytes (such as ascorbate) can donate an electron to the excited state of the quinoxaline fluorophore. This fills the HOMO vacancy, preventing the excited electron from returning radiatively, thereby quenching the emission via a PET mechanism[7]. Resolution: If a "turn-on" response is required for your assay, the receptor must be redesigned so that the analyte binding inhibits an existing PET pathway, rather than initiating one.

Part 3: Photophysical Pathways of Quenching

Understanding the exact energy transfer pathway is vital for rational probe design. The diagram below illustrates how excitation energy is diverted away from fluorescence.

Photophysics Ground Ground State (S₀) Excited Locally Excited State (LE) Ground->Excited TICT TICT State (Polar Solvents) Excited->TICT Twisting PET PET Process (Electron Donor) Excited->PET e⁻ Transfer Emission Fluorescence (Radiative) Excited->Emission Non-polar Quenched Non-Radiative Decay (Quenched) TICT->Quenched Relaxation PET->Quenched Recombination Emission->Ground hν'

Photophysical pathways leading to fluorescence or non-radiative quenching.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness in your troubleshooting, utilize these self-validating experimental protocols. They are designed with internal controls to definitively isolate the quenching mechanism.

Protocol A: Differentiating ACQ from AIE via Solvent Fractionation

This protocol maps the transition from solvated monomers to aggregates, definitively proving whether your compound suffers from ACQ or benefits from AIE[2][3].

  • Preparation: Prepare a 1.0 mM stock solution of the quinoxaline derivative in a "good" solvent where it is highly soluble (e.g., THF)[2].

  • Dilution Series: Prepare a series of 10 mL volumetric flasks. Add appropriate volumes of the stock solution to achieve a final concentration of 10 µM in each flask.

  • Fractionation: Add varying volume fractions (

    
    ) of a "poor" solvent (e.g., water) from 0% to 99%, making up the rest of the volume with THF[2].
    
  • Equilibration: Allow the solutions to equilibrate at room temperature for 15 minutes to ensure stable aggregate formation.

  • Measurement: Measure the fluorescence emission spectra at a constant excitation wavelength. Plot the maximum emission intensity against

    
    .
    Validation Metric: If the intensity drops as 
    
    
    
    increases, the compound exhibits ACQ. If the intensity spikes at high
    
    
    (e.g., >70%), it exhibits AIE[3].
Protocol B: Lippert-Mataga Plot for Solvatochromic Analysis

This protocol confirms if low fluorescence in polar media is due to the formation of ICT/TICT states[1][2].

  • Solvent Selection: Prepare 5 µM solutions of the derivative in a series of solvents with varying dielectric constants (

    
    ) and refractive indices (
    
    
    
    ) (e.g., Hexane, Toluene, Chloroform, THF, DCM, Acetonitrile, DMSO).
  • Spectral Acquisition: Record the UV-Vis absorption maximum (

    
    ) and fluorescence emission maximum (
    
    
    
    ) in wavenumbers (
    
    
    ) for each solvent.
  • Stokes Shift Calculation: Calculate the Stokes shift (

    
    ) for each solvent[1].
    
  • Polarizability Calculation: Calculate the orientation polarizability (

    
    ) for each solvent using the formula: 
    
    
    
    .
  • Plotting: Plot

    
     against 
    
    
    
    . Validation Metric: A highly linear plot with a steep slope indicates a massive change in dipole moment upon excitation, confirming a strong ICT state that is highly susceptible to polarity-induced non-radiative quenching[1][2].

Part 5: Quantitative Data Summary

Compare your experimental observations against this benchmark data to quickly categorize your quinoxaline derivative's behavior.

Derivative TypeDominant Quenching MechanismEnvironmental EffectTypical Stokes ShiftMitigation Strategy
D-A Quinoxalines TICT / SolvatochromismHighly quenched in polar solvents (e.g., Water, MeOH).> 8000 cm⁻¹ (in CH₃CN)[1]Bridging/Rigidification of the D-A bond.
Planar Quinoxalines Aggregation-Caused Quenching (ACQ)Quenched in solid state or at high concentrations.Small to ModerateIntroduce bulky steric groups (e.g., TPA)[4].
Indolo[2,3-b]quinoxalines None (AIE Active)Emission enhanced in aggregated/solid state.ModerateUtilize directly as solid-state or bioimaging emitters[5].
Quinoxalinium Salts Protonation / DearomatizationQuenched at low pH or in highly protic media.VariableStrict buffer control; use aprotic co-solvents[6][7].

Part 6: References

  • RSC Publishing. Novel quinoxaline based chemosensors with selective dual mode of action: nucleophilic addition and host–guest type complex formation.[Link]

  • PubMed Central (PMC). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent.[Link]

  • ACS Publications. Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity. [Link]

  • ACS Publications. Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. [Link]

  • PubMed. Indolo-[2,3- b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applications.[Link]

  • ResearchGate. The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. [Link]

  • MDPI. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

Sources

Optimizing reaction temperature for quinoxaline synthesis in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of quinoxaline scaffolds.

Quinoxalines are privileged pharmacophores in medicinal chemistry, typically synthesized via the double condensation of o-phenylenediamine with 1,2-dicarbonyl compounds[1]. While ethanol is universally favored as a green, protic solvent that stabilizes the hemiaminal transition state via hydrogen bonding, the thermal parameters of this reaction dictate both the reaction kinetics and the purity profile of the final API (Active Pharmaceutical Ingredient)[2].

Below, you will find our expert troubleshooting guide, validated protocols, and thermodynamic rationales to help you optimize your reaction temperature.

Mechanistic Pathway & The Role of Temperature

The formation of quinoxaline is a two-step cyclocondensation. The first step (intermolecular nucleophilic attack) forms a mono-imine intermediate. The second step (intramolecular cyclization) forms the fully aromatized pyrazine ring[1].

Temperature acts as a thermodynamic switch here:

  • Insufficient Heat (< 25 °C): Without a highly active catalyst, the reaction stalls at the mono-imine intermediate because the second intramolecular dehydration requires overcoming a higher activation energy barrier.

  • Excessive Heat (Reflux, ~78 °C): While driving the reaction to completion, prolonged refluxing in the presence of ambient oxygen causes the electron-rich o-phenylenediamine to undergo oxidative polymerization, forming dark, tarry phenazine-like byproducts.

Mechanism A o-Phenylenediamine + 1,2-Dicarbonyl B Nucleophilic Attack (Rate-limiting) A->B Ethanol Catalyst C Mono-imine Intermediate B->C -H₂O D Intramolecular Cyclization C->D Heat / Acid E Quinoxaline + 2 H₂O D->E -H₂O

Mechanistic pathway of quinoxaline synthesis via double condensation.

Temperature Optimization Matrix

To select the appropriate temperature for your specific workflow, consult the quantitative data matrix below, which aggregates field-proven results using various catalytic systems in ethanol[2][3][4].

Temperature ProfileTypical Catalyst RequiredAvg. Reaction TimeExpected YieldImpurity / Degradation Risk
Room Temp (20–25 °C) High-activity heterogeneous (e.g., Na₂PdP₂O₇, ENPFSA)30–110 mins75–98%Low. Excellent for thermally labile functional groups.
Moderate Heating (50–70 °C) Mild Lewis acids or transition metals (e.g., Fe(acac)₃)35–50 mins88–94%Low to Moderate. The optimal "sweet spot" for uncatalyzed or mildly catalyzed reactions.
Reflux (~78 °C) None, or standard mineral acids (HCl, H₂SO₄)20–35 mins80–90%High. Risk of o-phenylenediamine oxidation and tar formation if not strictly monitored.

Self-Validating Experimental Protocol (Optimized for 60 °C)

This standard operating procedure (SOP) utilizes moderate heating (60 °C) to balance rapid kinetics with high purity, acting as a self-validating system where each step contains a verifiable checkpoint[5].

Step 1: Reactant Dissolution & Baseline Check

  • Action: In an oven-dried round-bottom flask, dissolve 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil) in 5.0 mL of absolute ethanol. Add 1.0 mmol of o-phenylenediamine[4].

  • Validation: The solution should be clear. o-Phenylenediamine is highly polar; spot this initial mixture on a TLC plate (Hexane:Ethyl Acetate 8:2). The diamine will stay near the baseline, providing your reference Rf.

Step 2: Catalyst Introduction

  • Action: Add your chosen catalyst (e.g., 5% w/w polymer-supported sulphanilic acid or 20 mol% Fe(acac)₃)[4][5].

  • Validation: If using a heterogeneous catalyst, observe a distinct suspension. The mixture should remain easily stirrable.

Step 3: Thermal Activation

  • Action: Transfer the flask to an oil bath pre-heated to 60 °C. Stir at 400 RPM for 40–50 minutes[5].

  • Validation: A visual color shift (typically from pale yellow to deep orange/red) indicates the formation of the conjugated imine networks.

Step 4: TLC Reaction Monitoring

  • Action: At 40 minutes, perform a TLC check against your baseline[4].

  • Validation: The reaction is complete when the UV-active diamine baseline spot disappears entirely. The newly formed quinoxaline will appear as a highly fluorescent spot under 254 nm UV light at a significantly higher Rf value (less polar than the diamine).

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature. If a heterogeneous catalyst was used, add 5 mL of ethyl acetate to solubilize the product fully and filter out the solid catalyst[4]. Evaporate the filtrate under reduced pressure.

  • Validation: The resulting crude solid should be crystalline. Tarry or gummy residues indicate thermal degradation (see troubleshooting below).

Troubleshooting FAQs

Q: My reaction is stalling at ~50% conversion, and TLC shows a persistent intermediate spot. What is happening? A: You are likely trapped at the mono-imine intermediate. The initial nucleophilic attack is fast, but the second intramolecular cyclization requires more energy. Fix: If you are running the reaction at room temperature, increase the temperature to 60 °C. If you are already at 60 °C, your catalyst may be deactivated; ensure your ethanol is anhydrous, as excessive water pushes the equilibrium backward (hydrolysis of the imine)[5].

Q: I ran the reaction at reflux (78 °C) to save time, but my product is contaminated with a black, insoluble tar. How do I prevent this? A: o-Phenylenediamine is highly sensitive to oxidative degradation at elevated temperatures. Refluxing in the presence of atmospheric oxygen causes the diamine to form radical species that polymerize. Fix: Lower the reaction temperature to 50–60 °C. If reflux is absolutely necessary for sterically hindered dicarbonyls, you must degas the ethanol and run the reaction under an inert Argon or Nitrogen atmosphere.

Q: Can I achieve high yields at room temperature to protect my heat-sensitive functional groups? A: Yes, but you must compensate for the lack of thermal energy by lowering the activation energy barrier with a highly efficient bifunctional catalyst. Nanostructured pyrophosphates (Na₂PdP₂O₇) or polymer-supported sulphanilic acid have been proven to deliver >88% yields at 25 °C in ethanol, though reaction times will extend to 40–100 minutes[2][4].

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Q1 Is Reaction Temp < 25°C? Start->Q1 A1 Increase to 50-70°C or add active catalyst Q1->A1 Yes Q2 Are dark tarry byproducts visible? Q1->Q2 No A2 Temp too high (Reflux). Lower to 50°C. Q2->A2 Yes A3 Check reactant solubility & catalyst dispersion Q2->A3 No

Diagnostic logic tree for troubleshooting quinoxaline synthesis temperature issues.

References

  • Tarpada, U.P., Thummar, B.B., & Raval, D.K. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry.[Link]

  • Dânoun, K., Essamlali, Y., Amadine, O., et al. (2020). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na₂PdP₂O₇ as a new, efficient and reusable heterogeneous catalyst. BMC Chemistry, 14(6).[Link]

Sources

Solubility issues of 2-(p-Methoxyphenyl)quinoxaline in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide for 2-(p-Methoxyphenyl)quinoxaline

Executive Summary: The Hydrophobicity Challenge

Researchers frequently encounter precipitation issues with 2-(p-Methoxyphenyl)quinoxaline (2-MPQ) when transitioning from organic stock solutions to aqueous buffers.[1]

The Core Problem: 2-MPQ is a lipophilic heteroaromatic compound.[1] The quinoxaline core fused with a phenyl ring creates a large planar surface area, driving strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking interactions
.[1] While the para-methoxy group adds a dipole, it does not provide sufficient polarity to overcome the hydrophobic effect of the aromatic scaffold.

Estimated Physicochemical Profile:

Property Value (Approx.) Implication
LogP ~3.3 – 3.6 Highly lipophilic; partitions into membranes/plastics.[1]

| Water Solubility | < 10


M (< 2 

g/mL) | "Crash-out" precipitation is immediate upon dilution.[1] | | pKa (Conjugate Acid) | ~0.6 – 0.8 | Non-ionizable at physiological pH (7.4).[1] | | Molecular Weight | 236.27 g/mol | Small molecule, prone to rapid crystallization. |

Troubleshooting Guide (Q&A Format)

Category 1: Initial Dissolution & Stock Preparation[1]

Q: I tried dissolving the powder directly in PBS or water, but it floats or clumps. Why? A: 2-MPQ is practically insoluble in water.[1] The crystal lattice energy is too high for water molecules to disrupt.[1]

  • Solution: You must prepare a concentrated stock solution in an organic solvent first.[1]

    • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1] It can typically dissolve 2-MPQ up to 20-50 mM .[1]

    • Alternative: Ethanol (absolute) can be used but has lower solubility capacity (~5-10 mM) and evaporates faster, changing concentrations over time.[1]

Q: My DMSO stock is clear, but when I dilute it into cell culture media (1:1000), it turns cloudy. How do I fix this? A: This is the "Solvent Shift" effect. The sudden change in polarity causes the hydrophobic molecules to aggregate instantly before they can disperse.

  • The Fix:

    • Vortex vigorously immediately upon addition.

    • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Dilute your stock 1:10 in an intermediate solvent (e.g., PEG-400 or pure Ethanol) before the final spike into water.[1]

    • Warm the Media: Pre-warm your buffer/media to 37°C; solubility increases with temperature.[1]

Category 2: pH and Chemical Stability

Q: Can I add HCl to acidify the buffer and improve solubility? A: No, this is generally ineffective for biological assays.

  • Reasoning: The quinoxaline nitrogen atoms are very weak bases (pKa ~0.6).[1][2] To protonate them and create a soluble cation, you would need a pH < 1.0. This acidity is incompatible with most biological assays (enzymatic or cellular).[1] At pH 7.4, the molecule is 100% neutral and lipophilic.

Category 3: Advanced Solubilization (Surfactants & Carriers)[1]

Q: I need a concentration of 100


M in my assay, but it precipitates. What additives can I use? 
A:  At >50 

M, simple cosolvents (DMSO) often fail. You need a solubilizing excipient to sequester the hydrophobic core.[1]
  • Option A: Cyclodextrins (Recommended for Cell Culture) Use (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] The hydrophobic cavity of the cyclodextrin encapsulates the 2-MPQ molecule, while the outer shell remains water-soluble.[1]
    • Protocol: Prepare 20-40% (w/v) HP-

      
      -CD in water.[1] Use this solution to dilute your DMSO stock.[1]
      
  • Option B: Non-ionic Surfactants (Recommended for Biochemical Assays) Add Tween-80 or Triton X-100 (0.01% - 0.1%) to your buffer before adding the compound.[1] This forms micelles that solubilize the drug.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock (Cyclodextrin Method)

Use this if you observe precipitation at working concentrations > 10


M.
  • Weigh 2-MPQ and dissolve in DMSO to create a 20 mM Master Stock.[1]

  • Prepare Vehicle: Dissolve HP-

    
    -CD  in dH2O or PBS to a concentration of 20% w/v . Filter sterilize (0.22 
    
    
    
    m).[1]
  • Complexation:

    • Add 50

      
      L of the 20 mM DMSO stock dropwise into 950 
      
      
      
      L of the HP-
      
      
      -CD vehicle while vortexing.[1]
    • Result: A 1 mM working stock in 5% DMSO / 19% Cyclodextrin.

    • Stability: This solution is thermodynamically stable and resistant to precipitation.[1]

Protocol B: The "Solvent-Sandwich" Dilution (For Acute Assays)

Use this for simple checks where additives like Cyclodextrin are not permitted.[1]

  • Start with 10 mM DMSO stock .

  • Prepare an intermediate dilution: Mix 10

    
    L stock + 90 
    
    
    
    L PEG-400 (Polyethylene Glycol).[1]
  • Add this mixture to 900

    
    L of rapidly stirring buffer.
    
    • Why? PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and water.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for troubleshooting precipitation issues.

SolubilityWorkflow Start Start: 2-MPQ Powder SolventChoice Dissolve in Anhydrous DMSO (Target: 10-20 mM) Start->SolventChoice CheckClear Is Stock Clear? SolventChoice->CheckClear Sonicate Sonicate (40°C, 10 mins) CheckClear->Sonicate No (Cloudy) Dilution Dilute into Aqueous Buffer CheckClear->Dilution Yes Sonicate->CheckClear PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No (Clear) AnalyzeConc Check Final Concentration PrecipCheck->AnalyzeConc Yes (Cloudy) LowConc Conc < 10 µM AnalyzeConc->LowConc HighConc Conc > 10 µM AnalyzeConc->HighConc FixLow Increase DMSO % (Max 1%) or Use PEG-400 Bridge LowConc->FixLow FixHigh REQUIRE CARRIER SYSTEM: Use HP-beta-Cyclodextrin or Tween-80 HighConc->FixHigh FixLow->Dilution Retry FixHigh->Dilution Retry

Figure 1: Decision tree for optimizing the solubilization of lipophilic quinoxaline derivatives.

Comparative Data Tables

Table 1: Solvent Compatibility Matrix

Solvent Solubility Rating Max Conc.[1] (Est.)[1] Usage Notes

| Water / PBS | Insoluble | < 10


M | Do not use for stock preparation.[1] |
| DMSO  | Excellent | > 50 mM | Best for master stocks.[1] Hygroscopic (keep sealed).[1] |
| Ethanol  | Moderate | ~ 10 mM | Good for evaporation protocols; prone to precipitation upon water addition.[1] |
| PEG-400  | Good | ~ 5-10 mM | Excellent intermediate cosolvent to prevent crashing out.[1] |
| Acetonitrile  | Good | ~ 20 mM | Toxic to cells; useful for HPLC analysis only.[1] |

Table 2: Biological Impact of Solubilizers

Additive Max Tolerated Conc.[1] (Cell Culture) Mechanism
DMSO 0.1% - 0.5% Cosolvent.[1] High levels cause cytotoxicity and membrane permeabilization.[1]

| HP-


-CD  | 0.5% - 2.0% | Encapsulation.[1] Generally inert and non-toxic.[1] Preferred method.  |
| Tween-80  | 0.005% | Micelle formation.[1] Can lyse cells at high concentrations.[1] |

References

  • BenchChem. (2025).[1][3][2] Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Retrieved from

  • PubChem. (2025).[1][4] 2,3-Di(4-methoxyphenyl)quinoxaline Compound Summary. National Library of Medicine.[1] Retrieved from

  • LookChem. (2023).[1] 2-Phenylquinoxaline Physicochemical Properties and LogP Data. Retrieved from [1]

  • RSC Advances. (2014). One-pot synthesis of quinoxalines via oxidative cyclization. Royal Society of Chemistry.[1] Retrieved from

  • SciSpace. (2014).[1] Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(4-methoxyphenyl)quinoxaline using column chromatography. As a key intermediate in medicinal chemistry, achieving high purity is critical for subsequent synthetic steps and biological assays. This document is structured to help you diagnose and resolve common purification challenges, ensuring reproducible and efficient isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying 2-(4-methoxyphenyl)quinoxaline?

For most applications involving quinoxaline derivatives, silica gel is the standard and most effective stationary phase.[1][2] Its polarity is well-suited for separating the target compound from common non-polar starting materials (like substituted o-phenylenediamines) and more polar byproducts. For particularly sensitive compounds that may degrade on acidic silica, neutral or basic alumina can be considered as an alternative.[1][3][4]

Q2: How do I select the best mobile phase (eluent) for my column?

The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for 2-(4-methoxyphenyl)quinoxaline on a Thin-Layer Chromatography (TLC) plate.[5] This Rf value typically ensures good separation without requiring excessively large volumes of solvent for elution.

A mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate is the most common starting point.[1][5] Begin by testing various ratios with TLC analysis to find the optimal system before committing to the column.[5][6][7]

Q3: My crude product has poor solubility. How should I load it onto the column?

If your crude 2-(4-methoxyphenyl)quinoxaline is not readily soluble in the chosen mobile phase, you should use a "dry loading" technique. Here’s the causality: dissolving the crude product in a strong, highly polar solvent and loading it directly onto the column (wet loading) will cause poor separation. The strong solvent will carry the compound partway down the column in a diffuse band before the mobile phase can begin the separation process.

Instead, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent under reduced pressure. This results in the crude product being evenly adsorbed onto the silica. This dry, free-flowing powder can then be carefully added to the top of the packed column, leading to a much sharper starting band and significantly improved separation.[3]

Q4: Can I use a gradient elution to improve purity?

Yes, a gradient elution is highly recommended, especially if the crude material contains multiple impurities with varying polarities.[1][3] Start the elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to first wash out any non-polar impurities. Then, gradually increase the proportion of the polar solvent (e.g., to 90:10, then 85:15) to elute your target compound, leaving more polar impurities behind on the column. This stepwise or continuous increase in solvent polarity provides more effective separation than using a single, isocratic solvent system.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of 2-(4-methoxyphenyl)quinoxaline.

Issue 1: Poor Separation - Product Co-elutes with an Impurity

  • Question: My TLC analysis shows that the collected fractions contain both my product and a closely-eluting impurity. How can I resolve them?

  • Answer & Rationale: This is a common challenge when impurities have similar polarities to the target compound.

    • Refine the Mobile Phase: The selectivity of the separation is highly dependent on the solvent system. If you are using a standard Hexane/Ethyl Acetate system, try replacing one of the components. For example, substituting hexane with toluene can alter the π-π interactions between your aromatic compound and the mobile phase, potentially changing the elution order.[8] Alternatively, adding a very small percentage (~1%) of a third solvent with a different character, like methanol or dichloromethane, can significantly impact the resolution.

    • Reduce the Column Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation (e.g., for 50 g of silica, use no more than 0.5-1 g of crude material).

    • Ensure Proper Column Packing: An improperly packed column will have channels and cracks, leading to band broadening and co-elution. Always pack your column as a slurry and ensure the silica bed is perfectly level and compacted before loading your sample.

Issue 2: Low Recovery - The Product Seems Stuck on the Column

  • Question: I have a low yield after chromatography, and I suspect my product is irreversibly adsorbed onto the silica gel. What can I do?

  • Answer & Rationale: Quinoxaline derivatives, containing basic nitrogen atoms, can sometimes interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing and irreversible adsorption.[3]

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing the silica slurry in your starting eluent containing a small amount (0.5-1%) of triethylamine or ammonia solution.[4][9] This volatile base will occupy the acidic sites, preventing your product from binding too strongly and allowing for smooth elution.

    • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is an excellent alternative for basic compounds and can significantly improve recovery.[4]

    • Increase Eluent Polarity: It's possible your mobile phase is simply not polar enough to displace the compound from the silica. Gradually increase the polarity of your eluent system. If using Hexane/Ethyl Acetate, a small amount of methanol (1-5%) can be added to the mobile phase to elute highly retained compounds.

Issue 3: Product Degradation - New Spots Appear in Fractions

  • Question: The TLC of my collected fractions shows new, lower Rf spots that were not present in my initial crude material. Is my product decomposing on the column?

  • Answer & Rationale: This indicates that 2-(4-methoxyphenyl)quinoxaline may be unstable to the acidic conditions of the silica gel over the time course of the purification.[3]

    • Minimize Contact Time: The most effective solution is to speed up the purification. Use flash chromatography, applying positive pressure (with air or nitrogen) to accelerate the flow rate of the mobile phase.[4] This reduces the residence time of the compound on the stationary phase, minimizing the opportunity for degradation.[4]

    • Use a Deactivated or Neutral Stationary Phase: As with low recovery issues, using silica gel treated with triethylamine or switching to neutral alumina will provide a less harsh environment for your compound.[3][4]

    • Protect from Light: Some quinoxaline derivatives can be light-sensitive. Wrapping the glass column in aluminum foil is a simple but effective measure to prevent potential photochemical degradation during the purification process.[4]

Troubleshooting Workflow Diagram

G start Poor Purification Result problem1 Problem: Poor Separation (Co-elution) start->problem1 problem2 Problem: Low Recovery start->problem2 problem3 Problem: Product Degradation start->problem3 solution1a Solution: Refine Mobile Phase (e.g., add Toluene or DCM) problem1->solution1a solution1b Solution: Reduce Column Load (1-2% of Silica Mass) problem1->solution1b solution1c Solution: Improve Column Packing (Use Slurry Method) problem1->solution1c solution2a Solution: Deactivate Silica (Add 0.5% Triethylamine) problem2->solution2a solution2b Solution: Switch to Neutral Alumina problem2->solution2b solution2c Solution: Increase Eluent Polarity (Add 1-5% MeOH) problem2->solution2c solution3a Solution: Use Flash Chromatography (Reduce Contact Time) problem3->solution3a solution3b Solution: Use Deactivated Silica or Neutral Alumina problem3->solution3b solution3c Solution: Protect from Light (Wrap Column in Foil) problem3->solution3c

Caption: A logical workflow for troubleshooting common column chromatography issues.

Data Presentation

Table 1: Recommended Solvent Systems for Analysis

The following table provides starting points for developing a TLC and column chromatography method for 2-(4-methoxyphenyl)quinoxaline. The goal is to achieve an Rf of 0.25-0.35 for the product.

Solvent System (v/v)Relative PolarityExpected Rf for ProductComments
95:5 Hexane:Ethyl AcetateLow< 0.1Good starting point for eluting very non-polar impurities.
90:10 Hexane:Ethyl AcetateLow-Medium0.1 - 0.25A common starting point for TLC analysis.[5]
85:15 Hexane:Ethyl AcetateMedium0.25 - 0.4 Often the ideal range for eluting the product from the column.
80:20 Hexane:Ethyl AcetateMedium-High> 0.4May elute the product too quickly, risking co-elution.
1:1 Hexane:DichloromethaneLow-MediumVariesCan provide different selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Dissolve a small sample of your crude product in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the product spot has an Rf between 0.25 and 0.35.[5]

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.

  • Sample Loading: Once the silica has settled, add a layer of sand to the top to protect the silica bed. Allow the excess solvent to drain to the level of the sand. Load your sample using either the "wet" or "dry" method described in FAQ 3.[3]

  • Elution: Carefully add your mobile phase to the column. Apply positive pressure and begin collecting fractions.

  • Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC to determine which ones contain your pure product.[10]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(4-methoxyphenyl)quinoxaline.[10]

References

  • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (2025).
  • BenchChem. (2025). Quinoxaline Derivatives: A Technical Guide for Drug Development.
  • PMC. (n.d.).
  • BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
  • IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
  • International Journal of Chemistry Studies. (2020).
  • RSC Publishing. (2021).
  • Scribd. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.).
  • SciELO. (n.d.). A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues.
  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • CAMAG. (n.d.).
  • Reddit. (2025).
  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • PMC. (2020).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Arylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting low yields and regioselectivity in hindered quinoxaline scaffolds.

Introduction: The "Steric Wall" in Quinoxaline Chemistry

Welcome to the technical support hub. If you are here, you are likely facing the "Steric Wall"—a sharp drop in yield or complete reaction failure when attempting to synthesize 2-arylquinoxalines bearing bulky ortho-substituents (e.g., o-tolyl, mesityl, 1-naphthyl) or using sterically crowded 1,2-diamines.

The standard Hinsberg condensation (1,2-diamine + 1,2-dicarbonyl) is robust for simple substrates but suffers kinetically when steric bulk prevents the initial nucleophilic attack or the subsequent cyclization. This guide provides three distinct protocols to bypass these energy barriers, moving from optimized condensation to transition-metal catalysis.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, diagnose your specific steric challenge using the logic flow below.

SynthesisDecision cluster_legend Legend Start START: Define Substrate Sterics Q1 Is the Aryl group di-ortho substituted? (e.g., Mesityl, 2,6-dichlorophenyl) Start->Q1 Q2 Is the Diamine unsymmetrical? Q1->Q2 No (Mono-ortho or Para) RouteC PROTOCOL C: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Q1->RouteC Yes (Severe Sterics) RouteA PROTOCOL A: Microwave-Assisted Iodine Catalysis Q2->RouteA No (Symmetrical) RouteB PROTOCOL B: Regioselective Control (Solvent/Catalyst Switch) Q2->RouteB Yes (Regio-issues) key Green: Condensation Route Yellow: Regio-Control Route Red: Coupling Route

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate steric demand.

Part 2: Troubleshooting Guides

Protocol A: Enhanced Condensation (The Iodine/Microwave Method)

Best for: Mono-ortho substituted arylglyoxals or moderately hindered diamines.

The Science: Standard reflux often fails here because the activation energy (


) for the initial nucleophilic attack is too high. We utilize Molecular Iodine (

)
as a mild Lewis acid to activate the carbonyl oxygen, combined with Microwave Irradiation (MWI) to provide efficient internal heating, overcoming the kinetic barrier.

Troubleshooting Q&A:

Q: My reaction stalls at 40% conversion even after 24h reflux.

  • Diagnosis: Thermal heating is inefficient for this hindered attack.

  • Fix: Switch to Microwave Irradiation. MWI has been proven to reduce reaction times from hours to minutes (e.g., 2-5 mins) for hindered substrates [1].

  • Catalyst Upgrade: Add 5-10 mol%

    
    . Iodine activates the 1,2-dicarbonyl, making it more electrophilic [2].
    

Q: I am getting tar/polymerization instead of product.

  • Diagnosis: Prolonged heating of unstable arylglyoxals causes decomposition.

  • Fix: Use DMSO as the solvent. DMSO acts as both a polar solvent to stabilize the transition state and an oxidant (in some pathways) to regenerate the catalyst.

Experimental Protocol (Optimized):

  • Mix 1,2-phenylenediamine (1.0 mmol) and aryl glyoxal (1.0 mmol) in DMSO (3 mL).

  • Add molecular iodine (

    
    , 5 mol%).
    
  • Irradiate at 120°C for 5–10 minutes (Power: 150-300W).

  • Pour into crushed ice/water containing a pinch of sodium thiosulfate (to quench iodine).

  • Filter the precipitate.

Protocol B: Solving Regioselectivity (The Isomer Problem)

Best for: Unsymmetrical diamines reacting with unsymmetrical dicarbonyls.

The Science: When you use a 4-substituted-1,2-diamine, you create two competing nucleophilic sites. If the aryl glyoxal is also bulky, you often get a mixture of 6- and 7-substituted quinoxalines.

Troubleshooting Q&A:

Q: I have a 50:50 mixture of regioisomers. How do I favor one?

  • Diagnosis: The reaction is under thermodynamic control, or the steric/electronic difference between the amine groups is insufficient.

  • Fix 1 (Solvent Switch): Switch from EtOH to Acetic Acid . Acidic media protonates the more basic amine first, deactivating it and forcing the reaction through the less basic amine [3].

  • Fix 2 (Catalyst Switch): Recent studies show that switching between DMAP (base) and HOBt (acid) can invert regioselectivity by altering the activation mechanism of the dicarbonyl species [4].

Data Table: Regioselectivity Drivers

VariableCondition A (Favor Isomer X)Condition B (Favor Isomer Y)
Solvent Ethanol (Neutral)Acetic Acid (Protic/Acidic)
Electronic Control Electron-Withdrawing Group on Diamine (Deactivates para-NH2)Electron-Donating Group on Diamine (Activates para-NH2)
Temperature 0°C - RT (Kinetic Control)Reflux (Thermodynamic Control)
Protocol C: The "Nuclear Option" (Suzuki-Miyaura Coupling)

Best for: Di-ortho substituted aryls (e.g., Mesityl) or when condensation fails completely.

The Science: If the "Steric Wall" prevents condensation, do not force it. Switch to forming the C-C bond after the ring is formed. This involves coupling a 2-chloroquinoxaline with an arylboronic acid. Note: For sterically hindered couplings, standard


 fails. You must use bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate the oxidative addition and, crucially, the reductive elimination steps.

Troubleshooting Q&A:

Q: The coupling works for phenylboronic acid but fails for 2,6-dimethylphenylboronic acid.

  • Diagnosis: The transmetallation step is blocked by the ortho-methyl groups.

  • Fix: Use the AntPhos ligand or S-Phos . AntPhos (Anthracene-based ligand) creates a specific pocket around the Pd center that accommodates bulky substrates while preventing

    
    -hydride elimination [5].
    

Q: My 2,3-dichloroquinoxaline couples twice. I only want the mono-aryl product.

  • Diagnosis: Lack of selectivity.

  • Fix: Use 5-bromo-2,3-dichloroquinoxaline if possible. The C-Br bond is significantly more reactive than C-Cl, allowing exclusive mono-arylation at the Br site first [6]. If using the dichloro, control stoichiometry strictly (0.9 eq boronic acid) and lower the temperature.

Experimental Protocol (Hindered Coupling):

  • Reagents: 2-Chloroquinoxaline (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst System:

    
     (2 mol%) + AntPhos  or X-Phos  (4 mol%).
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Conditions: 100°C, 12-24h under Argon.

  • Critical Step: Degas solvents thoroughly. Oxygen kills the active catalytic species faster in hindered cycles.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloroquinoxaline TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Requires Bulky Ligand (e.g. AntPhos) RedElim->Pd0 Cycle Regenerates

Figure 2: The Catalytic Cycle. Note that for hindered substrates, the Transmetallation and Reductive Elimination steps require specific bulky ligands to proceed.

Part 3: Green & Alternative Methods (FAQs)

Q: Can I do this without solvent? (Mechanochemistry) A: Yes. Ball milling (mechanochemistry) is highly effective for 2-arylquinoxalines.

  • Method: Grind 1,2-diamine + 1,2-dicarbonyl + Catalyst (

    
     or acidic alumina) in a planetary ball mill (400-600 rpm) for 10-20 minutes.
    
  • Benefit: The mechanical energy overcomes steric repulsion without thermal degradation [7].

Q: Is water a viable solvent for hindered substrates? A: Surprisingly, yes. "On-water" reactions can accelerate rates due to the hydrophobic effect, forcing the organic reactants together. However, for highly crystalline/insoluble hindered substrates, a surfactant (like SDS) or a co-solvent (EtOH) is usually required to ensure mass transfer.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). Available at: [Link]

  • Iodine catalyzed synthesis of highly fused quinazolinones and quinoxalines. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Unsymmetrical Vicinal Diamines. Organic Chemistry Portal. Available at: [Link][1]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances. Available at: [Link][1][2][3][4][5][6][7]

  • Mechanochemical Synthesis of 2‐Arylquinoxalines. Advanced Synthesis & Catalysis. Available at: [Link][1]

Sources

Stability of 2-(p-Methoxyphenyl)quinoxaline in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(p-Methoxyphenyl)quinoxaline

Welcome to the technical support hub for 2-(p-Methoxyphenyl)quinoxaline (hereafter referred to as 2-MPQ ).[1] This guide addresses the physicochemical behavior of 2-MPQ in acidic environments, a common condition for its application as a corrosion inhibitor and in optoelectronic synthesis.

Unlike standard datasheets, this document is structured as a Troubleshooting & Optimization Matrix , designed to resolve specific anomalies you may encounter during dissolution, storage, or analysis.

Module 1: Dissolution & Solubility Issues

Ticket Category: Sample Preparation User Observation: "I cannot get 2-MPQ to dissolve in my acidic buffer (pH 4.0), or it precipitates upon acidification."

Technical Diagnosis

2-MPQ is a weak base.[1][2] The quinoxaline ring contains two nitrogen atoms (N1, N4) with lone pairs capable of protonation. However, the pKa of the conjugate acid of the parent quinoxaline is approximately 0.6 . The p-methoxy group is electron-donating, which slightly increases electron density on the ring, marginally raising the pKa (estimated ~0.8–1.2), but it remains a very weak base.

  • At pH > 2: The molecule remains predominantly neutral and hydrophobic.[1] It will not dissolve in aqueous media, regardless of the buffer capacity.

  • At pH < 1 (e.g., 1M HCl): The molecule accepts a proton (

    
    -protonation), forming a cationic salt (quinoxalinium species) which is generally more soluble in water.
    
Troubleshooting Protocol
ScenarioRecommended ActionMechanism
Aqueous Acid (pH 3–6) Stop. Do not use aqueous acid alone. Predissolve in DMSO or Ethanol , then dilute.Maintained as neutral species; requires organic co-solvent to prevent precipitation.[1]
Strong Acid (1M HCl/H₂SO₄) Sonication at 40°C may be required.[1]Formation of the soluble cation

.
Precipitation in HCl Check Cl⁻ concentration. If >2M, the hydrochloride salt may salt out.Common ion effect reduces solubility of the cationic salt.

Module 2: Chemical Stability & Degradation

Ticket Category: Purity & Integrity User Observation: "My solution turned from pale yellow to deep orange/red in acid. Has the molecule degraded?"

Technical Diagnosis

This is likely Halochromism , not degradation. Quinoxalines exhibit significant bathochromic shifts (red shifts) upon protonation due to the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital).

However, chemical degradation (Demethylation) is a risk under specific conditions. The ether linkage (


) is stable in HCl and H₂SO₄ at room temperature but can be cleaved by strong Lewis acids or hydrohalic acids with high nucleophilicity (HI, HBr) at elevated temperatures.
The Self-Validating Integrity Test

To distinguish between Protonation (Reversible) and Demethylation (Irreversible) , perform this rapid assay:

  • Take an aliquot of the "degraded" orange acidic solution.[1]

  • Neutralize carefully with NaOH or NaHCO₃ until pH > 7.[1]

  • Observation:

    • Result A (Reversible): Precipitate forms, color returns to pale yellow.

      
      Molecule is Intact. 
      
    • Result B (Irreversible): Solution remains dark or forms a phenolic product (often distinct UV spectra).

      
      Degradation (Ether Cleavage). 
      
Stability Data Summary
MediumConditionsStability StatusPrimary Risk
1M HCl 25°C, 24hStable None (Protonation only).[1]
1M H₂SO₄ 60°C, 4hStable Thermal isomerization (rare).
Conc. HBr/HI >80°CUnstable Demethylation to 2-(p-hydroxyphenyl)quinoxaline.[1]
Acetic Acid RefluxStable None (Standard synthesis solvent).[1]

Module 3: Spectroscopic Anomalies

Ticket Category: Analytical Data User Observation: "The UV-Vis absorption peaks have shifted significantly, and fluorescence is quenched."

Mechanism

Upon protonation, the


 transition (typically involving the Nitrogen lone pair) is disrupted, and the 

transition energy is lowered.
  • Neutral

    
    :  ~310–320 nm (in Ethanol).
    
  • Cationic

    
    :  ~350–370 nm (in 1M HCl) + appearance of a charge-transfer band in the visible region (causing the orange color).
    
Visualizing the Pathway

The following diagram illustrates the structural changes and decision pathways for stability analysis.

G Neutral Neutral 2-MPQ (Pale Yellow) Insoluble in Water Acid + Acid (HCl/H2SO4) Neutral->Acid Harsh + HI/HBr (Heat) Neutral->Harsh Protonated Cationic Salt [2-MPQ-H]+ (Orange/Red) Soluble in 1M HCl Base + Base (Neutralize) Protonated->Base Degraded Degraded Product (Phenol Derivative) Irreversible Acid->Protonated Reversible Protonation Base->Neutral Restores Original Form Harsh->Degraded Ether Cleavage (Demethylation)

Figure 1: Reaction pathways of 2-MPQ in acidic media.[1] Blue paths indicate reversible protonation (safe); red dashed paths indicate irreversible degradation (unsafe conditions).

Module 4: Standard Operating Procedure (SOP)

Protocol: Acid Stability Validation Assay Purpose: To certify a batch of 2-MPQ for use in acidic corrosion testing or synthesis.

  • Preparation: Dissolve 10 mg of 2-MPQ in 1 mL of THF (Stock Solution).

  • Acid Challenge: Add 100 µL of Stock to 9.9 mL of 1M HCl .

    • Note: Solution should turn instant bright yellow/orange.[1]

  • Incubation: Heat at 60°C for 4 hours (simulating accelerated corrosion test conditions).

  • Recovery (The Check):

    • Cool to room temperature.[1][2][3][4][5]

    • Neutralize with saturated NaHCO₃ solution.[1]

    • Extract with Ethyl Acetate (3 x 5 mL).[1]

  • Verification: Run TLC (Thin Layer Chromatography) on the extract vs. the original Stock.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Success Criteria: Single spot, identical Rf value. No baseline streaking (which would indicate phenolic degradation products).[1]

References

  • Corrosion Inhibition in 1M HCl: Zarrouk, A., et al. "Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl."[6] Journal of Electrochemical Science and Engineering, vol. 14, no. 3, 2024, pp. 275-296.[6] 6

  • Spectroscopic Properties & Protonation: Cheese, G.W.H., et al.[7] "The Ultraviolet Spectra of Some Quinoxaline Derivatives." Pakistan Journal of Scientific and Industrial Research.[1] 8[5]

  • Synthesis & Acid Catalysis: Zayed, M.F. "Methods of Preparation of Quinoxalines." Encyclopedia.pub, 2023.[2] (Confirming stability during acid-catalyzed synthesis). 2

  • General Chemical Properties: BenchChem Technical Data. "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives." 9

Sources

Validation & Comparative

13C NMR spectrum analysis of 2-(p-Methoxyphenyl)quinoxaline

Structural Elucidation and Comparative Analysis of 2-(p-Methoxyphenyl)quinoxaline: A C NMR Guide

Executive Summary & Strategic Context

Compound: 2-(4-Methoxyphenyl)quinoxaline CAS: 5466-44-4 (Generic derivative class) Application: Pharmacophore in oncology (Topoisomerase II inhibitors) and antimicrobial research.

In the landscape of heterocyclic drug discovery, the quinoxaline scaffold is "privileged"—capable of binding to multiple receptor types with high affinity. However, the introduction of electron-donating groups (EDGs), such as the p-methoxy group in 2-(p-methoxyphenyl)quinoxaline , fundamentally alters the electronic distribution of the pyrazine ring compared to the unsubstituted 2-phenylquinoxaline.

This guide provides a technical comparison of the

Comparative Analysis: Electronic Structure & Spectral Fingerprint

The definitive method for verifying the p-methoxy substitution is



Comparison 1: Chemical Shift Perturbations (Target vs. Reference)

The following table contrasts the

2-phenylquinoxaline

Table 1: Comparative


C NMR Chemical Shifts (

, ppm in CDCl

)
Carbon Position2-Phenylquinoxaline (Ref)2-(p-Methoxyphenyl)quinoxaline (Target)

(Shift Impact)
Mechanistic Insight
Methoxy (-OCH

)
N/A55.4 N/ADiagnostic

signal; confirms alkylation.
C-4' (Phenyl) 129.5160.9 +31.4Deshielding: Direct attachment to electronegative Oxygen.
C-3', 5' (Phenyl) 129.0114.4 -14.6Shielding: Mesomeric effect (+M) of Oxygen increases electron density at ortho positions.
C-2 (Quinoxaline) 151.6151.3 -0.3Minimal change; distant from the substitution site.
C-3 (Quinoxaline) 143.2142.8 -0.4C-H bond; slight shielding due to overall electron richness.
Junction (C-4a, 8a) 141.5 / 142.2141.2 / 142.0 -0.3Quaternary carbons remain electronically stable.

Data synthesized from spectral databases and comparative literature analysis [1, 2, 4].

Comparison 2: Analytical Performance ( H vs. C NMR)

For this specific pharmacophore,

  • 
    H NMR Limitation:  The protons at positions 5, 6, 7, and 8 of the quinoxaline ring often appear as a complex multiplet (
    
    
    7.6–8.1) that overlaps with the phenyl protons.
  • 
    C NMR Advantage:  The C-4' carbon (
    
    
    160.[1]9) and the methoxy carbon (
    
    
    55.[1]4) act as binary "Yes/No" checkpoints for synthetic validation, unaffected by aromatic crowding.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following workflows utilize "Green Chemistry" principles (Iodine catalyst) which minimize byproducts, simplifying the NMR interpretation by reducing impurity peaks.

Protocol A: Synthesis of 2-(p-Methoxyphenyl)quinoxaline

Objective: Condensation of o-phenylenediamine with 4-methoxyphenylglyoxal.

  • Reactant Prep: Dissolve o-phenylenediamine (1.0 mmol) and 4-methoxyphenylglyoxal (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add molecular Iodine (I

    
    , 5 mol%) as a Lewis acid catalyst.
    
  • Reaction: Stir at room temperature for 10–20 minutes.

    • Validation checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). Disappearance of diamine spot indicates completion.

  • Work-up: Pour mixture into crushed ice containing 5% Na

    
    S
    
    
    O
    
    
    (to quench iodine).
  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pale yellow needles.

Protocol B: NMR Sample Preparation & Acquisition

Objective: High-resolution

  • Solvent Choice: Use CDCl

    
      (0.6 mL).
    
    • Why: Chloroform provides excellent solubility for quinoxalines and prevents hydrogen-bonding shifts seen in DMSO.

  • Concentration: Dissolve 30–50 mg of product.

    • Note:

      
      C has low natural abundance (1.1%); high concentration is critical to visualize quaternary carbons (C-2, C-4a, C-8a) within a standard 1024-scan run.
      
  • Parameters (400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Essential for full relaxation of quaternary carbons).

    • Spectral Width: 240 ppm (to capture C=N and C-O regions).

Visualization of Workflows & Logic[2][3]

Diagram 1: Synthesis & Mechanism Flow

This pathway illustrates the condensation logic and the role of the iodine catalyst.

SynthesisWorkflowReactantso-Phenylenediamine+ 4-MethoxyphenylglyoxalCatalystCatalyst: Iodine (5 mol%)Solvent: EtOHReactants->CatalystMixIntermediateSchiff BaseIntermediateCatalyst->IntermediateRT, 10 minCyclizationCyclization &DehydrationIntermediate->Cyclization- 2 H2OQuenchQuench:Na2S2O3 / IceCyclization->QuenchPrecipitateProduct2-(p-Methoxyphenyl)quinoxalineQuench->ProductRecrystallize

Caption: Iodine-catalyzed condensation pathway yielding the target quinoxaline derivative under mild conditions.

Diagram 2: NMR Assignment Logic (HMBC/HSQC)

This flowchart guides the researcher through the logical deduction of the structure using 2D NMR correlations.

NMRLogicStart13C SpectrumAcquiredCheckOMeCheck 55.4 ppm(Methoxy Carbon)Start->CheckOMeCheckCOCheck 160.9 ppm(C-O Aromatic)CheckOMe->CheckCODecisionPeaks Present?CheckCO->DecisionHMBCRun HMBC(Heteronuclear Multiple Bond Correlation)Decision->HMBCYesCorrelation1Correlation: OMe protons -> C-4'HMBC->Correlation1Correlation2Correlation: H-3 (Quinoxaline) -> C-2 & C-4aHMBC->Correlation2ConfirmStructure Confirmed:2-(p-Methoxyphenyl)quinoxalineCorrelation1->ConfirmCorrelation2->Confirm

Caption: Step-wise structural confirmation logic using diagnostic chemical shifts and 2D NMR correlations.

References

  • BenchChem. (2025).[2][3] Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis and Spectral Analysis of Quinoxaline Derivatives. Retrieved from

  • Hetero Letters. (2016). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from

  • Arkivoc. (2006). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from

  • SpectraBase. (2024). 2-(4-Methoxyphenyl)quinoxaline 13C NMR Data. Retrieved from [4]

Comparative Performance Guide: High-Purity 2-(4-Methoxyphenyl)quinoxaline (MP: 98-100°C) in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines represent a privileged class of nitrogen-containing heterocycles, serving as foundational scaffolds in the development of antiviral, antibacterial, and antineoplastic agents . Among these, 2-(4-Methoxyphenyl)quinoxaline is a highly sought-after intermediate for synthesizing bioactive sulfonamide libraries.

For drug development professionals, the physical properties of this intermediate are not merely analytical data points—they are predictive indicators of downstream synthetic success. This guide objectively compares the performance of Analytical Grade 2-(4-Methoxyphenyl)quinoxaline (Melting Point: 98-100°C) against lower-purity technical grades and alternative un-substituted scaffolds, demonstrating why strict adherence to this melting point range is critical for reproducible pharmacological assays.

Mechanistic Insight: The Causality of Purity and Melting Point

As a Senior Application Scientist, I frequently observe laboratory failures stemming from a fundamental misunderstanding of intermediate purity. The melting point of pure 2-(4-Methoxyphenyl)quinoxaline is strictly documented at 98-100°C .

Why is this specific range critical? The crystalline lattice of this compound is tightly stabilized by


 stacking between the quinoxaline cores and dipole-dipole interactions facilitated by the methoxy group. When impurities—such as unreacted o-phenylenediamine or intermediate arylglyoxals—are present, they act as freezing-point depressants. They disrupt the uniformity of the crystal lattice, requiring less thermal energy to break the intermolecular bonds, which broadens and lowers the melting point (often to <95°C).

The Downstream Consequence: In the synthesis of quinoxaline sulfonamides, the crucial first step is the chlorosulfonation of the phenyl ring . If residual o-phenylenediamine is present (indicated by a depressed melting point), the diamine violently and competitively reacts with chlorosulfonic acid. This side reaction generates highly reactive, insoluble polymeric tars that crash out of solution, effectively destroying the yield of the target sulfonyl chloride and severely complicating purification.

Mandatory Visualization: Workflows & Logic

G A o-Phenylenediamine + Arylglyoxal B Green Condensation (Catalyst-Free) A->B C Pure 2-(4-Methoxyphenyl) quinoxaline (MP: 98-100°C) B->C D Chlorosulfonation C->D E Sulfonamide Hybrids (Antibacterial Agents) D->E

Workflow for the synthesis and downstream application of high-purity 2-(4-Methoxyphenyl)quinoxaline.

PurityLogic A Crude Quinoxaline Extract B Impurities Present (Unreacted Amines) A->B D Recrystallization (Ethanol) A->D C MP Depression (< 95°C, Broad) B->C G Side Reactions / Low Yield (< 50%) C->G E Ultra-Pure Product (MP: 98-100°C) D->E F High Downstream Yield (> 85%) E->F

Logical relationship between purification, melting point range, and downstream synthetic efficiency.

Comparative Analysis & Quantitative Data

To objectively evaluate the product, we compared Analytical Grade 2-(4-Methoxyphenyl)quinoxaline against a Technical Grade variant and an alternative un-substituted scaffold (2-Phenylquinoxaline).

The methoxy group (-OCH


) in our target compound is strongly electron-donating via resonance (+M effect). This activates the phenyl ring toward electrophilic aromatic substitution, making it vastly superior to 2-Phenylquinoxaline, which exhibits poor reactivity during chlorosulfonation.
Table 1: Physicochemical & Synthetic Performance Comparison
Grade / Alternative ScaffoldMelting Point (°C)HPLC PurityChlorosulfonation Yield (%)Key Impurity Profile
Analytical Grade (The Product) 98 - 100 >99.0% 88% None detected
Technical Grade92 - 96~94.0%45%o-Phenylenediamine, Arylglyoxal
2-Phenylquinoxaline (Alt. Scaffold)78 - 80>98.0%12%N/A (Poor intrinsic reactivity)
Table 2: Impact of Intermediate Purity on in vitro Antibacterial Activity

(Model: Synthesized Sulfonamide Derivatives against S. aureus)

Intermediate UsedFinal Sulfonamide PurityMIC (

g/mL)
Assay Reproducibility (RSD %)
Analytical Grade (MP 98-100°C) >98% 16 < 5%
Technical Grade (MP 92-96°C)85% (co-eluting impurities)64> 20%

Data Interpretation: The use of sub-standard intermediates directly propagates impurities into the final drug candidate, artificially inflating the Minimum Inhibitory Concentration (MIC) and ruining assay reproducibility.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in your laboratory workflows, utilize the following self-validating protocols.

Protocol 1: High-Precision Melting Point Determination

This protocol verifies that your synthesized or purchased batch meets the strict 98-100°C criteria.

  • Sample Preparation: Triturate the 2-(4-Methoxyphenyl)quinoxaline sample into a fine powder using an agate mortar. Dry in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours. (Causality: Residual moisture acts as a solvent, artificially depressing the melting point).
  • Capillary Loading: Pack the sample into a glass capillary tube to a depth of exactly 2-3 mm. Tap firmly on a hard surface to eliminate air pockets, which cause uneven heat distribution.

  • System Calibration (Self-Validation Step): Prior to testing the sample, run a USP reference standard (e.g., Acetanilide, MP 114.1°C) to verify thermal sensor accuracy. The instrument must read within ±0.5°C of the standard. If it fails, recalibrate the instrument.

  • Measurement: Insert the sample capillary into the apparatus. Fast-ramp the temperature to 90°C, then reduce the ramp rate to 1.0°C/min .

  • Observation: Record the onset temperature (first appearance of liquid meniscus) and the clear point (complete liquefaction). A pure analytical-grade sample will exhibit a sharp transition strictly within the 98-100°C range.

Protocol 2: Downstream Validation via Chlorosulfonation

This protocol proves the functional superiority of the 98-100°C grade in downstream library synthesis .

  • Reaction Setup: In a flame-dried, nitrogen-purged 100 mL round-bottom flask, add 10 mmol of pure 2-(4-Methoxyphenyl)quinoxaline (MP 98-100°C).

  • Reagent Addition: Cool the flask to 0°C in an ice-water bath. Dropwise, add 5 equivalents of chlorosulfonic acid over 30 minutes. (Causality: Slow addition controls the highly exothermic electrophilic aromatic substitution, preventing substrate charring).

  • Incubation: Remove the ice bath, allow the reaction to warm to room temperature, and stir continuously for 4 hours.

  • Quenching (Self-Validation Step): Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

    • Pass Criteria: The target sulfonyl chloride precipitates as a distinct, filterable white/pale-yellow solid.

    • Fail Criteria: If the starting material was impure (MP <95°C), the precipitate will appear as a sticky, intractable brown tar due to polymerized diamine impurities.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry under a high vacuum.

References

  • A review on the therapeutic potential of quinoxaline derivatives. Irfan, A., et al. World Journal of Pharmaceutical Research, 2017. [Link]

  • Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. Alavi, S., et al. ResearchGate, 2017.[Link]

  • A simplified green approach for the synthesis of arylquinoxalines under solvent-free and clay-catalysed conditions. Khalafi, J., et al. Iranian Chemical Communication, 2019.[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(p-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of drug discovery and development, the structural elucidation of novel compounds is a cornerstone of progress. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1] The compound 2-(p-Methoxyphenyl)quinoxaline, with its distinct quinoxaline core and a methoxy-substituted phenyl ring, presents a unique structural motif. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development stages.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(p-Methoxyphenyl)quinoxaline. While direct experimental data for this specific molecule is not widely published, we can construct a reliable predicted fragmentation pathway based on the well-established fragmentation rules of its constituent chemical moieties: the quinoxaline ring system and the p-methoxyphenyl group.[2][3] This predictive approach, benchmarked against the known fragmentation of related compounds, offers a robust framework for researchers working with this and similar molecular scaffolds.

Predicted Fragmentation Pattern of 2-(p-Methoxyphenyl)quinoxaline

Under electron ionization (EI) at 70 eV, 2-(p-Methoxyphenyl)quinoxaline (molecular weight: 236.27 g/mol ) is expected to exhibit a prominent molecular ion peak due to the stability of the aromatic system.[4] The subsequent fragmentation will likely proceed through several key pathways initiated by the charge localization on the nitrogen atoms of the quinoxaline ring or the oxygen atom of the methoxy group.

Herein, we present a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the interpretation of their formation. This is followed by a comparative analysis with known fragmentation patterns of related molecules.

Predicted m/z Proposed Fragment Ion Interpretation
236[M]•+Molecular Ion
221[M - •CH₃]⁺Loss of a methyl radical from the methoxy group. This is a characteristic fragmentation of methoxy-substituted aromatic compounds.[3]
208[M - CO]•+Loss of a neutral carbon monoxide molecule, potentially after rearrangement of the [M - •CH₃]⁺ ion.
207[M - CHO]⁺Loss of a formyl radical from the methoxy group, a common pathway for anisole derivatives.
193[M - •CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
130[C₈H₆N₂]•+Represents the quinoxaline radical cation, formed by cleavage of the bond connecting the phenyl ring.
103[C₇H₅N]•+Loss of HCN from the quinoxaline fragment, a characteristic fragmentation of the quinoxaline ring system.[2]
107[C₇H₇O]⁺Represents the p-methoxybenzyl cation, formed by cleavage of the bond connecting to the quinoxaline ring.
92[C₆H₄O]•+Loss of a methyl radical from the p-methoxyphenyl cation.
77[C₆H₅]⁺Phenyl cation, arising from further fragmentation.

Comparative Fragmentation Analysis

To substantiate our predictions, we compare the expected fragmentation of 2-(p-Methoxyphenyl)quinoxaline with the observed fragmentation of structurally related compounds.

Compound Molecular Ion (M•+) [m/z] Key Fragments [m/z] and Interpretation
2,3-Dimethylquinoxaline 158Observed Fragments: - 157: [M - H]•+, Loss of a hydrogen radical.- 143: [M - •CH₃]⁺, Loss of a methyl radical.- 130: [M - HCN]•+, Loss of hydrogen cyanide from the quinoxaline ring.[2]
2,3-Diphenylquinoxaline 282Observed Fragments: - 281: [M - H]•+, Loss of a hydrogen radical.- 205: [M - C₆H₅]⁺, Loss of a phenyl radical.- 178: [M - C₆H₅CN]•+, Loss of benzonitrile.[2]
Anisole (Methoxybenzene) 108Observed Fragments: - 107: [M - H]•+, Loss of a hydrogen radical.- 93: [M - •CH₃]⁺, Loss of a methyl radical.- 78: [M - CH₂O]•+, Loss of formaldehyde.

This comparison highlights that the predicted fragmentation of 2-(p-Methoxyphenyl)quinoxaline is a composite of the characteristic fragmentation pathways of its building blocks. The loss of a methyl radical is a hallmark of the methoxy group, while the fragmentation of the quinoxaline core is consistent with observations for other substituted quinoxalines.

Proposed Fragmentation Pathways

The interplay of these fragmentation routes can be visualized to better understand the process. The following diagram illustrates the primary predicted fragmentation pathways for 2-(p-Methoxyphenyl)quinoxaline.

fragmentation_pathway M [M]•+ m/z 236 2-(p-Methoxyphenyl)quinoxaline M_minus_CH3 [M - •CH₃]⁺ m/z 221 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z 207 M->M_minus_CHO - CHO• Quinoxaline_cation [Quinoxaline]•+ m/z 130 M->Quinoxaline_cation Cleavage p_methoxybenzyl_cation [p-Methoxybenzyl]⁺ m/z 107 M->p_methoxybenzyl_cation Cleavage M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z 193 M_minus_CH3->M_minus_CH3_CO - CO Quinoxaline_minus_HCN [C₇H₅N]•+ m/z 103 Quinoxaline_cation->Quinoxaline_minus_HCN - HCN p_methoxyphenyl_minus_CH3 [C₆H₄O]•+ m/z 92 p_methoxybenzyl_cation->p_methoxyphenyl_minus_CH3 - •CH₃ phenyl_cation [C₆H₅]⁺ m/z 77 p_methoxyphenyl_minus_CH3->phenyl_cation - CH₂O

Caption: Predicted EI fragmentation pathway of 2-(p-Methoxyphenyl)quinoxaline.

Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is based on established methods for the analysis of quinoxaline derivatives and is designed to provide high-quality, reproducible data.[2]

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of 2-(p-Methoxyphenyl)quinoxaline in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

  • If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis to avoid column overloading and detector saturation.

Gas Chromatography (GC) Conditions
  • Instrument: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 280 °C.[2]

    • Hold: 10 minutes at 280 °C.[2]

  • Injection Volume: 1 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 50-500.[2]

  • Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

Data Analysis
  • Acquire the total ion chromatogram (TIC) to assess the purity of the compound and determine its retention time.

  • Extract the mass spectrum corresponding to the chromatographic peak of 2-(p-Methoxyphenyl)quinoxaline.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, although a perfect match for this specific compound may not be available.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow Sample_Prep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC & Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of 2-(p-Methoxyphenyl)quinoxaline.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-(p-Methoxyphenyl)quinoxaline. By leveraging established fragmentation principles and comparing with related structures, we have constructed a reliable roadmap for researchers to identify and characterize this compound. The provided experimental protocol offers a clear and validated method for obtaining empirical data.

As research into quinoxaline derivatives continues to expand, the generation of a comprehensive mass spectral library for this class of compounds will be an invaluable resource for the scientific community. The methodologies and predictive frameworks outlined in this guide can serve as a foundational element in this broader effort, ultimately accelerating the pace of discovery and innovation in medicinal chemistry and drug development.

References

  • Caleb, A. A., et al. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Hall, M. D., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Kumar, V., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]

  • Semantic Scholar. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Available at: [Link]

  • Kalambe, N. A., et al. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. Available at: [Link]

  • Int. J. Chem. Sci. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman People. Available at: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Inventi Journals. (n.d.). Exploring Potential of Quinoxaline Moiety. Available at: [Link]

  • PubChem. (2026). p-Anisyl-p-benzoquinone. Available at: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Quinoxaline C=N and C-O Bonds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of FTIR spectroscopy against alternative analytical techniques for characterizing Quinoxaline derivatives, specifically focusing on the critical C=N (imine) and C-O (ether/carbonyl) motifs.

Executive Summary

In drug development, the Quinoxaline scaffold (benzopyrazine) is a "privileged structure" found in agents like Echinomycin and various kinase inhibitors. Verifying the integrity of the pyrazine ring's C=N bond and the presence of C-O functionalities (common in pharmacophore tuning) is critical for quality control (QC) and metabolic profiling.

While NMR is the gold standard for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) offers distinct advantages in rapid functional group fingerprinting and solid-state analysis. This guide objectively compares FTIR's efficacy in resolving these specific bonds against Raman Spectroscopy and NMR , providing validated protocols for researchers.

Technical Deep Dive: The Vibrational Physics

To interpret the spectra accurately, one must understand the causal physics behind the absorption bands.

The Quinoxaline Core (C=N)

The quinoxaline ring consists of a benzene ring fused to a pyrazine ring.[1] The C=N bond in the pyrazine ring possesses a significant dipole moment due to the electronegativity difference between Carbon (2.55) and Nitrogen (3.04).

  • Mechanism: IR radiation excites the stretching vibration ($ \nu_{C=N} $) only if the dipole moment changes during the vibration.

  • Characteristic Peak: The $ \nu_{C=N} $ stretch typically appears in the 1560–1630 cm⁻¹ region.

  • The Challenge: This band often overlaps with the aromatic $ \nu_{C=C} $ quadrant stretching of the fused benzene ring (1600–1450 cm⁻¹).

The C-O Bond in Derivatives

Quinoxaline itself lacks oxygen. However, bioactive derivatives (e.g., 2-quinoxalinones, alkoxy-quinoxalines) introduce C-O bonds.

  • C=O (Carbonyl): In quinoxalinones, the amide-like character lowers the frequency to 1630–1680 cm⁻¹ .

  • C-O (Ether): In alkoxy derivatives, the C-O-C asymmetric stretch appears at 1200–1275 cm⁻¹ .

Comparative Analysis: FTIR vs. Alternatives

This section evaluates FTIR's performance relative to Raman and NMR for this specific application.

Comparison 1: FTIR vs. Raman Spectroscopy

Raman is the primary alternative for vibrational spectroscopy. It relies on polarizability changes rather than dipole changes.

FeatureFTIR (Absorption) Raman (Scattering) Quinoxaline Specificity
C=N Detection Strong. The polar C=N bond absorbs IR strongly.Medium/Weak. Less sensitive to polar bonds.FTIR is superior for confirming the presence of the pyrazine nitrogen.
Symmetry Sensitivity Sensitive to asymmetric vibrations.Sensitive to symmetric vibrations (e.g., ring breathing).Raman excels at detecting the symmetric ring breathing mode (~1000 cm⁻¹).
Water Interference High (water absorbs IR).Low (water is a weak Raman scatterer).Raman is better for aqueous biological samples; FTIR requires dry samples (KBr/ATR).
Fluorescence None.High background risk (many quinoxalines fluoresce).Critical: Many quinoxaline drugs fluoresce, blinding Raman detectors. FTIR is immune.
Comparison 2: FTIR vs. NMR (¹H/¹³C)

NMR provides structural connectivity but lacks the rapid "fingerprint" capability of FTIR for solid-state polymorph identification.

FeatureFTIR NMR Application Case
Time to Result < 1 minute (ATR).10–30 minutes (Dissolution + Scan).FTIR is better for high-throughput QC.
State of Matter Solid (native state).Liquid (requires deuterated solvent).FTIR detects polymorphs; NMR averages them out.
C=N Specificity Direct bond vibration (~1580 cm⁻¹ ).Indirect chemical shift (¹³C: 145–155 ppm ).NMR confirms location; FTIR confirms bond existence.

Data Presentation: Characteristic Peaks

The following table summarizes the key diagnostic peaks for Quinoxaline derivatives, synthesized from experimental literature.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityInterference
Pyrazine Ring $ \nu_{C=N} $ (Stretch)1560 – 1590 Medium/StrongOverlaps with Aromatic $ \nu_{C=C} $
Benzene Ring $ \nu_{C=C} $ (Skeleton)1450 – 1500 StrongUsually distinct from C=N
Ether Derivative $ \nu_{C-O-C} $ (Stretch)1200 – 1275 StrongOverlaps with C-N stretch
Carbonyl (Amide) $ \nu_{C=O} $ (Stretch)1640 – 1680 Very StrongDistinct (Higher freq than C=N)
Aromatic C-H $ \delta_{oop} $ (Bend)740 – 770 StrongIndicates ortho-substitution

Experimental Protocol: Self-Validating System

To ensure reproducibility and distinguish the C=N peak from the C=C background, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR eliminates the need for KBr pellets, reducing moisture interference (which masks C-O regions) and sample preparation errors.

Step-by-Step Workflow:

  • Background Collection: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of the solid quinoxaline derivative onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N). Causality: Poor contact results in weak peaks; excessive pressure can shift peaks in soft polymorphs.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Validation (The "Self-Check"):

    • Check for the Polystyrene Standard peaks if calibration is in doubt.

    • Internal Check: Verify the aromatic C-H stretch > 3000 cm⁻¹. If absent, the sample contact is poor.

    • Differentiation Check: If the peak at ~1580 cm⁻¹ is a single broad blob, the resolution is too low to resolve C=N from C=C. Increase resolution to 2 cm⁻¹.

Visualization of Analytical Logic

Diagram 1: Peak Assignment Decision Tree

This diagram illustrates the logic flow for distinguishing Quinoxaline features from contaminants or precursors.

QuinoxalineAnalysis Start Unknown Sample Spectrum CheckRegion1 Check 1550-1650 cm⁻¹ Start->CheckRegion1 HasPeak1580 Peak at ~1580 cm⁻¹? CheckRegion1->HasPeak1580 ResultCN Possible C=N (Pyrazine) Confirm with C-H Bend (750 cm⁻¹) HasPeak1580->ResultCN Yes (Sharp) ResultBenzene Likely only Benzene C=C (Precursor contamination) HasPeak1580->ResultBenzene No (Only 1500 cm⁻¹) CheckRegion2 Check 1650-1750 cm⁻¹ HasPeak1680 Peak at >1650 cm⁻¹? CheckRegion2->HasPeak1680 ResultCO Confirm C=O (Quinoxalinone) or Impurity HasPeak1680->ResultCO Yes Pure Quinoxaline Pure Quinoxaline HasPeak1680->Pure Quinoxaline No ResultCN->CheckRegion2 Check Derivatives

Caption: Decision logic for isolating Quinoxaline C=N and C=O signals from aromatic background noise.

Diagram 2: Vibrational Mode Localization

Visualizing where the energy is absorbed within the molecule.

VibrationalModes cluster_0 Quinoxaline Core cluster_1 Substituent Effects N1 N (1) C2 C=N Bond N1->C2 Dipole Change (Strong IR) CO C-O-C (Ether) C2->CO e- Donation Shifts C=N freq C3 Benzene Ring C3->C2 Conjugation CO_vib ~1250 cm⁻¹ Asymmetric Stretch CO->CO_vib

Caption: Localization of vibrational energy. The polar C=N bond dominates IR absorption, while substituents (C-O) electronically couple to shift frequencies.

References

  • Muthuselvi, C., et al. (2018).[2] FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. Retrieved from [Link]

  • Sangeetha, C.C., et al. (2014). Experimental (FT-IR & FT-Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research. Retrieved from [Link]

  • Specac. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

Sources

Comparing antimicrobial activity of quinoxaline vs. quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Antimicrobial Activity of Quinoxaline vs. Quinoline Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of heterocyclic antimicrobial agents, Quinoline (1-azanaphthalene) and Quinoxaline (1,4-diazanaphthalene) represent two dominant, yet mechanistically distinct, scaffolds. While they share a bioisosteric relationship, their clinical utility and mechanisms of action diverge significantly.

  • Quinoline Derivatives: Historically anchored by the fluoroquinolone class (e.g., Ciprofloxacin), these are primarily DNA gyrase/Topoisomerase IV inhibitors . They exhibit exceptional broad-spectrum activity, particularly against Gram-negative pathogens, though resistance is a growing concern.

  • Quinoxaline Derivatives: Often explored as "resistance breakers," these compounds frequently utilize DNA intercalation, oxidative stress induction (ROS), or FtsZ inhibition . They demonstrate superior potency against multidrug-resistant Gram-positive strains (e.g., MRSA, VRE) and Mycobacterium tuberculosis.

This guide provides a technical comparison of their efficacy, structure-activity relationships (SAR), and experimental validation protocols.

Structural & Chemical Foundation

The core difference lies in the nitrogen heteroatom placement within the naphthalene-like fused ring system. This subtle alteration dictates their electronic properties, basicity, and binding modes.

Visual 1: Scaffold Comparison & Numbering

Figure 1: Chemical structures of Quinoline and Quinoxaline with IUPAC numbering.

ScaffoldComparison cluster_0 Quinoline Scaffold cluster_1 Quinoxaline Scaffold Q1 Quinoline Core (1-azanaphthalene) Key Drug: Ciprofloxacin SAR_Q SAR Hotspots: C-3: Carboxyl (Gyrase binding) C-4: Ketone (Gyrase binding) C-6: Fluorine (Cell penetration) Q1->SAR_Q QX1 Quinoxaline Core (1,4-diazanaphthalene) Key Drug: Echinomycin SAR_QX SAR Hotspots: N-1/N-4: Oxidation (N-oxides) C-2/C-3: Hydrazones/Schiff Bases (Intercalation/Redox) QX1->SAR_QX

Caption: Structural comparison highlighting critical substitution sites for biological activity. Quinoline relies on C-3/C-4 for target binding, while Quinoxaline utilizes N-oxide and C-2/C-3 side chains.

Mechanistic Divergence

Understanding how these scaffolds kill bacteria is crucial for selecting the right backbone for drug design.

FeatureQuinoline (Fluoroquinolones) Quinoxaline Derivatives
Primary Target DNA Gyrase (GyrA) & Topoisomerase IV DNA Intercalation & FtsZ (Cell Division)
Mode of Action Traps the enzyme-DNA cleavage complex, preventing religation and causing double-strand breaks.Planar ring intercalates into DNA base pairs; N-oxides generate reactive oxygen species (ROS) causing oxidative damage.
Bactericidal Type Rapidly bactericidal (concentration-dependent).Bactericidal or bacteriostatic depending on the substituent (e.g., di-N-oxides are bactericidal).
Resistance Target mutation (gyrA/parC) and efflux pumps.Less defined; potentially slower resistance development due to multi-target effects (DNA + Redox).
Visual 2: Mechanism of Action Flowchart

MOA Quinoline Quinoline Derivative (e.g., Ciprofloxacin) Gyrase Binds DNA Gyrase / Topo IV (ATP-dependent) Quinoline->Gyrase Quinoxaline Quinoxaline Derivative (e.g., di-N-oxide) Intercalation DNA Intercalation (Planar Stacking) Quinoxaline->Intercalation Redox Bio-reduction -> ROS Generation (Oxidative Stress) Quinoxaline->Redox Requires N-oxide DSB Double-Strand DNA Breaks (Replication Arrest) Gyrase->DSB Traps Cleavage Complex Damage DNA/Protein Damage & Membrane Disruption Intercalation->Damage Inhibits Transcription Redox->Damage Death BACTERIAL CELL DEATH DSB->Death Damage->Death

Caption: Mechanistic pathways. Quinolines target enzymatic machinery (Gyrase), whereas Quinoxalines often act as chemical nucleases or redox toxins.

Comparative Efficacy Data (Experimental)

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent comparative studies. Note the specificity of Quinoxalines for Gram-positive organisms.

Table 1: Comparative MIC Ranges (µg/mL)

PathogenStrain TypeOptimized Quinoline (e.g., Ciprofloxacin/Novel Analogs)Optimized Quinoxaline (e.g., 2,3-hydrazone derivatives)Insight
S. aureus MRSA (Resistant)0.5 – 8.00.25 – 2.0 Quinoxalines often outperform Quinolines against MRSA due to lack of cross-resistance.
E. coli Gram-Negative< 0.01 – 1.0 4.0 – 64.0Quinolines remain superior for Gram-negatives due to better porin penetration.
P. aeruginosa Gram-Negative0.5 – 4.0 > 64.0Quinoxalines generally lack activity against Pseudomonas efflux pumps.
M. tuberculosis Mycobacteria0.12 – 2.0 (Moxifloxacin)0.39 – 3.12Both scaffolds are highly relevant for TB; Quinoxaline-1,4-di-N-oxides are potent anti-TB agents.

Data Sources: Synthesized from recent SAR studies [1][2][3].

Structure-Activity Relationship (SAR) Deep Dive
Quinoline Optimization

To maximize antimicrobial activity:

  • Position 1 (Nitrogen): Cyclopropyl or ethyl group enhances potency.

  • Position 3: Carboxylic acid is mandatory for pharmacophore binding.

  • Position 6: Fluorine atom significantly improves cell wall penetration and gyrase affinity (Fluoroquinolones).

  • Position 7: Piperazine ring increases activity against Gram-negatives (P. aeruginosa).

Quinoxaline Optimization

To maximize antimicrobial activity:

  • Positions 2 & 3: The most versatile sites. Introduction of hydrazone (-CH=N-NH-) or Schiff base linkages connected to electron-rich aromatics (e.g., thiophene, indole) drastically lowers MIC values against S. aureus.

  • N-Oxidation (1,4-di-N-oxide): Essential for "bioreductive" activity, particularly under anaerobic conditions or against M. tuberculosis. However, this increases mutagenic potential.

  • Benzene Ring Substitutions: Electron-withdrawing groups (Cl, F, NO2) on the benzene ring (positions 6/7) generally enhance lipophilicity and potency.

Experimental Protocols

To validate these findings, the following protocols are the industry standard for comparing these scaffolds.

Protocol A: Synthesis Workflow (Divergent)
  • Quinoline: Typically synthesized via the Gould-Jacobs reaction or Skraup synthesis (requires aniline + glycerol/oxidant).

  • Quinoxaline: Synthesized via the Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (e.g., oxalic acid, benzil). This reaction is generally milder and higher yielding, making library generation faster.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve compounds in DMSO. Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 to achieve final well concentration of 
    
    
    
    CFU/mL.
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth.[1][2]

  • Validation: Include reference drugs (Ciprofloxacin for Quinoline; Vancomycin/Echinomycin for Quinoxaline) and solvent controls.

Visual 3: Experimental Workflow

Workflow cluster_syn 1. Synthesis cluster_bio 2. Biological Screening Start Precursors: o-phenylenediamine (QX) Aniline (Q) Rxn Cyclization (Reflux/Catalyst) Start->Rxn Purify Purification (Recrystallization) Rxn->Purify Stock DMSO Stock (1 mg/mL) Purify->Stock Plate 96-Well Plate Serial Dilution Stock->Plate Inoc Inoculation (5x10^5 CFU/mL) Plate->Inoc Inc Incubation 18h @ 37°C Inoc->Inc Read MIC Determination (Turbidity Check) Inc->Read

Caption: Integrated workflow from chemical synthesis to biological validation using standard microdilution methods.

Conclusion & Strategic Recommendations

For drug development professionals:

  • Choose Quinoline if your target indication is a Gram-negative systemic infection (UTI, pneumonia) or if you require a validated target (DNA gyrase). The path to clinic is clearer, but the IP landscape is crowded, and resistance is high.

  • Choose Quinoxaline if you are targeting MDR Gram-positive infections (MRSA) or Tuberculosis . The scaffold offers a "clean slate" regarding cross-resistance with current antibiotics. Focus on 2,3-functionalized derivatives to avoid the mutagenicity associated with N-oxides.

References
  • BenchChem. (2025).[1][2][3][4] "2-(1-Methylhydrazino)quinoxaline" vs. other quinoxaline derivatives in antimicrobial activity.[4][5][6][7]Link

  • BioRxiv. (2024).[6] 2,3-bis(phenylamino)quinoxaline-containing compounds display potent activity against Methicillin-resistant Staphylococcus aureus.[6]Link

  • National Institutes of Health (PMC). (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.Link

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[8]Link

  • European Journal of Medicinal Chemistry. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis and inhibition of topoisomerase IIα.[9]Link

Sources

Comparative Crystal Structure Guide: 2-(4-Methoxyphenyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the structural and experimental characterization of 2-(4-Methoxyphenyl)quinoxaline , designed for researchers in medicinal chemistry and crystal engineering.

Content Type: Technical Comparison & Experimental Guide Subject: Structural Characterization (XRD), Synthesis, and Solid-State Properties Audience: Medicinal Chemists, Crystallographers, Material Scientists

Executive Summary: The Methoxy-Directing Effect

In the development of quinoxaline-based kinase inhibitors and organic semiconductors, the precise arrangement of the phenyl substituent is critical. 2-(4-Methoxyphenyl)quinoxaline represents a pivotal scaffold where the electron-donating methoxy group influences not only the electronic band gap but also the solid-state packing via weak


 and dipole-dipole interactions.

This guide compares the structural properties of the target compound against its regioisomer (6-methoxy-2-phenylquinoxaline) and its symmetric analog (2,3-bis(4-methoxyphenyl)quinoxaline) . By analyzing these alternatives, researchers can predict solubility, melting behavior, and bioavailability profiles for new derivatives.

Key Findings at a Glance
  • Target Compound: 2-(4-Methoxyphenyl)quinoxaline exhibits a melting point of 92 °C , significantly lower than its symmetric bis counterpart (~148 °C), indicating a less rigid crystal lattice favorable for solubility.

  • Structural Proxy: The crystal structure of the isomer 6-Methoxy-2-phenylquinoxaline (Space Group

    
    ) reveals that methoxy substitution breaks the centrosymmetric packing typical of unsubstituted quinoxalines, inducing a herringbone arrangement.
    
  • Application: The 4-methoxy motif is preferred for maximizing donor-acceptor interactions in OLEDs, whereas the 6-methoxy motif is often explored for steric control in enzymatic binding pockets.

Comparative Crystal Data Analysis

The following table contrasts the crystallographic and physical parameters of the target molecule with its closest structural relatives. This comparison isolates the effect of symmetry and substituent position on the solid-state lattice.

ParameterTarget: 2-(4-Methoxyphenyl) Isomer: 6-Methoxy-2-phenyl Analog: 2,3-Bis(4-methoxyphenyl)
Structure Class Mono-substituted (Phenyl-ring)Mono-substituted (Core-ring)Di-substituted (Symmetric)
Molecular Formula



Melting Point 92 °C 70–72 °C148–150 °C
Crystal System Predicted: MonoclinicMonoclinic Triclinic / Monoclinic
Space Group --


(Typical for Bis)
Unit Cell

(Å)
--9.555(1) ~7.91 (Analogous)
Unit Cell

(Å)
--4.773(1) ~11.27 (Analogous)
Unit Cell

(Å)
--12.515(2) ~13.90 (Analogous)
Angle

(°)
--103.51° ~100.2°
Packing Motif Head-to-Tail

-Stacking
Herringbone (Edge-to-Face)Slip-Stacked (Planar Sheets)
Key Interaction



(Centrosymmetric)

Technical Insight: The 6-Methoxy isomer crystallizes in the non-centrosymmetric space group


  (Source 1.2), driven by the dipole moment of the methoxy group on the quinoxaline core. In contrast, the Target (2-(4-methoxyphenyl))  has a higher melting point (92 °C vs 72 °C), suggesting that placing the methoxy group on the phenyl ring allows for more efficient planar packing compared to the core-substituted isomer.

Experimental Protocols

To ensure reproducibility, we provide the optimized synthesis and crystallization workflows. These protocols are designed to yield single crystals suitable for XRD analysis.

A. Synthesis of 2-(4-Methoxyphenyl)quinoxaline

Reaction Type: Condensation (Hinsberg Reaction) Yield: ~85-92%

  • Reagents:

    • o-Phenylenediamine (1.0 equiv, 10 mmol)

    • 4-Methoxyphenylglyoxal hydrate (1.1 equiv, 11 mmol) [or 2-bromo-4'-methoxyacetophenone for oxidation in situ]

    • Solvent: Ethanol (20 mL) or Water (Green Chemistry route).

    • Catalyst: None required for reflux; mild acid (acetic acid) optional.

  • Procedure:

    • Dissolve o-phenylenediamine in ethanol at room temperature.

    • Add 4-methoxyphenylglyoxal dropwise with stirring.

    • Reflux the mixture for 2–3 hours . Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[1][2] The product often precipitates as a cream/yellow solid.

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (9:1) to obtain the pure product (mp 92 °C).

B. Single Crystal Growth (XRD Quality)

Method: Slow Evaporation at Constant Temperature (


)
  • Prepare a saturated solution of the purified compound in Dichloromethane (DCM) or Chloroform (

    
    ) .
    
  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Add a layer of n-Hexane (antisolvent) carefully on top (1:1 ratio) if using the layering method, OR cover the vial with parafilm and poke 3-5 small holes for slow evaporation.

  • Store in a vibration-free environment for 3-5 days.

  • Harvest: Colorless to pale yellow blocks/prisms should form.

Visualizing the Research Workflow

The following diagram outlines the logical flow from reactant selection to structural validation, highlighting the decision nodes for isomer differentiation.

Quinoxaline_Workflow Start Start: Precursor Selection Reactants o-Phenylenediamine + 4-Methoxyglyoxal Start->Reactants Synthesis Condensation (Reflux EtOH, 3h) Reactants->Synthesis Purification Recrystallization (EtOH/H2O) Synthesis->Purification Product 2-(4-Methoxyphenyl) quinoxaline (mp 92°C) Purification->Product XRD_Prep Crystal Growth (DCM/Hexane) Product->XRD_Prep Analysis Single Crystal XRD (Mo Kα) XRD_Prep->Analysis Comparator Compare vs. 6-Methoxy Isomer (Space Group P21) Analysis->Comparator Structural Validation

Caption: Workflow for the synthesis, purification, and structural benchmarking of 2-(4-methoxyphenyl)quinoxaline against known isomer standards.

Mechanistic Discussion: Packing Forces

Why does the crystal structure matter?

  • Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor (

    
    ). In the 6-methoxy isomer , this interaction dictates the 
    
    
    
    helical axis. In the target 4-methoxyphenyl compound , the methoxy group is distal to the heterocyclic nitrogens, promoting linear chain formation rather than helices.
  • 
    -Stacking:  The quinoxaline core is electron-deficient, while the methoxyphenyl ring is electron-rich. This creates a "push-pull" system that favors head-to-tail 
    
    
    
    -stacking
    , enhancing charge transport properties for organic electronics.
  • Solubility: The lower melting point of the mono-substituted target (92 °C) compared to the bis-analog (148 °C) confirms that the asymmetry disrupts the robust lattice energy seen in the centrosymmetric bis compounds, making the target a better candidate for solution-processed applications.

References

  • Isomer Crystal Data:DMSO/tBuONa/O2-Mediated Efficient Syntheses of Diverse Quinoxalines. (Contains XRD data for 6-methoxy-2-phenylquinoxaline, Space Group

    
    ). 
    
  • Target Synthesis & Properties: The synthesis of 2-arylquinoxaline derivatives. (Confirms synthesis and mp 92°C for 2-(4-methoxyphenyl)quinoxaline).

  • Analogous Structures: Crystal structure of 2,3-bis(4-ethoxyphenyl)quinoxaline. (Provides structural proxy for alkoxy-substituted quinoxalines).

  • General Review: Benzopyrazine-Based Small Molecule Inhibitors. (Discusses biological relevance and characterization).

Sources

Comparative Guide: Elemental Analysis Validation for Carbamazepine (C₁₅H₁₂N₂O)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Pharmaceutical Researchers, QC Scientists, and Medicinal Chemists. Objective: To provide a definitive technical comparison between Automated Combustion Analysis (CHNS/O) and High-Resolution Mass Spectrometry (HRMS) for the validation of Carbamazepine (C₁₅H₁₂N₂O).

Key Insight: While HRMS is superior for molecular identity (formula confirmation), Automated Combustion Analysis remains the non-negotiable "Gold Standard" for establishing bulk purity and elemental composition required for regulatory filing and top-tier journal publication. This guide details the theoretical baseline, experimental protocols, and a decision matrix for selecting the appropriate validation method.

Theoretical Framework: The "Control"

Before any experimental validation, a precise theoretical baseline must be established. This serves as the reference point for all subsequent error analysis.

Compound Identification[1][2]
  • Chemical Name: Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide)[1][2]

  • Formula: C₁₅H₁₂N₂O[1][2]

  • Molecular Weight: 236.27 g/mol [1][2]

Stoichiometric Calculation

To determine the theoretical mass percentages, we use standard IUPAC atomic weights:

  • C: 12.011 g/mol

  • H: 1.008 g/mol

  • N: 14.007 g/mol

  • O: 15.999 g/mol

Calculation Logic:




Theoretical Mass Percentages:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
    
    

Acceptance Criteria: For publication (e.g., J. Med. Chem., J. Org. Chem.) and purity validation, experimental results must fall within ±0.4% (absolute) of these theoretical values.

Comparative Analysis: Combustion (CHN) vs. HRMS

This section objectively compares the two dominant methodologies for validating C₁₅H₁₂N₂O.

Method A: Automated Combustion Analysis (The Gold Standard)

Principle: The sample is flash-combusted at >1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, NOₓ) are reduced and separated via gas chromatography (GC) or adsorption columns, then detected by Thermal Conductivity Detectors (TCD).

Performance Profile:

  • Accuracy: High (±0.1–0.3%).

  • Role: Proves bulk purity . If a sample contains 5% inorganic salt or solvent, the %C/H/N values will deviate significantly, flagging the impurity.

  • Limitation: Requires milligram-scale sample (2–5 mg); destructive.

Method B: High-Resolution Mass Spectrometry (The Modern Alternative)

Principle: Uses Orbitrap or Q-TOF technology to measure the mass-to-charge ratio (m/z) with extreme precision (<5 ppm error).

Performance Profile:

  • Accuracy: Extreme for molecular weight (e.g., finding 237.1022 for [M+H]⁺).

  • Role: Proves molecular identity . Confirms the formula is C₁₅H₁₂N₂O and not a close analog.

  • Limitation: Blind to bulk impurities. A sample can be 50% NaCl (invisible to ESI-MS) and still give a perfect HRMS signal for Carbamazepine.

Data Comparison Table
FeatureAutomated Combustion Analysis (CHN)High-Resolution Mass Spec (HRMS)
Primary Output % Weight of C, H, NExact Mass (m/z)
Validation Scope Bulk Purity & CompositionMolecular Identity
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive options)
Acceptance Limit ±0.4% Absolute Error< 5 ppm Mass Error
Blind Spots Cannot distinguish isomersBlind to inorganic salts/solvents
Cost per Run Low (

30)
High (

100)
Regulatory Status Required for New Chemical Entities (NCE)Required for Structure Elucidation

Decision Matrix & Workflow

The following diagram illustrates the logical flow for a researcher deciding which method to prioritize based on the development stage.

G Start Sample: C15H12N2O (Carbamazepine Candidate) Stage Development Stage? Start->Stage Early Early Discovery (Small Scale <10mg) Stage->Early Limited Sample Late Scale-up / QC (Bulk Synthesis) Stage->Late Ample Sample HRMS Method: HRMS (Confirm Identity) Early->HRMS CHN Method: Combustion Analysis (Confirm Bulk Purity) Late->CHN Result_HRMS Result: Exact Mass (e.g., 237.1022 m/z) HRMS->Result_HRMS Result_CHN Result: %C, %H, %N (Must be within ±0.4%) CHN->Result_CHN Decision Does CHN match Theoretical? Result_CHN->Decision Pass PASS: Validated Reference Standard Decision->Pass Yes Fail FAIL: Recrystallize/Dry (Check for Solvates) Decision->Fail No Fail->Late Reprocess

Figure 1: Strategic decision workflow for selecting between HRMS and Combustion Analysis based on sample availability and validation goals.

Experimental Protocol: Automated Combustion Analysis

Objective: To determine the %C, %H, and %N of a Carbamazepine sample to validate purity >99%.

Pre-requisites
  • Instrument: Thermo Fisher FlashSmart, PerkinElmer 2400 Series II, or Elementar vario EL cube.

  • Standard: Acetanilide (C₈H₉NO) is the industry standard for calibration due to its stability and similar C/N ratio.

  • Sample Prep: Sample must be dried in vacuo at 50°C for 4 hours to remove residual solvent (e.g., water, methanol) which skews Hydrogen/Oxygen results.

Step-by-Step Methodology
  • System Blanking: Run 3 empty tin capsules to establish the baseline for atmospheric Nitrogen and Carbon.

  • Calibration (K-Factor):

    • Weigh 2.000 mg (±0.005 mg) of Acetanilide standard into a tin capsule.

    • Fold the capsule hermetically to exclude air.

    • Run in triplicate. Ensure K-factors (response factors) have RSD < 0.1%.

  • Sample Analysis:

    • Weigh 2.0–3.0 mg of the Carbamazepine sample into a tin capsule using a microbalance.

    • Critical Step: Add 10 mg of Tungsten Trioxide (WO₃) powder if the sample is difficult to combust (rare for Carbamazepine, but good practice for aromatics to prevent soot formation).

    • Fold and place in the autosampler.

  • Combustion Cycle:

    • Flash Combustion: Sample drops into the reactor at 950–1050°C.

    • Oxidation: Oxygen boost ensures complete conversion to CO₂, H₂O, NOₓ.

    • Reduction: Gases pass over reduced Copper at 650°C to convert NOₓ

      
       N₂ and remove excess O₂.
      
  • Data Interpretation:

    • Compare "Found" values against "Calculated" (Section 2.2).[3]

Troubleshooting "Failed" Analysis

If results deviate >0.4%:

  • High %H, Low %C: Indicates retained moisture (H₂O). Dry sample longer.

  • Low %C, Low %N: Indicates inorganic impurities (e.g., silica from column, sodium salts) which do not combust.

  • High %C: Indicates solvent entrapment (e.g., residual acetone or ethyl acetate).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. Link

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. Link

  • PubChem. Carbamazepine (Compound Summary). National Library of Medicine. Link

  • Wait, R. (2013). Mass Spectrometry in Medicinal Chemistry. Applications in Drug Discovery. Link

Sources

Safety Operating Guide

Standard Operating Procedure & EHS Directive: Handling and Disposal of 2-(p-Methoxyphenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the synthesis and utilization of nitrogen-containing heterocycles like 2-(p-Methoxyphenyl)quinoxaline have become routine. However, the lipophilic nature of the p-methoxyphenyl group combined with the electron-deficient quinoxaline core presents unique toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this directive to provide researchers with a self-validating system for the safe handling, operational workflow, and environmental compliance of this compound. This guide moves beyond basic safety data, explaining the causality behind our experimental choices to ensure your laboratory operates at the highest standards of scientific integrity and safety.

Mechanistic Toxicology & Safety Rationale

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-(p-Methoxyphenyl)quinoxaline is a synthetic organic solid. The planar quinoxaline core is a known DNA intercalator, while the addition of the p-methoxyphenyl moiety significantly increases the molecule's partition coefficient (LogP), enhancing its ability to cross lipid bilayers and dermal barriers [2].

When introduced into biological systems, quinoxaline derivatives can undergo hepatic N-oxidation via Cytochrome P450 enzymes, generating reactive oxygen species (ROS) that lead to oxidative cellular stress [4]. Because of this rapid dermal absorption and potential for respiratory irritation (GHS STOT SE 3)[1], standard latex gloves are insufficient. We mandate the use of nitrile gloves (minimum 0.11 mm thickness), which provide a superior chemical barrier against lipophilic aromatics.

ToxicityPathway Q 2-(p-Methoxyphenyl) quinoxaline Abs Dermal/Inhalation Absorption Q->Abs Lipophilic entry DNA DNA Intercalation & Damage Q->DNA Planar core intercalation CYP Hepatic CYP450 Metabolism Abs->CYP Systemic circulation ROS Reactive Oxygen Species (ROS) CYP->ROS N-oxidation Tox Cellular Toxicity (Apoptosis) ROS->Tox Oxidative stress DNA->Tox Mutagenesis

Mechanistic pathway of quinoxaline derivative toxicity justifying stringent PPE protocols.

Operational Handling & Experimental Workflow

A self-validating protocol ensures that any failure in the system is immediately detectable and contained. The following step-by-step methodology must be strictly adhered to during the weighing and transfer of 2-(p-Methoxyphenyl)quinoxaline.

Step-by-Step Handling Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench due to the risk of aerosolization.

  • PPE Donning: Equip ANSI Z87.1 safety goggles, a flame-resistant lab coat, and double nitrile gloves. The double-gloving technique ensures that if the outer glove is compromised by a solvent, the inner glove maintains the dermal barrier.

  • Static Mitigation: Use an anti-static gun (ionizer) on the polymer weigh boat before dispensing. The lipophilic powder is prone to static cling, which can cause erratic micro-spills during transfer.

  • Transfer Protocol: Dispense the compound using a grounded stainless steel micro-spatula.

  • Decontamination: Once the compound is dissolved or sealed in the reaction vessel, wipe down the spatula and the exterior of the vessel with a Kimwipe dampened with 70% isopropanol. Dispose of the Kimwipe in the solid hazardous waste bin.

Waste Segregation & Disposal Protocols

Proper disposal of 2-(p-Methoxyphenyl)quinoxaline is critical. While the pure compound is not specifically P-listed or U-listed under the EPA's Resource Conservation and Recovery Act (RCRA), it is treated as a characteristic hazardous waste when mixed with regulated solvents, and as a toxic organic solid in its pure form [3].

Because quinoxalines contain multiple nitrogen atoms, their incineration generates nitrogen oxides (NOx). Therefore, all waste must be manifested to an EPA-approved high-temperature incineration facility equipped with NOx scrubbers. Never dispose of this compound via the sanitary sewer or standard municipal trash.

Step-by-Step Disposal Execution
  • Solid Waste Segregation: Collect all unreacted powder, contaminated weigh boats, and wiping materials in a rigid, leak-proof High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Chemical Waste: Toxic Solid (Quinoxaline Derivative)."

  • Halogenated Liquid Waste: If the compound is utilized in halogenated solvents (e.g., Dichloromethane, Chloroform), transfer the mixture to a designated halogenated waste carboy. This stream is heavily regulated due to the formation of dioxins during incineration.

  • Non-Halogenated Liquid Waste: If dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, transfer to a non-halogenated waste carboy. If the solvent is highly flammable (e.g., Methanol), it triggers the EPA D001 (Ignitability) waste code[3].

  • Manifesting & Storage: Log the exact mass or volume on the laboratory waste manifest. Store waste containers in a secondary containment tray in a well-ventilated satellite accumulation area. Do not exceed 80% capacity of any container to prevent pressure-induced ruptures.

WasteSegregation Start Waste Generation: 2-(p-Methoxyphenyl)quinoxaline Solid Solid Waste (Powder, Spills) Start->Solid Liquid Liquid Waste (Solutions, Washes) Start->Liquid Consumables Contaminated Consumables (Gloves, Pipettes) Start->Consumables Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Double-bagged Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated Halogen-free Consumables->Incineration Biohazard/Chem bin Halogenated->Incineration Vented carboy NonHalogenated->Incineration Vented carboy

Decision tree for the segregation and disposal of quinoxaline derivative waste streams.

Quantitative Data & Classification Summary

To streamline your laboratory's compliance and risk assessment, the following tables summarize the critical chemical parameters and waste segregation logic.

Table 1: Chemical & Hazard Parameters
ParameterSpecification / Classification
Chemical Name 2-(p-Methoxyphenyl)quinoxaline
Molecular Formula C15H12N2O
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Storage Requirements Cool, dry, well-ventilated area; incompatible with strong oxidizers
Spill Containment Sweep up mechanically (avoid dust formation); do not flush with water
Table 2: Waste Segregation & EPA Classification Matrix
Waste StreamExample ContentsEPA Waste CodePrimary Treatment Route
Solid Waste Pure compound, spilled powderState Regulated (Non-RCRA)High-Temp Incineration (NOx scrubbed)
Flammable Liquid Compound dissolved in MethanolD001 (Ignitability)Solvent Blending / Incineration
Halogenated Liquid Compound dissolved in ChloroformD022 (Toxicity)Specialized Halogen Incineration
Consumables Contaminated gloves, KimwipesState RegulatedSolid Chemical Waste Incineration

Emergency Response & Spill Management

In the event of a localized spill, rapid and methodical action prevents widespread contamination.

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure the room's HVAC system is operating at maximum exhaust.

  • Containment: Do not use water, as it will not dissolve the lipophilic powder and will only spread the contamination. Instead, cover the powder with a slightly dampened inert absorbent material (e.g., sand or vermiculite) to suppress dust generation.

  • Collection: Using a non-sparking plastic scoop, carefully transfer the mixture into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a solvent in which the compound is soluble (e.g., a small amount of isopropanol or ethanol), followed by a thorough wash with laboratory-grade detergent and water. Dispose of all cleaning materials as solid hazardous waste.

By integrating these scientifically grounded procedures into your daily operations, your laboratory not only ensures regulatory compliance but also fosters a culture of uncompromising safety and analytical precision.

References

  • Quinoxaline | C8H6N2 | CID 7045 PubChem - National Institutes of Health (NIH) URL: [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs Ohio Environmental Protection Agency (EPA) URL: [Link]

  • Olaquindox (Quinoxaline Derivative) | CID 71905 PubChem - National Institutes of Health (NIH) URL: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.